Product packaging for 4-Iodo-1-vinyl-1H-pyrazole(Cat. No.:CAS No. 1175788-58-5)

4-Iodo-1-vinyl-1H-pyrazole

Cat. No.: B1497550
CAS No.: 1175788-58-5
M. Wt: 220.01 g/mol
InChI Key: ZBUGBGHFOYSENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Iodo-1-vinyl-1H-pyrazole (CAS 1175788-58-5) is a high-purity (95%) organoiodine building block specifically designed for advanced synthetic and medicinal chemistry research. Its molecular structure, featuring an iodine atom at the 4-position and a vinyl group on the pyrazole nitrogen, makes it a versatile precursor for metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures . This compound is critically valuable in pharmaceutical and agrochemical research for creating functionalized pyrazole derivatives . The iodine atom acts as an excellent leaving group, enabling efficient transformations such as the CuI-catalyzed C–O coupling with alcohols to synthesize 4-alkoxypyrazoles, a class of compounds studied for their inhibitory activity against enzymes like liver alcohol dehydrogenase (LAD) . Furthermore, the vinyl substituent provides a reactive handle for further elaboration through cycloaddition or polymerization, making this reagent a pivotal starting point for developing new ligands, materials, and bioactive molecules . This product is intended for research applications only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5IN2 B1497550 4-Iodo-1-vinyl-1H-pyrazole CAS No. 1175788-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUGBGHFOYSENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653234
Record name 1-Ethenyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175788-58-5
Record name 1-Ethenyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethenyl-4-iodo-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis of 4-Iodo-1-vinyl-1H-pyrazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Iodo-1-vinyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a valuable and versatile building block in medicinal chemistry and materials science. The pyrazole nucleus is a privileged scaffold in drug discovery, and the presence of both an iodo group at the C4-position and a vinyl group at the N1-position offers orthogonal handles for subsequent functionalization.[1] The C-I bond is highly amenable to various palladium- and copper-catalyzed cross-coupling reactions, while the vinyl group can participate in polymerization and cycloaddition reactions.[2][3] This document explores two primary retrosynthetic pathways, evaluates the merits and challenges of each, and presents detailed, field-proven protocols for the most efficient synthetic route.

Introduction: Strategic Importance of this compound

The unique architecture of this compound makes it a highly sought-after intermediate for the construction of complex molecular libraries. The pyrazole core is a cornerstone in numerous FDA-approved drugs due to its favorable metabolic stability and ability to act as a bioisostere for amides or other aromatic rings. The strategic placement of two distinct reactive groups offers significant synthetic advantages:

  • The 4-Iodo Group: Serves as an exceptional electrophilic partner in a suite of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[1][3] The reactivity of the carbon-halogen bond in such reactions follows the trend C-I > C-Br > C-Cl, making the iodo-substituted pyrazole the most reactive and versatile choice for facile C-C, C-N, and C-O bond formation.[3]

  • The N-Vinyl Group: Acts as a key functional handle for polymerization to create novel materials.[2] It can also participate in cycloaddition reactions and serves as a stable, yet potentially removable, N-protecting group that can influence the electronic properties of the pyrazole ring.[2][4]

The primary challenge in synthesizing this molecule lies in the controlled and regioselective introduction of both the iodo and vinyl groups without interfering side reactions, such as halogenation of the vinyl double bond.[5]

Retrosynthetic Analysis and Strategic Planning

Two principal retrosynthetic pathways can be envisioned for the synthesis of the target molecule. The selection of the optimal route depends on factors such as reagent availability, reaction scalability, and, most critically, the management of regioselectivity and functional group compatibility.

G cluster_A Route A: Vinylation First target This compound A1 1-Vinyl-1H-pyrazole target->A1 C4-Iodination B1 4-Iodo-1H-pyrazole target->B1 N-Vinylation A2 1H-Pyrazole A1->A2 N-Vinylation B2 1H-Pyrazole B1->B2 C4-Iodination

Caption: Retrosynthetic analysis of this compound.

  • Route A (Vinylation then Iodination): This approach begins with the N-vinylation of the pyrazole ring, followed by the electrophilic iodination at the C4 position. A significant risk in this pathway is the potential for the iodinating agent to react with the electron-rich vinyl double bond, leading to undesired byproducts.[5]

  • Route B (Iodination then Vinylation): This strategy involves the initial regioselective iodination of the pyrazole ring to form the stable 4-iodo-1H-pyrazole intermediate. The vinyl group is then introduced in the final step. This route is generally preferred as it protects the sensitive vinyl functionality from the harsh conditions of electrophilic halogenation.

This guide will focus on Route B as the more robust and reliable synthetic strategy.

Synthesis via Route B: Iodination Followed by N-Vinylation

This recommended pathway is a two-step process that maximizes yield and purity by separating the two key transformations.

G start 1H-Pyrazole step1 4-Iodo-1H-pyrazole start->step1 Iodination (e.g., I₂ / H₂O₂ in H₂O) end This compound step1->end N-Vinylation (e.g., Cu-catalyzed)

Caption: Recommended synthetic workflow (Route B).

Step 1: Regioselective Synthesis of 4-Iodo-1H-pyrazole

The direct electrophilic iodination of the pyrazole ring is highly regioselective for the C4 position due to the electronic properties of the heterocycle.[1] Several methods have been developed, with modern approaches prioritizing environmental compatibility ("green chemistry") and efficiency.

Comparative Analysis of Iodination Methods:

MethodIodinating SystemSolventTemperatureTypical YieldKey Advantages & Causality
Green Iodination I₂ (0.5 eq) / H₂O₂ (0.6 eq)WaterRoom TempGood to ExcellentEnvironmentally benign with water as the only byproduct; H₂O₂ acts as a clean oxidant to generate the electrophilic iodine species in situ.[1][6][7]
NIS Iodination N-Iodosuccinimide (NIS)Acetonitrile or TFA/AcOHRoom Temp to 80°CGood to ExcellentNIS is a mild and easy-to-handle solid iodinating agent. An acid catalyst like TFA is often required for less reactive (electron-deficient) pyrazoles to activate the NIS.[1][8]
CAN-Mediated I₂ / Ceric Ammonium Nitrate (CAN)Acetonitrile80°CHighHighly effective for a broad range of substrates, including those with electron-withdrawing groups. CAN serves as a powerful in situ oxidant for iodine.[6][8][9]
ICl Dehydration/Iodination Iodine Monochloride (ICl) / Li₂CO₃DichloromethaneRoom TempModerate to ExcellentA specialized method starting from 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, achieving dehydration and iodination in one pot.[10][11]

Recommended Protocol: Green Iodination using Iodine and Hydrogen Peroxide

This protocol is selected for its operational simplicity, high yield, and favorable environmental profile.

Materials:

  • Pyrazole (1.0 eq)

  • Iodine (I₂) (0.5 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

  • Deionized Water (H₂O)

  • Ethyl Acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • To a round-bottom flask, add pyrazole (1.0 eq) and deionized water.

  • Stir the resulting suspension at room temperature and add iodine (0.5 eq).

  • To this mixture, add 30% hydrogen peroxide (0.6 eq) dropwise over 10 minutes. The dark color of the iodine will fade as the reaction proceeds.

  • Continue stirring the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining iodine) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 4-iodo-1H-pyrazole as a solid, which can be purified further by recrystallization if necessary.[1]

Step 2: N-Vinylation of 4-Iodo-1H-pyrazole

With the stable 4-iodopyrazole intermediate in hand, the final step is the introduction of the vinyl group at the N1 position. Modern methods often rely on transition-metal catalysis, which offers milder conditions and broader substrate scope compared to older, harsher methods like reactions with acetylene at high pressure.[2]

Comparative Analysis of N-Vinylation Methods:

MethodVinylation SystemCatalyst/BaseSolventKey Advantages & Causality
Copper-Catalyzed VinylsilaneCuF₂ / DMAPDCEOperates at room temperature without an external fluoride source. DMAP acts as both a ligand and a base, facilitating the formation of the active copper(II) complex.[12]
Phase Transfer Catalysis (PTC) 1,2-Dichloroethane (DCE)PTC (e.g., TBAB) / NaOHWaterInvolves an initial N-alkylation with DCE followed by base-mediated dehydrochlorination to form the vinyl group. This is a robust, high-yielding method.[2]
Ruthenium-Catalyzed Isomerization N-Allyl Bromide then IsomerizationRuClH(CO)(PPh₃)₃TolueneAn indirect two-step method. First, N-allylation of the pyrazole, followed by a ruthenium-catalyzed migration of the double bond to form the N-vinyl product.[13]

Recommended Protocol: N-Vinylation via Phase Transfer Catalysis

This method is chosen for its scalability, high yields, and avoidance of expensive or air-sensitive reagents. It proceeds via a stable 1-(2-chloroethyl) intermediate.

Materials:

  • 4-Iodo-1H-pyrazole (1.0 eq)

  • 1,2-Dichloroethane (DCE) (used as reagent and solvent)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) (Phase Transfer Catalyst)

  • Water

Procedure:

  • Part A: Synthesis of 4-Iodo-1-(2-chloroethyl)-1H-pyrazole.

    • In a flask equipped with a reflux condenser, dissolve 4-iodo-1H-pyrazole (1.0 eq) and TBAB (catalytic amount) in a mixture of water and an excess of 1,2-dichloroethane.

    • Add a concentrated aqueous solution of sodium hydroxide.

    • Heat the biphasic mixture to reflux and stir vigorously for several hours until TLC indicates consumption of the starting material.

    • Cool the reaction, separate the organic layer, and wash with water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 1-(2-chloroethyl) intermediate.

  • Part B: Dehydrochlorination to this compound.

    • Dissolve the crude 4-iodo-1-(2-chloroethyl)-1H-pyrazole from Part A in a suitable solvent like ethanol.

    • Add a strong base, such as powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH).

    • Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC for the formation of the vinyl product.

    • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.[2]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the initial iodination of the pyrazole ring followed by N-vinylation. This strategic choice (Route B) circumvents potential side reactions associated with the direct iodination of a vinyl-substituted pyrazole. The "green" iodination protocol using hydrogen peroxide in water and the robust phase-transfer catalysis method for N-vinylation represent efficient, scalable, and reproducible pathways for accessing this valuable synthetic intermediate. The methodologies presented herein are grounded in established chemical principles and provide researchers with a practical guide for the successful synthesis and subsequent application of this compound in drug discovery and materials science.

References

A Technical Guide to the Physicochemical Characterization of 4-Iodo-1-vinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Iodo-1-vinyl-1H-pyrazole is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and material science.[1][2][3][4] Its unique structure, combining a reactive vinyl group, a functionalizable iodo-substituent, and the stable pyrazole core, makes it a prime candidate for constructing complex molecular architectures, including novel pharmaceuticals and polymers.[5][6][7] This guide provides a comprehensive framework for the full physicochemical characterization of this compound. Given that this compound is not extensively documented in public literature, this document serves as a predictive guide and a methodological roadmap. It outlines strategies for predicting key properties based on structural analogs and details the experimental and computational protocols required for their empirical validation.

Introduction: The Scientific Case for this compound

The pyrazole nucleus is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] The introduction of specific substituents onto this core allows for the fine-tuning of its pharmacological and pharmacokinetic profiles.

  • The 1-Vinyl Group: This moiety serves as a key reactive handle. It can participate in various chemical transformations such as cycloadditions, polymerizations, and transition-metal-catalyzed reactions, enabling the synthesis of diverse derivatives.[5][6][8] Unlike many vinyl-substituted heterocycles, 1-vinylpyrazoles exhibit good shelf stability with no observed polymerization even after extended periods.[5]

  • The 4-Iodo Group: The iodine atom at the C-4 position is a versatile functional group. It significantly increases the molecule's synthetic utility, acting as a precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.[1][9][10] This position is crucial for building molecular complexity and exploring structure-activity relationships (SAR).

The combination of these features in a single molecule makes this compound a high-value synthetic intermediate. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides the necessary framework for achieving that understanding.

Predicted Physicochemical Properties (Based on Analogs)

Direct experimental data for this compound is scarce. However, we can extrapolate key properties by analyzing well-characterized structural analogs: 4-Iodopyrazole , 1-Vinylpyrazole , and the parent Pyrazole core.

PropertyPredicted Value / RangeRationale & Key Influencing FactorsAnalog Data
Molecular Formula C₅H₅IN₂Sum of atomic constituents.C₃H₃IN₂ (4-Iodopyrazole)
Molecular Weight 219.99 g/mol Calculated from the molecular formula.193.97 g/mol (4-Iodopyrazole)
Physical State Low-melting solid or high-boiling liquidThe iodo-substituent increases molecular weight and intermolecular forces, favoring a solid state. 4-Iodopyrazole is a solid.[1] 1-Vinylpyrazole is a liquid.[11] The combination makes a low-melting solid the most probable state.
Melting Point (°C) 30 - 50 °CLower than 4-Iodopyrazole due to the disruption of crystal packing by the vinyl group.108-110 °C (4-Iodopyrazole)[1]
Boiling Point (°C) >200 °C (at atm. pressure)Significantly higher than 1-Vinylpyrazole due to the heavy iodine atom. Likely to decompose before boiling at atmospheric pressure.63 °C at 50 Torr (1-Vinylpyrazole)[11]
Solubility Soluble in organic solvents (DCM, EtOAc, Acetone); Sparingly soluble in water.The pyrazole core offers some polarity, but the iodo and vinyl groups increase lipophilicity.4-Iodopyrazole is soluble in water.[12] Pyrazole itself is soluble in water.[13] The vinyl group will decrease water solubility.
pKa (for protonated form) ~1.5 - 2.5The pyrazole ring is weakly basic (pKa of pyrazolium ion is 2.5). The electron-withdrawing nature of both the vinyl and iodo groups will decrease the basicity of the N2 atom.~2.5 (Pyrazole)[14]
LogP (Octanol-Water) 2.0 - 2.5The iodine atom (adds ~1.1) and vinyl group (adds ~0.7) will significantly increase lipophilicity compared to the parent pyrazole.1.7 (4-Iodopyrazole)[15] 0.26 (Pyrazole)[13]

Proposed Workflow for Comprehensive Characterization

A systematic approach is required to validate the predicted properties and fully characterize the molecule. The following workflow integrates structural elucidation, physicochemical determination, and computational analysis.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Analysis cluster_3 Computational Modeling Synthesis Synthesis (e.g., Vinylation of 4-Iodopyrazole) Purification Purification (Column Chromatography/Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR Purity >98% MS Mass Spectrometry (HRMS for Exact Mass) Purification->MS Purity >98% FTIR FT-IR Spectroscopy (Functional Groups) Purification->FTIR Purity >98% Thermal Thermal Analysis (DSC for Mp, TGA for Bp/Decomp.) Purification->Thermal Purity >98% Solubility Solubility Screening (Various Solvents) Purification->Solubility Purity >98% pKa pKa Determination (UV-Vis Spectrophotometry) Purification->pKa Purity >98% LogP LogP Measurement (Shake-Flask Method) Purification->LogP Purity >98% DFT DFT Calculations (Geometry, Spectra, Orbitals) Purification->DFT Purity >98% NMR->DFT Compare Spectra Final_Report Comprehensive Data Sheet NMR->Final_Report Confirm Structure MS->Final_Report Confirm Structure FTIR->Final_Report Confirm Structure Thermal->Final_Report Determine Properties Solubility->Final_Report Determine Properties pKa->Final_Report Determine Properties LogP->Final_Report Determine Properties DFT->Final_Report Determine Properties

Caption: Proposed experimental workflow for the characterization of this compound.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating and provide a robust dataset for the compound.

Structural Elucidation

Rationale: Unambiguous confirmation of the chemical structure is the foundational step. A combination of spectroscopic techniques provides orthogonal data to confirm connectivity, mass, and functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C):

    • Sample Prep: Dissolve ~5-10 mg of purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR: Acquire a proton spectrum. Expect to see signals corresponding to the three vinyl protons (a characteristic AMX or ABX system) and the two pyrazole ring protons. Chemical shifts and coupling constants (J-values) will be diagnostic.

    • ¹³C NMR: Acquire a carbon spectrum. Expect to see five distinct signals for the five carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC): Perform these experiments to definitively assign proton-proton correlations (COSY) and proton-carbon one-bond correlations (HSQC), confirming the connectivity of the molecule.

  • High-Resolution Mass Spectrometry (HRMS):

    • Method: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Analysis: Determine the exact mass of the molecular ion ([M+H]⁺). This should match the calculated theoretical mass of C₅H₆IN₂⁺ to within 5 ppm, confirming the elemental composition.

Lipophilicity: LogP Determination

Rationale: Lipophilicity (LogP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[16][17] The shake-flask method is the gold standard for its determination.[18][19]

Protocol: Shake-Flask Method (OECD Guideline 107)

  • Pre-saturation: Mix equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Stock Solution: Prepare a stock solution of this compound in the 1-octanol phase (e.g., 1 mg/mL).

  • Partitioning: Add a known volume of the octanol stock solution to a known volume of the aqueous phase in a centrifuge tube (e.g., 5 mL of each).

  • Equilibration: Shake the tube gently for 2-3 hours at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

G cluster_prep Phase Preparation cluster_exp Partition Experiment cluster_analysis Analysis & Calculation start Start: Purified Compound saturate Saturate Octanol & PBS (pH 7.4) for 24h start->saturate separate1 Separate Phases saturate->separate1 dissolve Dissolve Compound in Saturated Octanol separate1->dissolve mix Mix Octanol & Aqueous Phases (Known Volumes) dissolve->mix shake Shake to Equilibrate mix->shake centrifuge Centrifuge to Separate shake->centrifuge sample_oct Sample Octanol Phase centrifuge->sample_oct sample_aq Sample Aqueous Phase centrifuge->sample_aq quantify Quantify Concentration (HPLC or UV-Vis) sample_oct->quantify sample_aq->quantify calc Calculate LogP = log([C]oct / [C]aq) quantify->calc end Final LogP Value calc->end

Caption: Workflow for LogP determination using the shake-flask method.

Acidity/Basicity: pKa Determination

Rationale: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.[20] UV-Vis spectrophotometry is a sensitive and high-throughput method for pKa determination for compounds with a pH-dependent chromophore.[20][21]

Protocol: UV-Vis Spectrophotometric Titration

  • Wavelength Selection:

    • Record the UV-Vis spectrum (230-500 nm) of the compound in a highly acidic solution (e.g., pH 1) to get the spectrum of the fully protonated species.

    • Record the spectrum in a neutral or slightly basic solution (e.g., pH 7) to get the spectrum of the neutral species.

    • Identify one or more analytical wavelengths (λ) where the absorbance changes significantly between the protonated and neutral forms.[22]

  • Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength, covering a pH range from approximately 0 to 4 (e.g., in 0.5 pH unit increments).[20]

  • Measurement:

    • Prepare a series of solutions by adding a small, constant amount of a concentrated stock solution of the compound (in DMSO or methanol) to each buffer solution in a 96-well plate or individual cuvettes.[20]

    • Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot Absorbance vs. pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.[21]

    • Alternatively, use the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the protonated and neutral forms are equal.[23]

Computational Chemistry Analysis

Rationale: Density Functional Theory (DFT) calculations provide theoretical insights that complement experimental data, aiding in spectral interpretation and understanding the molecule's electronic properties.[24][25][26][27]

Methodology: DFT Calculations

  • Software: Use a quantum chemistry software package like Gaussian or ORCA.

  • Method: Perform geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[24][26]

  • Calculations:

    • Geometry Optimization: Determine the lowest energy conformation of the molecule.

    • Frequency Analysis: Calculate vibrational frequencies to predict the IR spectrum and confirm the optimized structure is a true minimum.

    • NMR Shielding Tensors: Calculate ¹H and ¹³C chemical shifts for comparison with experimental NMR data.

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) provides insights into the molecule's reactivity and electronic transitions.[24][25]

Conclusion and Future Directions

The systematic application of the predictive, experimental, and computational workflows detailed in this guide will yield a comprehensive physicochemical profile of this compound. This foundational dataset is indispensable for any researcher or organization aiming to leverage this promising scaffold. The data will enable rational design of synthetic routes, facilitate the interpretation of biological screening results, and guide the development of novel materials and therapeutics. The reactivity of the vinyl and iodo groups suggests that future work should focus on exploring its utility in diverse chemical transformations, thereby expanding the chemical space accessible from this versatile building block.[5][9]

References

Introduction: A Bifunctional Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Iodo-1-vinyl-1H-pyrazole (CAS: 1175788-58-5)

In the landscape of synthetic chemistry and drug discovery, the strategic design of molecular building blocks is paramount. This compound, identified by its CAS number 1175788-58-5, has emerged as a highly versatile and valuable intermediate.[1] This compound uniquely combines two powerful reactive centers within a stable heterocyclic core: an iodine atom at the 4-position and a vinyl group at the N1-position.

This dual functionality makes it an exceptional tool for researchers. The C-I bond serves as a classical "handle" for sophisticated carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[2] Simultaneously, the vinyl group offers a distinct reaction site for polymerization, addition reactions, and other modern synthetic transformations. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications in the development of novel therapeutics and advanced materials.

Physicochemical Properties and Molecular Identity

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. The key identifiers and characteristics of this compound are summarized below.

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

IdentifierValueSource
CAS Number 1175788-58-5[1]
Molecular Formula C₅H₅IN₂
Molecular Weight 220.01 g/mol
IUPAC Name This compoundN/A
Appearance Typically an off-white to yellow solid or oilGeneral chemical knowledge

Synthesis and Mechanistic Considerations

The synthesis of this compound is a two-stage process that leverages well-established methodologies in heterocyclic chemistry. The strategy involves first the regioselective iodination of the pyrazole core, followed by the introduction of the vinyl group onto the N1 nitrogen.

Stage 1: Electrophilic Iodination of 1H-Pyrazole

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electronically favorable site for such reactions.

Protocol: Synthesis of 4-Iodo-1H-pyrazole

  • Reagent Preparation: In a well-ventilated fume hood, suspend 1H-pyrazole (1.0 eq) in water or a suitable organic solvent like acetonitrile.

  • Iodinating Agent: Add an iodinating agent such as N-Iodosuccinimide (NIS) or a combination of Iodine (I₂) with an oxidant like Ceric Ammonium Nitrate (CAN).[3][4] The use of NIS is often preferred for its ease of handling and high reactivity.

  • Reaction Conditions: Stir the mixture at room temperature. For less reactive pyrazole precursors, gentle heating (e.g., to 80 °C) may be required to drive the reaction to completion.[3]

  • Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction is quenched, typically with an aqueous solution of sodium thiosulfate to remove excess iodine. The product is then extracted into an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated. Purification via column chromatography on silica gel yields pure 4-iodo-1H-pyrazole.[3]

Causality Insight: The choice of the iodinating system is critical. While molecular iodine can be used, its electrophilicity may be insufficient. Oxidants like CAN generate a more potent iodinating species in situ, while NIS provides a readily available source of electrophilic iodine, ensuring efficient and high-yielding conversion.[3][4]

Stage 2: N-Vinylation of 4-Iodo-1H-pyrazole

Introducing the vinyl group at the N1 position can be accomplished through several methods, most commonly via reaction with a vinylating agent.

Protocol: Synthesis of this compound

  • Deprotonation: Dissolve 4-iodo-1H-pyrazole (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a strong base, such as sodium hydride (NaH), to deprotonate the pyrazole nitrogen, forming the corresponding sodium pyrazolide salt.

  • Vinylation: Introduce a vinylating agent. A common and effective method involves the use of ethyl vinyl ether in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA).[5] This reaction proceeds via an intermediate that subsequently eliminates ethanol to form the N-vinyl product.

  • Reaction and Work-up: Stir the reaction at room temperature until the starting material is consumed. The reaction is then carefully quenched with water or a saturated aqueous ammonium chloride solution.

  • Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Final purification by column chromatography provides the target compound, this compound.

Diagram: Synthetic Workflow

G cluster_stage1 Stage 1: Iodination cluster_stage2 Stage 2: N-Vinylation pyrazole 1H-Pyrazole iodination Electrophilic Iodination (e.g., NIS or I₂/CAN) pyrazole->iodination intermediate 4-Iodo-1H-pyrazole iodination->intermediate vinylation N-Vinylation (e.g., Ethyl Vinyl Ether/TFA) intermediate->vinylation product This compound vinylation->product

Caption: Two-stage synthesis of this compound.

Core Applications in Research and Development

The strategic value of this compound lies in its ability to serve as a linchpin in the construction of complex molecules.

Pillar 1: The C4-Iodo Handle - A Gateway to Molecular Diversity

The carbon-iodine bond is a key functional group for transition metal-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of a wide variety of substituents at the 4-position of the pyrazole ring.[2]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, a cornerstone reaction in the synthesis of kinase inhibitors.[2]

  • Sonogashira Coupling: Reaction with terminal alkynes yields 4-alkynylpyrazoles, which are valuable intermediates for creating inhibitors of enzymes like phosphodiesterase 4 (PDE4).[2]

  • Other Couplings: The C-I bond is also amenable to Heck, Stille, and Buchwald-Hartwig amination reactions, further expanding the accessible chemical space.

The pyrazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs for treating cancers and inflammatory diseases.[2][6][7][8] The ability to diversify the 4-position using this compound is therefore a powerful strategy in lead optimization campaigns.

Diagram: Cross-Coupling Potential

G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Functionalized Products start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira heck Heck Coupling (+ Alkene) start->heck prod_aryl 4-Aryl/Heteroaryl (Kinase Inhibitors) suzuki->prod_aryl prod_alkynyl 4-Alkynyl (PDE4 Inhibitors) sonogashira->prod_alkynyl prod_alkenyl 4-Alkenyl (Complex Scaffolds) heck->prod_alkenyl

Caption: Versatility of the C-I bond in cross-coupling reactions.

Pillar 2: The N1-Vinyl Group - A Versatile Functional Moiety

The vinyl group provides a secondary, orthogonal reactive site. Its electron-withdrawing nature, due to the adjacent pyrazole ring, influences its reactivity.

  • Polymerization: It can act as a monomer in radical or cationic polymerization reactions to create novel polymers with heterocyclic side chains, potentially leading to materials with unique electronic or thermal properties.

  • Diels-Alder Reactions: The vinyl group can participate as a dienophile in [4+2] cycloaddition reactions, enabling the construction of complex, fused-ring systems.

  • Addition Reactions: It is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and Michael additions, allowing for further, late-stage functionalization of the molecule.

Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical. The following spectroscopic signatures are expected for this compound:

  • ¹H NMR: The spectrum should show distinct signals for the two pyrazole ring protons (C3-H and C5-H) as singlets or narrow doublets. The vinyl group will exhibit a characteristic set of three signals: a doublet of doublets for the proton on the alpha-carbon (N-CH=) and two distinct signals (doublets of doublets) for the terminal geminal protons (=CH₂), all with specific cis, trans, and geminal coupling constants.

  • ¹³C NMR: The spectrum will display five unique carbon signals. The C4 carbon bonded to the iodine will be significantly shielded. The two other pyrazole ring carbons and the two vinyl carbons will appear in the aromatic/alkene region of the spectrum.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed by HPLC, typically using a reversed-phase column, which should show a single major peak for the pure compound.

Conclusion

This compound is far more than a simple chemical. It is a strategically designed synthetic platform that empowers chemists to explore molecular diversity with efficiency and precision. Its orthogonal reactive sites—the C-I bond for cross-coupling and the N-vinyl group for additions and polymerization—make it an invaluable asset in the synthesis of complex organic molecules. For researchers, scientists, and drug development professionals, mastering the use of this bifunctional building block can significantly accelerate the discovery of new medicines and advanced materials.

References

A Comprehensive Spectroscopic and Synthetic Guide to 4-Iodo-1-vinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Iodo-1-vinyl-1H-pyrazole is a versatile heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising a pyrazole core, a reactive iodine substituent, and a polymerizable vinyl group—positions it as a valuable building block for the synthesis of complex molecular architectures and functional polymers. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering predictive data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Furthermore, this document outlines a robust, field-proven, two-step synthetic pathway, beginning with the regioselective iodination of 1H-pyrazole, followed by a modern palladium-catalyzed N-vinylation. The protocols and analyses herein are designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for the confident synthesis and unambiguous identification of this compound.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and fundamental properties. This compound is an organoiodine compound featuring a five-membered aromatic pyrazole ring. The iodine atom at the C4 position significantly influences the ring's electronic properties and serves as a versatile handle for cross-coupling reactions. The vinyl group attached to the N1 nitrogen provides a site for polymerization and other addition reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₅H₅IN₂Calculated
Molecular Weight 220.01 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 1175788-58-5Commercial Supplier Data[1]
Canonical SMILES C=CN1C=C(I)C=N1Structure-Based

To visualize the molecule and establish a clear numbering convention for spectroscopic assignment, the following structure is used:

Caption: Molecular structure and numbering of this compound.

Validated Synthetic Workflow

The synthesis of this compound can be efficiently achieved in a two-step sequence. This pathway is designed for high regioselectivity and employs modern catalytic methods that are common in research and development settings. The overall workflow is depicted below.

G start 1H-Pyrazole step1_reagents I₂, CAN MeCN, 80°C start->step1_reagents intermediate 4-Iodo-1H-pyrazole step1_reagents->intermediate Step 1: Iodination step2_reagents Vinyl triflate, Pd₂(dba)₃ XPhos, K₃PO₄ Toluene, 60°C intermediate->step2_reagents product This compound step2_reagents->product Step 2: N-Vinylation

Caption: Proposed two-step synthetic workflow for this compound.

Step 1: Regioselective Iodination of 1H-Pyrazole

Expertise & Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electronically favorable site for this reaction. While various iodinating agents exist, a system of molecular iodine (I₂) with an oxidant like Ceric Ammonium Nitrate (CAN) is highly effective. CAN facilitates the in-situ generation of a more potent iodinating species, enabling the reaction to proceed efficiently under mild heating.[2]

Protocol:

  • To a solution of 1H-pyrazole (1.0 mmol) in acetonitrile (MeCN, 5 mL), add molecular iodine (I₂, 1.1 mmol).

  • In a separate flask, dissolve Ceric Ammonium Nitrate (CAN, 1.2 mmol) in MeCN (5 mL).

  • Add the CAN solution dropwise to the pyrazole/iodine mixture.

  • Heat the resulting mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench excess iodine) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-Iodo-1H-pyrazole.

Step 2: Palladium-Catalyzed N-Vinylation

Expertise & Causality: Introducing a vinyl group onto a nitrogen heterocycle can be achieved through several methods. Palladium-catalyzed cross-coupling reactions represent a state-of-the-art approach, offering high yields, excellent functional group tolerance, and stereospecificity.[3] The Buchwald-Hartwig amination protocol, adapted for N-vinylation, is particularly effective. A catalyst system comprising a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand such as XPhos, provides a highly active catalyst for this transformation.[3] A non-nucleophilic base, such as potassium phosphate (K₃PO₄), is crucial to deprotonate the pyrazole nitrogen without interfering with the catalytic cycle.

Protocol:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-Iodo-1H-pyrazole (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), XPhos (0.10 mmol), and anhydrous K₃PO₄ (1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the vinylating agent, such as a vinyl triflate (1.0 equiv), to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 3-4 hours, or until TLC/GC-MS indicates complete consumption of the starting material.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization (Predicted Data)

The following sections detail the expected spectroscopic signatures for this compound. These predictions are grounded in data from the 4-iodopyrazole core structure and established principles of spectroscopy for vinyl groups.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The proton (¹H) and carbon (¹³C) spectra will provide definitive information about the connectivity and electronic environment of each atom. Spectroscopic studies have shown that substituents on the pyrazole ring influence the conformation and electronic properties of the N-vinyl group.[5]

¹H NMR Analysis: The ¹H NMR spectrum is expected to be highly informative. The two protons on the pyrazole ring (H3 and H5) will appear as distinct singlets, shifted downfield due to the aromatic nature of the ring. The vinyl group will present a classic AMX or ABC spin system, with one proton on the alpha-carbon (Hα) and two diastereotopic protons on the beta-carbon (Hβ and Hβ').

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H5 7.8 - 8.0s-Deshielded by adjacent N1-vinyl group.
H3 7.6 - 7.8s-Slightly less deshielded than H5.
7.1 - 7.4ddJα,β ≈ 15-17, Jα,β' ≈ 8-10Coupled to both geminal and trans protons.
Hβ (trans) 5.6 - 5.9ddJα,β ≈ 15-17, Jβ,β' ≈ 1-2Large trans coupling, small geminal coupling.
Hβ' (cis) 5.0 - 5.3ddJα,β' ≈ 8-10, Jβ,β' ≈ 1-2Smaller cis coupling, small geminal coupling.

¹³C NMR Analysis: The ¹³C NMR spectrum will confirm the carbon skeleton. A key feature will be the C4 signal, which will appear at a significantly upfield chemical shift due to the "heavy atom effect" of the directly bonded iodine, a characteristic phenomenon in ¹³C NMR.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C5 140 - 143Aromatic carbon adjacent to two nitrogen atoms.
C3 132 - 135Aromatic carbon adjacent to one nitrogen atom.
Cα (vinyl) 130 - 133Alpha-carbon of the N-vinyl group.
Cβ (vinyl) 108 - 112Beta-carbon of the N-vinyl group, shielded.
C4 75 - 80Carbon bearing iodine, shifted upfield by heavy atom effect.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be characterized by vibrations from the pyrazole ring, the C-I bond, and, most distinctly, the N-vinyl group.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100 - 3150 Medium=C-H Stretch (Aromatic & Vinyl)Stretching vibrations of sp² C-H bonds.[4]
1640 - 1650 MediumC=C Stretch (Vinyl)Characteristic stretching of the vinyl double bond.
1500 - 1550 Medium-StrongC=N, C=C Stretch (Pyrazole Ring)Aromatic ring skeletal vibrations.
950 - 970 Strong=C-H Bend (Vinyl wag, trans)Out-of-plane bending is often strong and diagnostic.
500 - 600 Medium-WeakC-I StretchCarbon-iodine bond stretching vibration.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. For pyrazole derivatives, fragmentation often involves characteristic losses of nitrogen (N₂) or hydrogen cyanide (HCN).[7]

Expected Fragmentation: Under Electron Ionization (EI), this compound is expected to show a strong molecular ion peak (M⁺). Key fragmentation pathways would include:

  • Loss of the iodine atom: [M - I]⁺, leading to a fragment at m/z 93.

  • Loss of the vinyl group: [M - C₂H₃]⁺, resulting in the 4-iodopyrazole cation at m/z 194.

  • Fragmentation of the pyrazole ring: Subsequent loss of HCN from fragments is a common pathway for pyrazoles.[7]

Table 5: Predicted Key Fragments in Mass Spectrum (EI) of this compound

m/z ValueProposed FragmentNotes
220 [C₅H₅IN₂]⁺ Molecular Ion (M⁺) , should be clearly visible.
194 [C₃H₂IN₂]⁺Loss of the vinyl group (•C₂H₃).
127 [C₅H₅N₂]⁺Loss of the iodine radical (•I).
93 [C₅H₅N₂]⁺Loss of the iodine atom from M⁺.

Conclusion

This technical guide provides a comprehensive, predictive, and actionable framework for the synthesis and characterization of this compound. The detailed two-step synthetic protocol, leveraging regioselective iodination and modern palladium-catalyzed N-vinylation, offers a reliable and efficient route to this valuable intermediate. The curated spectroscopic data—including predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and expected mass spectrometry fragmentation patterns—furnishes researchers with the necessary benchmarks for unambiguous structural verification and quality control. This document serves as a vital resource, enabling the confident application of this compound in advanced research and development endeavors.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Iodo-1-vinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-Iodo-1-vinyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data from analogous structures, spectroscopic principles, and computational chemistry insights to elucidate the key structural features of this versatile heterocyclic compound.

Introduction: Significance and Applications

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole core is a well-established scaffold in numerous pharmacologically active molecules, valued for its metabolic stability and diverse biological activities.[1] The introduction of an iodine atom at the C4 position provides a valuable handle for further functionalization through various cross-coupling reactions, making it a key building block in the synthesis of complex molecular architectures.[2] Furthermore, the N1-vinyl group offers a site for polymerization and introduces distinct conformational possibilities that can influence the molecule's interactions with biological targets or its properties in polymeric materials.[3] Understanding the precise three-dimensional structure and conformational landscape of this compound is therefore crucial for rational drug design and the development of novel materials.

Molecular Structure: Insights from Core and Analogs

While a single-crystal X-ray diffraction structure for this compound is not publicly available, a wealth of information can be derived from the crystallographic data of its parent compound, 4-iodo-1H-pyrazole.[4]

The 4-Iodopyrazole Core

A recent study by Rue et al. (2023) completed the crystallographic data for the series of 4-halogenated-1H-pyrazoles, including 4-iodo-1H-pyrazole.[4] The pyrazole ring is an almost planar five-membered heterocycle. The key structural parameters for the 4-iodopyrazole core, based on this study, are summarized in the table below. These values provide a robust foundation for understanding the geometry of the pyrazole ring in the vinylated derivative.

ParameterValue (Å or °)Source
Bond Lengths
C3-C4~1.37 Å[4]
C4-C5~1.38 Å[4]
N1-N2~1.34 Å[4]
N2-C3~1.33 Å[4]
C5-N1~1.34 Å[4]
C4-I~2.08 Å[4]
Bond Angles
N1-N2-C3~111°[4]
N2-C3-C4~106°[4]
C3-C4-C5~107°[4]
C4-C5-N1~108°[4]
C5-N1-N2~110°[4]

Note: These values are derived from the crystal structure of 4-iodo-1H-pyrazole and serve as a close approximation for the this compound core.

The C4-I bond is a prominent feature, influencing the electronic properties of the pyrazole ring. The iodine atom is a weak deactivator via its inductive effect, yet it can also participate in halogen bonding, a directional non-covalent interaction that can be significant in crystal packing and ligand-receptor binding.

The N1-Vinyl Substituent

The addition of a vinyl group at the N1 position introduces further structural and conformational complexity. The key variables are the bond lengths and angles of the vinyl group itself and its orientation relative to the pyrazole ring.

Conformational Analysis of the Vinyl Group

The rotation around the N1-C(vinyl) single bond gives rise to different conformers. The two most likely planar conformers are the s-trans and s-cis forms, referring to the stereochemical relationship between the vinyl group and the N2 atom of the pyrazole ring.

Caption: Rotational isomers of this compound.

The relative stability of these conformers is dictated by a balance of steric and electronic effects. In the absence of a bulky substituent at the C5 position, a mixture of conformers is often observed in solution. However, computational studies on related vinylazoles suggest that the s-trans conformer is generally of lower energy due to reduced steric hindrance between the vinyl group and the pyrazole ring protons. For this compound, the C5-proton is relatively small, suggesting that the energy barrier to rotation is likely low, and both conformers may be populated at room temperature.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and probing the conformational properties of this compound in the absence of crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key predicted signals include:

  • Pyrazole Protons: Two singlets in the aromatic region, corresponding to the C3-H and C5-H protons. Based on data for 4-iodo-1H-pyrazole, these are expected to be around 7.5-8.0 ppm.[4]

  • Vinyl Protons: A characteristic set of three signals for the -CH=CH₂ group, typically a doublet of doublets for the proton on the alpha-carbon (geminal to the ring) and two doublets of doublets for the terminal (beta) protons. The coupling constants (J-values) between these protons are diagnostic of their geometric arrangement.

¹³C NMR: The carbon NMR spectrum will show five distinct signals for the pyrazole and vinyl carbons. The C4 carbon, directly attached to the iodine atom, is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

  • C=C stretching (vinyl): Around 1640-1620 cm⁻¹.

  • C=N and C=C stretching (pyrazole): In the 1600-1400 cm⁻¹ region.

  • C-H stretching (vinyl and pyrazole): Above 3000 cm⁻¹.

  • C-I stretching: Typically in the far-infrared region, around 600-500 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthesis involves a two-step process starting from pyrazole.

G Pyrazole Pyrazole 4_Iodo_Pyrazole 4-Iodo-1H-pyrazole Pyrazole->4_Iodo_Pyrazole Iodination (e.g., I₂, NIS) Target_Molecule This compound 4_Iodo_Pyrazole->Target_Molecule Vinylation (e.g., Vinyl Acetate, Acetylene)

Caption: Synthetic workflow for this compound.

Step 1: Iodination of Pyrazole

  • Rationale: Direct electrophilic iodination of the pyrazole ring is highly regioselective for the C4 position due to the electronic properties of the heterocycle. Reagents such as N-Iodosuccinimide (NIS) or molecular iodine with an oxidizing agent are effective.[2]

  • Protocol:

    • Dissolve pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

    • Add N-Iodosuccinimide (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 4-iodo-1H-pyrazole.

Step 2: N-Vinylation of 4-Iodo-1H-pyrazole

  • Rationale: The N-H proton of the pyrazole is acidic and can be deprotonated to allow for N-alkenylation. A common and effective method is the reaction with vinyl acetate catalyzed by a transition metal salt.

  • Protocol:

    • To a solution of 4-iodo-1H-pyrazole (1.0 eq) in vinyl acetate (used as both reagent and solvent), add a catalytic amount of a palladium(II) salt (e.g., Pd(OAc)₂) and a ligand (e.g., triphenylphosphine).

    • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

    • Once the starting material is consumed, cool the mixture and remove the excess vinyl acetate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify by column chromatography on silica gel to afford pure this compound.

Characterization Workflow

G Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Structural_Confirmation Structural Confirmation Pure_Product->Structural_Confirmation Purity_Analysis Purity Analysis Pure_Product->Purity_Analysis NMR ¹H and ¹³C NMR Structural_Confirmation->NMR MS Mass Spectrometry Structural_Confirmation->MS IR IR Spectroscopy Structural_Confirmation->IR HPLC HPLC Purity_Analysis->HPLC Elemental_Analysis Elemental Analysis Purity_Analysis->Elemental_Analysis

References

A Technical Guide to 4-Iodo-1-vinyl-1H-pyrazole: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Iodo-1-vinyl-1H-pyrazole, a versatile heterocyclic building block with significant potential in drug discovery and materials science. We will delve into its commercial availability, plausible synthetic routes, key chemical properties, and its utility in advanced synthetic applications. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's unique structural features.

Introduction: The Strategic Value of this compound

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors and anti-inflammatory agents.[1][2] The strategic introduction of an iodine atom at the 4-position of the pyrazole ring provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[3] The further incorporation of a vinyl group at the 1-position introduces a site for polymerization and other addition reactions, making this compound a bifunctional building block with considerable synthetic potential.

This guide will provide a comprehensive analysis of this compound, from its commercial sourcing to its application in cutting-edge synthetic methodologies.

Commercial Availability

This compound is available from several chemical suppliers, facilitating its use in both academic and industrial research settings. The compound is typically supplied on a research scale.

Property Value Source(s)
CAS Number 1175788-58-5[4][5]
Molecular Formula C₅H₅IN₂[5]
Molecular Weight 220.01 g/mol [5]
Known Suppliers BLD Pharm, Sigma-Aldrich[4][5]

Synthesis of this compound

While direct, published synthetic procedures for this compound are not extensively documented, a highly plausible and efficient route involves the direct iodination of the commercially available precursor, 1-vinyl-1H-pyrazole. This approach leverages established methodologies for the regioselective iodination of the pyrazole ring at the C4 position.[3][6]

An alternative, though potentially less direct, route would be the N-vinylation of 4-iodopyrazole. However, the direct iodination of 1-vinyl-1H-pyrazole is presented here as the more straightforward approach.

Proposed Synthetic Workflow: Iodination of 1-vinyl-1H-pyrazole

The C4 position of the pyrazole ring is susceptible to electrophilic substitution.[6] A variety of iodinating agents can be employed, with a system of molecular iodine (I₂) and an oxidant such as ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂) in a suitable solvent being a common and effective choice.[3][7]

SynthesisWorkflow Start 1-vinyl-1H-pyrazole Reagents I₂, Oxidant (e.g., H₂O₂ or CAN) Solvent (e.g., H₂O or MeCN) Start->Reagents Reaction Product This compound Reagents->Product Formation Purification Work-up & Purification (e.g., Column Chromatography) Product->Purification Isolation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established "green" iodination procedures for pyrazoles.[7]

Materials:

  • 1-vinyl-1H-pyrazole (1.0 equiv)

  • Iodine (I₂) (0.5 equiv)

  • 30% Hydrogen peroxide (H₂O₂) (0.6 equiv)

  • Water (as solvent)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 1-vinyl-1H-pyrazole and suspend it in water.

  • To this suspension, add molecular iodine (I₂).

  • Slowly add 30% hydrogen peroxide dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary depending on the scale and specific conditions.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Rationale for Experimental Choices:

  • Hydrogen Peroxide/Water System: This "green" iodination method is advantageous as the only byproduct is water, minimizing hazardous waste.[7]

  • Stoichiometry: Using a slight excess of the oxidizing agent ensures the complete conversion of molecular iodine to the active iodinating species.

  • Work-up: The sodium thiosulfate wash is crucial for quenching the reaction and removing residual iodine, which can complicate purification.

Spectroscopic and Physicochemical Properties

While a comprehensive, publicly available dataset for this compound is limited, its expected spectroscopic characteristics can be inferred from data on analogous compounds like 4-iodopyrazole and other vinylpyrazoles.[8][9][10]

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Pyrazole Protons (H3 and H5): Two singlets in the aromatic region (approx. δ 7.5-8.0 ppm). The deshielding effect of the iodine atom will influence the precise chemical shifts.

  • Vinyl Protons: A characteristic AMX spin system.

    • One doublet of doublets (dd) for the proton on the carbon attached to the nitrogen (approx. δ 7.0-7.5 ppm).

    • Two doublets of doublets (dd) for the terminal vinyl protons (approx. δ 5.0-6.0 ppm), with distinct cis and trans coupling constants.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Pyrazole Carbons:

    • C3 and C5 will appear in the aromatic region (approx. δ 130-145 ppm).

    • C4, bearing the iodine atom, will show a signal at a significantly lower field (approx. δ 80-95 ppm) due to the heavy atom effect.

  • Vinyl Carbons: Two signals in the olefinic region (approx. δ 100-135 ppm).

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, with the C-I bond and the N-vinyl group offering orthogonal reactivity.

Reactivity at the C-I Bond: Cross-Coupling Reactions

The carbon-iodine bond at the C4 position is highly susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions.[3][11] This allows for the facile introduction of aryl, heteroaryl, vinyl, and alkynyl substituents.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, enabling the synthesis of 4-aryl- or 4-vinyl-1-vinyl-1H-pyrazoles.[2][11]

  • Heck-Mizoroki Reaction: Coupling with alkenes to introduce new vinyl groups, leading to the formation of substituted styrenes or other dienes.[4][12]

  • Sonogashira Coupling: Reaction with terminal alkynes to synthesize 4-alkynyl-1-vinyl-1H-pyrazoles.[4]

ReactivityDiagram cluster_cross_coupling Cross-Coupling Reactions (C-I Bond) cluster_vinyl_reactions Vinyl Group Reactions Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Start->Suzuki Heck Heck Coupling (Alkene, Pd catalyst, Base) Start->Heck Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) Start->Sonogashira Polymerization Radical Polymerization (Initiator) Start->Polymerization Cycloaddition Diels-Alder Reaction (Diene) Start->Cycloaddition Product_Suzuki 4-Aryl-1-vinyl-1H-pyrazole Suzuki->Product_Suzuki Product_Heck 4-Vinyl-1-vinyl-1H-pyrazole Derivative Heck->Product_Heck Product_Sonogashira 4-Alkynyl-1-vinyl-1H-pyrazole Sonogashira->Product_Sonogashira Product_Polymer Poly(1-(4-iodopyrazolyl)ethylene) Polymerization->Product_Polymer Product_Cycloaddition Cycloadduct Cycloaddition->Product_Cycloaddition

Caption: Key reaction pathways for this compound.

Reactivity of the Vinyl Group

The N-vinyl group can participate in a range of reactions characteristic of alkenes.

  • Polymerization: The vinyl group can undergo free-radical or other types of polymerization to create novel polymers with pyrazole moieties in the side chains. These materials could have interesting properties for applications in electronics or as functional coatings.[8]

  • Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, providing a route to more complex, fused heterocyclic systems.[8]

Applications in Research and Development

The dual reactivity of this compound makes it a valuable intermediate in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

The 4-iodopyrazole scaffold is a key intermediate in the synthesis of a wide array of biologically active compounds.[3][13] By using this building block, complex molecules can be assembled through late-stage functionalization via cross-coupling reactions. Potential therapeutic areas include:

  • Kinase Inhibitors: The pyrazole core is prevalent in many kinase inhibitors used in oncology.[3] this compound allows for the exploration of novel chemical space around this core scaffold.

  • GPCR Antagonists: This building block can be used to generate diverse libraries of compounds for screening against G-protein coupled receptors.[3]

Materials Science

The ability of the vinyl group to polymerize opens up possibilities for the creation of new materials. Poly(vinylpyrazoles) can be used as ligands for metal catalysts, in the development of ion-exchange resins, or as specialty polymers with unique thermal or optical properties.[8] The presence of the iodine atom allows for post-polymerization modification, further expanding the functional diversity of these materials.

Conclusion

This compound is a commercially available and highly versatile synthetic intermediate. Its strategic combination of a reactive C-I bond, ideal for cross-coupling reactions, and a polymerizable vinyl group provides chemists with a powerful tool for the synthesis of complex molecules and functional materials. The straightforward, proposed synthesis via direct iodination of 1-vinyl-1H-pyrazole makes it an accessible building block for a wide range of applications, from the development of next-generation pharmaceuticals to the creation of novel polymers.

References

A Technical Guide to the Stability and Storage of 4-Iodo-1-vinyl-1H-pyrazole: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Iodo-1-vinyl-1H-pyrazole is a versatile heterocyclic building block of significant interest to researchers in pharmaceutical development and material science.[1][2] Its unique structure, featuring a pyrazole core, a reactive vinyl group, and a synthetically valuable iodine substituent, allows for diverse chemical modifications, including palladium-catalyzed cross-coupling reactions.[2][3][4] However, the very features that make this molecule synthetically attractive also introduce inherent stability challenges. The integrity of this reagent is paramount, as impurities or degradation products can lead to inconsistent experimental results, low yields in subsequent reactions, and potential safety concerns.

This guide provides a comprehensive technical overview of the factors influencing the stability of this compound. As direct, in-depth stability studies on this specific molecule are not extensively published, this document synthesizes field-proven insights and data from analogous iodo-substituted and vinyl-substituted heterocyclic compounds. We will explore the primary degradation pathways and provide authoritative, actionable protocols for optimal storage, handling, and stability assessment to ensure the compound's purity and reactivity for its intended application.

Molecular Structure and Physicochemical Properties Analysis

Understanding the stability of this compound begins with an analysis of its constituent functional groups and their interplay.

PropertyValueSource
CAS Number 1175788-58-5
Molecular Formula C₅H₅IN₂
Molecular Weight 220.01 g/mol
Appearance Off-white to brown crystalline powder[1]
Melting Point 108-110 °C (for 4-Iodo-1H-pyrazole)[1][5]

Structural Analysis of Stability Factors:

  • Pyrazole Core: The aromatic pyrazole ring is generally stable.[6] However, the nitrogen atoms influence the electronic properties of the substituents, and the ring itself can be susceptible to strong oxidizing agents.

  • C4-Iodo Substituent: The carbon-iodine bond is the most significant point of potential degradation. It is considerably weaker than C-Br, C-Cl, or C-F bonds, making it susceptible to cleavage by heat and, most notably, by light (photolysis).[7] This photosensitivity is a critical consideration for iodo-substituted aromatics. While this bond's reactivity is valuable for cross-coupling reactions, it represents a primary stability liability.[2][8]

  • N1-Vinyl Substituent: The vinyl group introduces several potential instability issues. It is susceptible to:

    • Hydrolysis: Under acidic or even neutral aqueous conditions, the vinyl group can be hydrolyzed to form acetaldehyde and the corresponding 4-Iodo-1H-pyrazole.[9][10][11]

    • Polymerization: Vinyl monomers can undergo radical or thermally initiated polymerization, leading to oligomeric or polymeric impurities.

    • Oxidation: The double bond is a potential site for oxidation, especially in the presence of atmospheric oxygen over long-term storage.

Key Factors Influencing Stability

The chemical integrity of this compound is primarily threatened by four environmental factors: atmosphere (oxygen and moisture), temperature, light, and chemical incompatibility.

Atmospheric Stability

This compound should be regarded as an air- and moisture-sensitive material.[12][13]

  • Oxygen: The vinyl group is prone to oxidation. Over time, exposure to atmospheric oxygen can lead to the formation of peroxides or other oxidative degradation products, compromising sample purity. Handling under an inert atmosphere is crucial.[12]

  • Moisture: Hydrolysis of the N-vinyl group is a significant and likely degradation pathway.[9][10] The presence of even trace amounts of water, potentially accelerated by acidic or basic impurities, can cleave the vinyl group. Therefore, storage in a dry environment and the use of anhydrous solvents are mandatory.[13][14]

Thermal Stability

While many pyrazole derivatives exhibit good thermal stability, the presence of the iodo and vinyl groups lowers the decomposition threshold.[6]

  • Degradation: Elevated temperatures can provide the energy needed to initiate C-I bond cleavage or polymerization of the vinyl group.[15]

  • Hazardous Decomposition: In the event of fire or excessive heating, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide (HI) may be released.[15][16] Storage away from heat sources, sparks, and open flames is essential.[15][17]

Photostability

The C-I bond is notoriously photolabile. Exposure to UV or even ambient laboratory light can induce homolytic cleavage of the bond, generating radical species. These radicals can lead to a variety of decomposition products and discoloration of the material. Photolysis of iodinated aryl compounds is a known phenomenon that proceeds in poor yield, suggesting complex degradation pathways.[7] Protection from all light sources is a critical requirement.

Chemical Compatibility

To prevent degradation, this compound should not be stored with incompatible materials.

  • Strong Oxidizing Agents: These can react aggressively with the vinyl group and the pyrazole ring.[15][16]

  • Strong Acids and Bases: These can catalyze the hydrolysis of the vinyl group.

  • Radical Initiators: These can induce rapid polymerization of the vinyl group.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective way to preserve the quality of this compound.

Long-Term Storage Conditions

For long-term storage (>1 month), the following conditions are mandatory to minimize degradation.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer) Reduces thermal degradation, C-I bond cleavage, and potential for vinyl polymerization.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation and moisture-driven hydrolysis.[12]
Container Amber Glass Vial with Septum Cap Protects from light and allows for inert atmosphere handling via syringe.[12] Use of Sure/Seal™ or similar packaging is ideal.[18]
Light Store in Darkness Prevents photolytic cleavage of the C-I bond.[7]
Protocol for Handling Air-Sensitive Solid

All manipulations of solid this compound should be performed under an inert atmosphere.

Methodology:

  • Preparation: Place the sealed vial of the compound, a clean, dry Schlenk flask with a stir bar, a stopper, a spatula, and a weighing boat into the antechamber of a glovebox.

  • Inerting: Evacuate and refill the antechamber with inert gas (e.g., Argon) for a minimum of three cycles before transferring the items into the main glovebox chamber.[19]

  • Dispensing: Inside the glovebox, open the compound vial. Using the spatula, weigh the desired amount of the solid into the weighing boat on a tared balance.

  • Transfer: Carefully transfer the weighed solid from the boat into the Schlenk flask.

  • Sealing: Securely stopper the Schlenk flask.

  • Removal: Transfer the sealed Schlenk flask out of the glovebox via the antechamber (evacuate/refill cycles are not required on exit for a sealed flask).[19]

  • Dissolution: The flask can now be connected to a Schlenk line. Under a positive pressure of inert gas, anhydrous, degassed solvent can be added via cannula or syringe to prepare a stock solution.

G cluster_0 Glovebox Environment (Inert Atmosphere) cluster_1 Schlenk Line Operations A Place Materials in Antechamber B Evacuate/Refill Antechamber (3x) A->B C Transfer to Main Chamber B->C D Weigh Solid Compound C->D E Transfer Solid to Schlenk Flask D->E F Seal Flask E->F G Remove Flask from Glovebox F->G Transfer Out H Connect to Schlenk Line G->H I Add Anhydrous Solvent via Syringe/Cannula H->I J Solution Ready for Use I->J

Caption: Workflow for handling solid this compound.

Stability-Indicating Analytical Methods

Regular purity assessment is critical to ensure the compound's suitability for use. A multi-faceted approach provides the most robust evaluation.[20]

Analytical MethodPrimary UseAdvantagesDisadvantages
HPLC-UV Quantitative purity assessment, detection of non-volatile impurities.High resolution and sensitivity for separating the parent compound from degradation products like 4-Iodo-1H-pyrazole.[21]Requires a reference standard for absolute quantification; may not detect highly volatile impurities.
¹H qNMR Absolute purity determination, structural confirmation.Provides an absolute measure of purity without a specific reference standard; can identify and quantify impurities simultaneously.[20][22]Lower sensitivity than HPLC; requires a high-field NMR spectrometer and a certified internal standard.[22]
GC-MS Detection of volatile impurities and degradation products.Excellent for identifying volatile byproducts like acetaldehyde from hydrolysis.[20]Not suitable for non-volatile or thermally labile compounds; may require derivatization.
Protocol: Purity Assessment by HPLC

This protocol provides a general method for monitoring the purity of this compound and detecting potential degradation products.

Methodology:

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[20]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid in Water

    • Solvent B: Acetonitrile or Methanol[20]

  • Gradient: A typical starting point is a linear gradient from 20% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.[20]

  • Column Temperature: 25 °C.[20]

  • Detection: UV at 254 nm.[20]

  • Sample Preparation: Accurately prepare a solution of the compound in the mobile phase (e.g., 0.1 mg/mL in 50:50 A:B).

  • Data Analysis: Inject the sample. Calculate purity based on the relative peak area of the main peak to the total area of all peaks. The appearance of an earlier-eluting peak may correspond to the more polar 4-Iodo-1H-pyrazole, a key indicator of hydrolysis.

Protocol: Absolute Purity by ¹H qNMR

Quantitative NMR (qNMR) is a powerful primary method for determining purity without relying on a specific standard of the target compound.[22]

Methodology:

  • Instrumentation: 400 MHz or higher NMR spectrometer.[20]

  • Internal Standard: Select a certified internal standard with sharp singlets that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of this compound into a vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[21]

  • Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Carefully integrate a well-resolved proton signal from the analyte (e.g., one of the vinyl protons) and a signal from the internal standard.

    • Calculate the absolute purity (w/w %) using the standard qNMR equation, accounting for the molar masses, masses, number of protons in each integrated signal, and integral values of both the analyte and the standard.

G Start Assess Sample Purity Q1 Need Quantitative Result? Start->Q1 TLC Qualitative Check: TLC Q1->TLC No Q2 Volatile Impurities Suspected? Q1->Q2 Yes End Purity Profile Established TLC->End GCMS Primary Method: GC-MS Q2->GCMS Yes HPLC Primary Method: HPLC Q2->HPLC No GCMS->HPLC Complementary Analysis Q3 Need Absolute Purity (No Reference Std)? HPLC->Q3 qNMR Orthogonal Method: ¹H qNMR Q3->qNMR Yes Q3->End No qNMR->End

Caption: Decision workflow for selecting a purity assessment method.

Potential Degradation Pathways

Based on the compound's structure, several degradation pathways are plausible. Awareness of these pathways is key to interpreting stability data and troubleshooting experiments.

G cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_polymerization Polymerization Parent This compound Hydrolysis_Product1 4-Iodo-1H-pyrazole Parent->Hydrolysis_Product1 H₂O / H⁺ Hydrolysis_Product2 Acetaldehyde Parent->Hydrolysis_Product2 H₂O / H⁺ Photolysis_Product Radical Intermediates + Further Decomposition Parent->Photolysis_Product Light (hν) Polymerization_Product Oligomers / Polymers Parent->Polymerization_Product Heat / Initiator

Caption: Primary degradation pathways for this compound.

  • Hydrolysis: Reaction with water cleaves the N-vinyl bond, yielding 4-Iodo-1H-pyrazole and volatile acetaldehyde.[9][11] This is a highly probable pathway if the material is not handled under strictly anhydrous conditions.

  • Photolysis: Absorption of light, particularly in the UV range, can cause cleavage of the C-I bond, leading to radicals that can abstract hydrogen or participate in other side reactions, resulting in a complex mixture of byproducts.[7]

  • Polymerization: The vinyl group can polymerize, especially if heated or exposed to radical initiators. This will broaden the molecular weight distribution of the sample and reduce the concentration of the active monomer.

Conclusion

This compound is a high-value synthetic intermediate whose utility is directly dependent on its purity. Its stability is challenged by its inherent sensitivity to light, atmospheric oxygen, moisture, and heat. The C-I and N-vinyl functionalities are the primary sites of degradation.

Therefore, to ensure the integrity and reactivity of this compound, it is imperative to adhere to stringent storage and handling protocols. The compound must be stored under an inert atmosphere, protected from light, and at low temperatures (-20°C). All manipulations should be performed using appropriate air-sensitive techniques, such as in a glovebox or on a Schlenk line, with anhydrous solvents. Regular purity verification using stability-indicating methods like HPLC and ¹H qNMR is a critical component of quality control. By implementing these measures, researchers can mitigate the risks of degradation and ensure reliable, reproducible results in their scientific endeavors.

References

"4-Iodo-1-vinyl-1H-pyrazole safety data sheet (SDS)"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety Profile of 4-Iodo-1-vinyl-1H-pyrazole

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced world of pharmaceutical research and drug development, novel chemical entities are the lifeblood of innovation. This compound stands as one such molecule, a versatile building block whose strategic placement of iodine and vinyl groups offers significant potential for creating complex, biologically active compounds.[1][2] Pyrazole scaffolds are well-established pharmacophores present in numerous approved drugs, highlighting the relevance of this chemical family.[3][4]

Inferred Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. Based on the consistent data from its structural analogs, this compound should be handled as a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[6][7][8]

Table 1: Comparative GHS Hazard Statements of Structural Analogs

CompoundCAS No.Hazard Statement(s)Source(s)
4-Iodo-1-methyl-1H-pyrazole39806-90-1H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.[8][9]
4-Iodo-1H-pyrazole3469-69-0H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6][7]
1H-Pyrazole (Parent)288-13-1H302: Harmful if swallowed.H311: Toxic in contact with skin.H315: Causes skin irritation.H318: Causes serious eye damage.H372: Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure.
1-(4-Iodophenyl)-1H-pyrazole368869-86-7H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[10]

Given this data, a conservative and safe approach dictates that this compound be treated as, at minimum, possessing the hazards identified for its closest analogs.

Caption: Inferred GHS Pictograms and Associated Hazards.

Prudent Handling, Storage, and Engineering Controls

The causality behind handling protocols is rooted in preventing exposure via inhalation, dermal contact, and ingestion. The physical form of this compound—likely a solid or crystalline powder based on its analogs[2][8]—presents a significant risk of aerosolization.

The Hierarchy of Controls: A Self-Validating System

Effective safety is not just about personal protective equipment (PPE); it's a systematic approach. The hierarchy of controls prioritizes strategies that eliminate or reduce hazards at their source.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Not feasible as compound is required Substitution Substitution Not feasible for specific research Engineering Engineering Controls Chemical Fume Hood, Ventilated Enclosure Administrative Administrative Controls SOPs, Training, Restricted Access PPE Personal Protective Equipment (PPE) Gloves, Goggles, Lab Coat (Least Effective)

Caption: The Hierarchy of Controls prioritizes engineering solutions.

  • Engineering Controls (Primary Barrier): All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood.[10][11] This is non-negotiable. The rationale is to contain any dusts or vapors at the source, preventing inhalation, which is a primary exposure route that can cause respiratory irritation.[7] Ensure eyewash stations and safety showers are immediately accessible.[7][11]

  • Administrative Controls (Procedural Safety):

    • Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound.

    • Work in designated areas clearly marked for handling potent or irritant compounds.

    • Limit unnecessary personal contact and ensure all personnel are trained on the specific hazards.[6]

    • Practice good housekeeping to prevent accumulation of chemical residues on surfaces.

  • Personal Protective Equipment (PPE - Final Barrier): PPE is essential but should not be relied upon as the primary means of protection.

    • Eye Protection: Chemical safety goggles (conforming to EN 166 or ANSI Z87.1 standards) are mandatory.[6][10] A face shield may be required for splash hazards.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal technique to avoid skin contact.

    • Body Protection: A lab coat must be worn and kept fastened. For larger quantities, additional protective clothing may be necessary.[7]

    • Respiratory Protection: If engineering controls fail or during a large spill, a NIOSH/MSHA approved respirator with appropriate cartridges is necessary.[12]

Storage Requirements

Proper storage is critical for maintaining chemical integrity and preventing accidental exposure.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9] Analogs are typically stored at 0-8 °C.[2]

  • Store locked up or in an area with restricted access.[6][11]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

Emergency Protocols: A Step-by-Step Response Guide

In the event of an exposure or spill, a rapid and correct response is crucial.

First-Aid Measures

These protocols are synthesized from the consistent advice provided for all analogs.[6][7][9]

  • If Inhaled: Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[9][11]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[9]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Accidental Release and Spill Cleanup

A calm and methodical approach is key to managing a spill effectively.

Spill_Response_Workflow start Spill Occurs assess Assess the Situation (Size, Location, Ventilation) start->assess evacuate Evacuate Non-Essential Personnel Alert Others assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain the Spill Use inert absorbent material (e.g., sand, vermiculite) ppe->contain cleanup Clean Up Spill - Avoid generating dust. - Gently sweep solid into a container. - Use spark-proof tools if needed. contain->cleanup decontaminate Decontaminate Area Wash surface with soap and water cleanup->decontaminate dispose Dispose of Waste Place in a sealed, labeled container for hazardous waste. decontaminate->dispose end Incident Reported & Closed dispose->end

Caption: Step-by-step workflow for responding to a chemical spill.

Protocol for a Minor Spill:

  • Evacuate: Alert personnel in the immediate area.

  • Protect: Ensure you are wearing appropriate PPE.

  • Contain: Prevent the spill from spreading or entering drains.[6]

  • Clean: For a solid spill, gently sweep or scoop the material into a suitable container for disposal. Avoid actions that create dust.[6] Use dry cleanup procedures.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Seal, label, and dispose of the waste container according to institutional and local hazardous waste regulations.[9]

For a major spill, evacuate the area and contact your institution's emergency response team immediately.

Fire-Fighting Measures

While not considered highly flammable, containers may burn.[6]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen iodide.[7][9]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][11]

Toxicological Profile and Reactivity

Toxicological Summary (Inferred)

The chronic effects of this substance are largely unknown.[9] However, based on analog data, the acute effects are clear:

  • Acute Toxicity: Harmful if swallowed and potentially harmful if absorbed through the skin.[6][13]

  • Irritation: Causes skin irritation and serious eye damage/irritation.[6][9]

  • Sensitization: No information available.[7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[7][10]

  • Specific Target Organ Toxicity (Repeated Exposure): The parent compound, 1H-pyrazole, is listed as causing damage to the spleen and thyroid through prolonged or repeated exposure. This is a significant finding that warrants extreme caution, as organ-specific toxicity could potentially be a feature of this class of compounds.

Stability and Reactivity
  • Reactivity: Generally stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, and sources of ignition. Avoid formation of dust.[9]

  • Incompatible Materials: Strong oxidizing agents.[7]

  • Hazardous Decomposition Products: Under fire conditions, will decompose to form toxic gases like NOx and hydrogen iodide.[7]

Conclusion: A Commitment to Informed Safety

This compound is a valuable compound for advancing medicinal chemistry and drug discovery. While a dedicated SDS is not yet available, a comprehensive safety profile can be reliably inferred from its close structural analogs. The core hazards are clear: it is an irritant to the skin, eyes, and respiratory system, is harmful if swallowed, and may carry a risk of target organ toxicity with repeated exposure.

By understanding the why behind safety protocols—the need for a fume hood to prevent inhalation of an irritant powder, the requirement for goggles to prevent serious eye damage—researchers can move beyond rote compliance to a state of active, informed safety awareness. Adherence to the hierarchy of controls, diligent use of PPE, and preparedness for emergencies are the cornerstones of responsible science. Treat this and all novel compounds with the respect they demand until comprehensive data proves otherwise.

References

A Comprehensive Technical Guide to the Synthesis of Vinylpyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vinylpyrazoles represent a pivotal class of heterocyclic compounds, demonstrating significant utility across medicinal chemistry, materials science, and synthetic organic chemistry.[1][2][3] Their intrinsic electronic properties and versatile reactivity make them valuable building blocks for the synthesis of complex molecular architectures with diverse biological activities.[1][4] For instance, certain 5-vinylpyrazoles have been identified as potent DNA gyrase inhibitors with antibacterial activity.[1] This guide provides an in-depth exploration of the primary synthetic methodologies for accessing vinylpyrazoles, with a focus on the underlying reaction mechanisms, experimental considerations, and the strategic application of these methods. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of vinylpyrazole synthesis.

Introduction: The Significance of the Vinylpyrazole Scaffold

The pyrazole nucleus is a well-established pharmacophore, present in numerous approved drugs and biologically active compounds.[4][5] The incorporation of a vinyl group onto the pyrazole ring introduces a reactive handle that can participate in a wide array of chemical transformations, including cycloadditions, polymerizations, and transition-metal-catalyzed cross-coupling reactions.[1][2][6] This dual functionality of a stable heterocyclic core and a reactive vinyl appendage makes vinylpyrazoles highly attractive synthetic intermediates.

This guide will systematically review the major synthetic routes to vinylpyrazoles, categorized by the point of vinyl group attachment to the pyrazole ring: N-vinylpyrazoles and C-vinylpyrazoles. We will delve into both classical and contemporary methods, providing practical insights and mechanistic details to empower the synthetic chemist in the rational design and execution of vinylpyrazole syntheses.

Synthesis of the Pyrazole Core: The Knorr Synthesis and Related Methods

Before a pyrazole can be vinylated, the core heterocycle must be constructed. The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the formation of the pyrazole ring.[7]

The Knorr Pyrazole Synthesis

The Knorr synthesis involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound.[7][8] The reaction is typically catalyzed by acid and proceeds through a series of condensation and cyclization steps to afford the pyrazole product.

A key consideration in the Knorr synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine.[9] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups, leading to a mixture of products.

Generalized Knorr Pyrazole Synthesis Workflow:

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazine Hydrazine (or derivative) Condensation Acid-Catalyzed Condensation Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Pyrazole Pyrazole Product Cyclization->Pyrazole

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Experimental Protocol: A Representative Knorr Synthesis

  • To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine derivative.

  • Add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄).

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole.

Other Notable Pyrazole Syntheses

While the Knorr synthesis is prevalent, other methods offer alternative pathways to the pyrazole core. These include:

  • Reaction of α,β-unsaturated aldehydes and ketones with hydrazines. [10]

  • [3+2] Cycloaddition reactions between nitrile imines and alkynes, or diazo compounds and alkenes.[10]

Synthesis of N-Vinylpyrazoles

N-vinylpyrazoles are a major class of vinylpyrazole derivatives. Several synthetic strategies have been developed for their preparation.

Dehydrochlorination of N-(2-Chloroethyl)pyrazoles

A robust and widely used method for the synthesis of N-vinylpyrazoles involves the dehydrochlorination of N-(2-chloroethyl)pyrazoles.[1][11] This two-step process begins with the N-alkylation of a pyrazole with 1,2-dichloroethane, followed by elimination of hydrogen chloride.

Reaction Scheme:

A significant advancement in this methodology is the use of phase-transfer catalysis (PTC).[1][12][13] This technique allows the reaction to be carried out in a biphasic system (e.g., aqueous NaOH and an organic solvent) with a phase-transfer catalyst like benzyltriethylammonium chloride (TEBAC), leading to high yields of N-vinylpyrazoles (75-90%).[1][2]

Mechanism of PTC-mediated N-vinylation:

PTC_Vinylation cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Catalyst Cycle OH OH⁻ Q_OH Q⁺OH⁻ Cl_aq Cl⁻ Pyrazole Pyrazole Chloroethylpyrazole N-(2-Chloroethyl)pyrazole Pyrazole->Chloroethylpyrazole Alkylation with DCE DCE 1,2-Dichloroethane Vinylpyrazole N-Vinylpyrazole Chloroethylpyrazole->Vinylpyrazole Dehydrochlorination Q_Cl Q⁺Cl⁻ Q_OH->Chloroethylpyrazole Base

Caption: Phase-transfer catalysis cycle for N-vinylpyrazole synthesis.

Reaction of Pyrazoles with Acetylene

The direct vinylation of pyrazoles with acetylene under high pressure was one of the earliest methods developed.[3] However, the requirement for specialized high-pressure equipment and the handling of gaseous acetylene has limited its widespread laboratory application. More recent methods have utilized calcium carbide as a safer and more convenient source of acetylene in situ.[14]

Transition-Metal-Catalyzed N-Vinylation

Modern organic synthesis has seen the rise of transition-metal catalysis for C-N bond formation.[15][16] Palladium-catalyzed cross-coupling reactions have been successfully applied to the N-vinylation of azaheterocycles, including pyrazoles.[15] These methods typically involve the coupling of a pyrazole with a vinyl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

Typical Reaction Components for Palladium-Catalyzed N-Vinylation:

ComponentExampleRole
PyrazoleSubstituted or unsubstituted pyrazoleNucleophile
Vinyl PartnerVinyl bromide, vinyl triflateElectrophile
Palladium CatalystPd₂(dba)₃Catalyst
LigandXPhosStabilizes catalyst, promotes reaction
BaseCs₂CO₃, K₃PO₄Activates pyrazole
SolventToluene, DioxaneReaction medium
From Vinyl Sulfonium Salts and Diazo Compounds

A more recent, metal-free approach involves the base-promoted regioselective synthesis of N-vinylpyrazoles from vinyl sulfonium salts and diazo compounds.[17][18] This method proceeds via a [3+2] annulation followed by N-vinylation and offers good to excellent yields under mild conditions.[18]

Synthesis of C-Vinylpyrazoles

The synthesis of C-vinylpyrazoles, where the vinyl group is attached to a carbon atom of the pyrazole ring, presents a different set of challenges and synthetic strategies.

From β-Ketoaldehydes or β-Diketones

One classical approach to 3(5)-vinylpyrazoles involves the condensation-cyclization of a β-ketoaldehyde or a β-diketone with hydrazine or its derivatives to form an adduct, which is then "cracked" via thermolysis to yield the vinylpyrazole.[1][3]

Domino Reaction with the Bestmann-Ohira Reagent

A rapid and efficient synthesis of 5(3)-vinylpyrazoles under mild conditions has been developed utilizing the Bestmann-Ohira reagent (BOR).[1][3] This domino reaction with a cinnamaldehyde involves a formal 1,3-dipolar cycloaddition/Horner-Wadsworth-Emmons (HWE) homologation sequence.[1]

Mechanism of the Domino Reaction for 5(3)-Vinylpyrazole Synthesis:

BOR_Domino Cinnamaldehyde Cinnamaldehyde Pyrazoline_carbaldehyde Pyrazoline carbaldehyde Cinnamaldehyde->Pyrazoline_carbaldehyde 1,3-Dipolar Cycloaddition BOR Bestmann-Ohira Reagent (BOR) Diazomethyl_anion Diazomethyl anion BOR->Diazomethyl_anion Methanolysis Diazomethyl_anion->Pyrazoline_carbaldehyde Pyrazoline_alkyne Pyrazoline alkyne intermediate Pyrazoline_carbaldehyde->Pyrazoline_alkyne Reaction with another BOR molecule Vinylpyrazole 5(3)-Vinylpyrazole Pyrazoline_alkyne->Vinylpyrazole 1,3-H shift & Aromatization

Caption: Domino reaction pathway for the synthesis of 5(3)-vinylpyrazoles.

Transition-Metal-Catalyzed C-H Vinylation

Direct C-H functionalization has emerged as a powerful, atom-economical tool in organic synthesis.[1] Transition-metal-catalyzed C-H vinylation of pyrazoles allows for the direct introduction of a vinyl group at a carbon position, avoiding the need for pre-functionalized starting materials. For example, 1-vinylpyrazoles can undergo coupling with alkynes via C-H activation to afford butadienylpyrazole derivatives.[1]

Conclusion and Future Outlook

The synthesis of vinylpyrazoles has evolved from classical, often harsh, methodologies to more sophisticated and milder techniques, largely driven by the advancements in transition-metal catalysis and the development of novel reagents. While significant progress has been made, there remains a need for more general and regioselective methods for the synthesis of C-vinylpyrazoles.[3] The continued exploration of modern synthetic tools, such as photoredox catalysis and flow chemistry, holds great promise for the future development of even more efficient and sustainable routes to these valuable heterocyclic building blocks. The versatility of the vinylpyrazole scaffold ensures its continued importance in the pursuit of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Electrophilic Iodination of 1-Vinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the electrophilic iodination of 1-vinyl-1H-pyrazole, a critical transformation for synthesizing versatile building blocks in medicinal chemistry and materials science. We delve into the underlying mechanistic principles governing regioselectivity, address the central challenge of chemoselectivity between the pyrazole ring and the vinyl group, and present detailed, field-proven protocols for achieving selective C-4 iodination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool. By explaining the causality behind experimental choices, this guide equips the reader with the knowledge to optimize reaction conditions and troubleshoot potential side reactions, ensuring reliable and reproducible outcomes.

Introduction: The Strategic Value of Iodinated Vinylpyrazoles

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a highly attractive motif for interacting with biological targets.[2] Functionalization of the pyrazole ring is a key strategy for modulating pharmacological activity, and the introduction of a halogen, particularly iodine, at the C-4 position is of paramount strategic importance.[3][4]

A C-4 iodo-substituent serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity.[3][5] When combined with an N-1 vinyl group—a compact and synthetically useful moiety that can also act as a protecting group—the resulting 4-iodo-1-vinyl-1H-pyrazole becomes a powerful and adaptable building block for creating novel chemical entities.[6]

However, the synthesis of this target molecule presents a classic chemoselectivity challenge. The substrate, 1-vinyl-1H-pyrazole, possesses two distinct nucleophilic sites susceptible to electrophilic attack: the electron-rich pyrazole ring and the π-bond of the vinyl group. This guide will illuminate the principles and methods required to selectively functionalize the pyrazole ring while preserving the integrity of the vinyl substituent.

Mechanistic Underpinnings: A Tale of Two Pathways

The successful iodination of 1-vinyl-1H-pyrazole hinges on favoring one electrophilic pathway over another. Understanding the mechanisms of both the desired aromatic substitution and the potential side reaction of alkene addition is critical for rational protocol design.

Desired Pathway: Electrophilic Aromatic Substitution (SEAr) at C-4

The pyrazole ring is an electron-rich aromatic system. Due to the electronic influence of the two nitrogen atoms, the C-4 position is the most nucleophilic and sterically accessible site, making it the preferred position for electrophilic attack.[4] The mechanism proceeds via a classical SEAr pathway:

  • Generation of Electrophile : An electrophilic iodine species (I⁺ or a polarized I-X complex) is generated from the iodinating agent.

  • Nucleophilic Attack : The π-system of the pyrazole ring attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring.

  • Deprotonation : A base removes the proton from the C-4 position, collapsing the sigma complex and restoring the aromaticity of the pyrazole ring to yield the final 4-iodinated product.

Electrophilic Aromatic Substitution cluster_0 S_EAr at Pyrazole C-4 Start 1-Vinyl-1H-pyrazole + I⁺ Sigma Sigma Complex (Resonance Stabilized) Start->Sigma Nucleophilic Attack Product This compound Sigma->Product Deprotonation (-H⁺)

Caption: Desired SEAr pathway for C-4 iodination.

Competing Pathway: Electrophilic Addition to the Vinyl Group

The vinyl group's double bond is also electron-rich and can react with electrophilic iodine. This pathway typically proceeds through a bridged iodonium ion intermediate:

  • Iodonium Ion Formation : The alkene's π-bond attacks the electrophile, forming a cyclic three-membered iodonium ion. This prevents carbocation rearrangements and dictates the stereochemistry of the addition.

  • Nucleophilic Opening : A nucleophile (e.g., iodide anion, I⁻) attacks one of the carbons of the iodonium ion from the backside, leading to an anti-addition product.

This pathway results in the formation of a 1-(1,2-diiodoethyl)-1H-pyrazole, consuming the starting material and leading to undesired byproducts. Reagents that are highly potent electrophiles, such as Iodine Monochloride (ICl), are known to favor this addition reaction with vinyl groups.[7]

Electrophilic Addition cluster_1 Electrophilic Addition at Vinyl Group Start_Add 1-Vinyl-1H-pyrazole + I₂ Iodonium Bridged Iodonium Ion Start_Add->Iodonium π-bond Attack Product_Add 1-(1,2-Diiodoethyl)-1H-pyrazole Iodonium->Product_Add Backside Attack (I⁻)

Caption: Competing electrophilic addition to the vinyl group.

Expert Insight: The key to selectivity is moderating the electrophilicity of the iodine source. Aromatic substitution has a higher activation energy but leads to a more stable (aromatic) product. Alkene addition is often faster. By using a milder iodinating agent and carefully controlling conditions, we can provide just enough energy to overcome the SEAr barrier without promoting the rapid addition pathway.

Comparative Analysis of Iodination Methodologies

Several reagents can achieve the iodination of pyrazoles. The choice is critical and depends on the substrate's reactivity and the presence of sensitive functional groups like the vinyl group.

Method/ReagentTypical Conditions & SolventSuitability for 1-Vinyl-1H-pyrazoleCausality & Field Insights
N-Iodosuccinimide (NIS) Acetonitrile, CH₂Cl₂, 0 °C to RTHigh (Recommended) NIS is a mild and solid electrophilic iodine source, making it easy to handle. Its reactivity can be tuned with catalytic acid, but for a vinyl-containing substrate, neutral conditions are preferable to avoid activating the vinyl group towards addition.[8][9]
Iodine (I₂) / Oxidant I₂/H₂O₂ in H₂O or I₂/CAN in MeCNModerate to Low These systems generate a potent electrophile in situ. While effective for simple pyrazoles, the oxidative and often acidic conditions can lead to complex mixtures and polymerization or addition at the vinyl group.[4][5] The CAN method is often used for electron-deficient pyrazoles and may be too harsh.[5]
Iodine Monochloride (ICl) CH₂Cl₂, often with a base (e.g., Li₂CO₃)Low (Not Recommended) ICl is a highly polarized and potent electrophile. It is very likely to react aggressively with the vinyl double bond, leading to the di-iodinated addition product as the major component.[7][10]
Bis(pyridine)iodonium (I) Tetrafluoroborate (Barluenga's Reagent) CH₂Cl₂, RTHigh (Excellent Alternative) This is a very mild source of an iodonium ion (I⁺).[11][12] It is known for its high selectivity with sensitive substrates and tolerates a wide variety of functional groups, making it an excellent, albeit more expensive, choice for this specific transformation.[13][14]

Recommended Experimental Protocol: C-4 Iodination using NIS

This protocol is designed to maximize the yield of this compound by using mild conditions that favor electrophilic aromatic substitution over addition to the vinyl group.

Trustworthiness: This protocol is a self-validating system. The progress of the reaction must be meticulously monitored by Thin-Layer Chromatography (TLC) to avoid the formation of side products and ensure the complete consumption of the starting material.

Materials & Reagents
  • 1-Vinyl-1H-pyrazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 - 1.1 eq)

  • Acetonitrile (ACS Grade, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 1-vinyl-1H-pyrazole (1.0 eq). Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration). Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to moderate the reaction rate and improve selectivity.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq) portion-wise to the stirred solution over 5-10 minutes. Adding the NIS slowly prevents localized heating and reduces the chance of side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed within 2-6 hours. If the reaction is sluggish, gentle warming to 40 °C can be considered, but with careful monitoring for the appearance of byproducts.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any unreacted iodine/NIS), saturated aqueous NaHCO₃ (to remove succinimide byproduct), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Characterization Data (Expected)
  • ¹H NMR: Expect characteristic shifts for the vinyl protons and the two remaining pyrazole ring protons (H-3 and H-5). The loss of the H-4 signal from the starting material is a key indicator of success.

  • ¹³C NMR: A significant upfield shift is expected for the C-4 carbon signal upon iodination due to the heavy atom effect.[5]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the exact mass of C₅H₅IN₂.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion / No Reaction Insufficient reactivity of NIS under neutral conditions.Add a catalytic amount (0.1 eq) of trifluoroacetic acid (TFA) to activate the NIS.[8] However, monitor carefully for addition byproducts, as acid can protonate the vinyl group.
Formation of Multiple Products Reaction temperature too high; reagent added too quickly; reaction run for too long.Maintain strict temperature control at 0 °C during and after addition. Monitor by TLC and quench the reaction as soon as the starting material is consumed to prevent over-reaction.
Significant Vinyl Addition Product Iodinating agent is too electrophilic under the reaction conditions.Ensure no strong acid is present. If problems persist, switch to a milder reagent like Bis(pyridine)iodonium tetrafluoroborate.[12]
Difficult Purification Succinimide byproduct co-eluting with the product.Ensure the aqueous NaHCO₃ wash during work-up is thorough, as this removes the majority of the acidic succinimide.

Conclusion

The electrophilic iodination of 1-vinyl-1H-pyrazole is a nuanced but highly valuable transformation. By understanding the competitive relationship between aromatic substitution and alkene addition, chemists can make informed decisions about reagent selection and reaction conditions. The use of mild iodinating agents, particularly N-Iodosuccinimide under controlled, neutral conditions, provides a reliable and selective route to the desired this compound. This key intermediate opens the door to a vast chemical space, empowering drug discovery and materials science professionals to construct novel and complex molecular architectures with precision and efficiency.

References

Methodological & Application

Leveraging 4-Iodo-1-vinyl-1H-pyrazole in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Value of Vinylpyrazoles in Modern Synthesis

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs ranging from anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology.[1][2][3] The ability to functionalize this heterocycle with precision is paramount in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, valued for its mild conditions and broad functional group tolerance.[4][5]

This guide focuses on a particularly valuable, yet under-explored, building block: 4-Iodo-1-vinyl-1H-pyrazole . The presence of the vinyl group at the N1 position introduces a key point of chemical diversity, offering potential for subsequent reactions like polymerizations or cycloadditions, while the C4-iodo substituent provides a highly reactive handle for C-C bond formation.[6][7] The high reactivity of the carbon-iodine bond makes it an excellent substrate for oxidative addition to a palladium(0) catalyst, the crucial first step in the Suzuki-Miyaura catalytic cycle.[8]

This document provides detailed experimental protocols, mechanistic insights, and optimization strategies to empower researchers in leveraging this versatile reagent for the synthesis of novel 4-aryl and 4-heteroaryl vinylpyrazoles.

Mechanistic Considerations: The "Why" Behind the Protocol

The success of a Suzuki-Miyaura coupling hinges on the delicate balance of a catalytic cycle involving a palladium center. Understanding this cycle is critical for rational troubleshooting and optimization.

The Catalytic Cycle: The reaction proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is typically the rate-determining step, and the high reactivity of the C-I bond facilitates this process efficiently.[8][9]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide. The choice of base is crucial here to ensure efficient formation of the boronate without degrading the substrates.[10]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂(I) (Pyrazolyl-Pd Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R¹-Pd(II)L₂(R²) (Diorganopalladium Complex) transmetalation->diorgano_pd  I⁻ out reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product boronic_acid R²-B(OH)₂ (Boronic Acid) base_activation Base (e.g., K₂CO₃) boronic_acid->base_activation boronate [R²-B(OH)₃]⁻ base_activation->boronate + OH⁻ boronate->transmetalation halide_input R¹-I (this compound) halide_input->oxidative_addition Workflow_Conventional cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Solids (Iodopyrazole, Boronic Acid, K₂CO₃, Pd(PPh₃)₄) to Schlenk Flask purge 2. Evacuate & Backfill with Argon (3x) reagents->purge solvents 3. Add Degassed Solvents (Dioxane/H₂O) purge->solvents heat 4. Heat Reaction (e.g., 90°C, 6-12h) Monitor by TLC/LC-MS solvents->heat cool 5. Cool to RT & Quench with Water heat->cool extract 6. Extract with Organic Solvent (e.g., EtOAc) cool->extract dry 7. Dry Organic Layer (e.g., Na₂SO₄) & Concentrate extract->dry purify 8. Purify by Column Chromatography dry->purify product product purify->product Isolated Product

References

Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-1-vinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Alkynyl-1-vinyl-1H-pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of an alkynyl group at the 4-position of the pyrazole ring via the Sonogashira coupling reaction opens up a vast chemical space for the development of novel drug candidates and functional materials.[2] Furthermore, the presence of a 1-vinyl substituent provides an additional handle for post-coupling modifications or for tuning the electronic properties of the molecule.

This technical guide provides detailed protocols for the Sonogashira coupling of 4-iodo-1-vinyl-1H-pyrazole, a versatile building block for the synthesis of a diverse library of 4-alkynyl-1-vinyl-1H-pyrazoles. We will delve into the rationale behind the experimental choices, offering insights gleaned from extensive experience with cross-coupling reactions involving heteroaromatic systems.

Reaction Principle: The Sonogashira Catalytic Cycles

The Sonogashira reaction is a powerful cross-coupling methodology that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The mechanism proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

In the palladium cycle , the active Pd(0) species undergoes oxidative addition to the carbon-iodine bond of this compound. Concurrently, in the copper cycle , the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-1-vinyl-1H-pyrazole and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-I PdII_Aryl R-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgano R-Pd(II)-C≡CR'(L_n) Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product CuI CuI Cu_Acetylide Cu-C≡CR' CuI->Cu_Acetylide + H-C≡CR' + Base Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation To Pd Cycle Troubleshooting_Workflow Start Low or No Conversion Check_Inert Verify Inert Atmosphere and Dry Reagents/Solvents Start->Check_Inert Check_Catalyst Assess Catalyst Activity (Use fresh catalyst/ligand) Check_Inert->Check_Catalyst If problem persists Check_Base Ensure Base Quality and Stoichiometry Check_Catalyst->Check_Base If problem persists Increase_Temp Increase Reaction Temperature Check_Base->Increase_Temp If problem persists Screen_Ligands Screen Different Phosphine Ligands (for copper-free) Increase_Temp->Screen_Ligands If still low conversion Homocoupling Significant Alkyne Homocoupling Observed Strict_Anaerobic Ensure Strict Anaerobic Conditions Homocoupling->Strict_Anaerobic Copper_Free Switch to Copper-Free Protocol Strict_Anaerobic->Copper_Free If homocoupling persists

References

Application Notes & Protocols: A Guide to Heck Reaction Conditions for Vinylpyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] Its application in the derivatization of heterocyclic compounds is particularly significant for the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis and detailed protocols for the Heck reaction of vinylpyrazoles, a versatile class of building blocks. We will explore the core mechanistic principles, dissect the critical reaction parameters that govern success, and offer field-proven protocols for researchers, scientists, and drug development professionals. The focus will be on explaining the causality behind experimental choices to empower users to not only replicate but also rationally optimize these powerful coupling reactions.

Introduction: The Strategic Importance of Arylated Vinylpyrazoles

The pyrazole core is a privileged scaffold found in numerous pharmaceuticals and agrochemicals. The ability to introduce vinyl appendages and subsequently arylate them via the Heck reaction opens a direct and modular route to a vast chemical space of styryl-type pyrazoles. These products are not merely synthetic curiosities; they serve as key intermediates for more complex molecular architectures, including potential kinase inhibitors and novel functional materials.[3] The Mizoroki-Heck reaction offers a robust and function-group-tolerant method for forging these critical C-C bonds.[4]

Core Principles: The Mizoroki-Heck Catalytic Cycle

Understanding the reaction mechanism is paramount to troubleshooting and optimization. The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] While variations exist, the core sequence of events provides a framework for rationalizing the role of each reaction component.

The cycle comprises four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a square planar Aryl-Pd(II)-X complex. This step is often rate-limiting, particularly for less reactive halides like aryl chlorides.[5]

  • Olefin Coordination & Migratory Insertion: The vinylpyrazole coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkyl-palladium(II) intermediate. This step is crucial as it determines the regioselectivity of the reaction.

  • β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to palladium) is eliminated in a syn-fashion, transferring to the palladium center. This step forms the desired arylated alkene product and a hydrido-palladium(II) complex.

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination of HX (e.g., HBr). This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Heck_Catalytic_Cycle cluster_cycle Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Coord Olefin Coordination & Migratory Insertion ArPdX->Coord Vinylpyrazole AlkylPd R-Pd(II)L₂-X Coord->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim Product (Ar-Vinylpyrazole) HPdX H-Pd(II)L₂-X BetaElim->HPdX RedElim Reductive Elimination HPdX->RedElim Base RedElim->Pd0 - HB⁺X⁻ Protocol_1_Workflow start Start setup 1. Add Pd(OAc)₂, P(OEt)₃, N-Trityl-4-iodopyrazole, and Et₃N to dry flask. start->setup inert 2. Evacuate and backfill with Argon/Nitrogen (3x). setup->inert add_alkene 3. Add Alkene (e.g., Methyl Acrylate) and anhydrous solvent (e.g., Toluene). inert->add_alkene react 4. Heat reaction mixture (e.g., 100 °C) with stirring. add_alkene->react monitor 5. Monitor progress by TLC. react->monitor workup 6. Cool, dilute with EtOAc, wash with water and brine. monitor->workup Reaction Complete purify 7. Dry, concentrate, and purify by silica gel chromatography. workup->purify end_node End (Isolated Product) purify->end_node

References

The Strategic Utility of 4-Iodo-1-vinyl-1H-pyrazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold with Dual Functionality

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing novel therapeutics. The strategic introduction of functional groups onto the pyrazole ring provides medicinal chemists with powerful tools to modulate potency, selectivity, and pharmacokinetic properties.

This guide focuses on the exceptional utility of 4-iodo-1-vinyl-1H-pyrazole , a bifunctional building block that offers a confluence of reactivity for rapid library synthesis and late-stage functionalization in drug discovery programs. The presence of a highly reactive iodine atom at the 4-position, a site amenable to a multitude of cross-coupling reactions, combined with a versatile vinyl group at the 1-position, opens up a vast chemical space for the generation of diverse and complex molecular architectures.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis and application of this valuable building block. We will explore detailed, field-proven protocols for its synthesis and subsequent transformations, elucidating the causality behind experimental choices to ensure reproducible and scalable results.

Synthesis of the Building Block: this compound

The efficient synthesis of this compound is a critical first step. A robust and scalable approach involves a two-step sequence starting from the commercially available 4-iodo-1H-pyrazole.

Protocol 1: N-Vinylation of 4-Iodo-1H-pyrazole

The introduction of the vinyl group at the N1 position of the pyrazole ring can be achieved through various methods. A common and effective approach is the copper- or palladium-catalyzed N-vinylation. Here, we present a copper-catalyzed protocol adapted from methodologies for the N-vinylation of azoles.[5]

Reaction Scheme:

N-Vinylation of 4-Iodopyrazole sub 4-Iodo-1H-pyrazole prod This compound sub->prod N-Vinylation reag Vinyl Acetate Cu(OAc)₂ / Ligand Base

Caption: N-Vinylation of 4-Iodo-1H-pyrazole.

Materials and Reagents:

ReagentCAS NumberMolecular WeightRole
4-Iodo-1H-pyrazole3469-69-0193.97Starting Material
Vinyl Acetate108-05-486.09Vinyl Source
Copper(II) Acetate (Cu(OAc)₂)142-71-2181.63Catalyst
1,10-Phenanthroline66-71-7180.21Ligand
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
Toluene108-88-392.14Solvent

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add 4-iodo-1H-pyrazole (1.0 equiv.), copper(II) acetate (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (to make a 0.5 M solution) and vinyl acetate (1.5 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Causality of Experimental Choices:

  • Catalyst System: The combination of a copper salt and a nitrogen-based ligand like 1,10-phenanthroline is crucial for facilitating the C-N bond formation between the pyrazole nitrogen and the vinyl group.

  • Base: Potassium carbonate is a mild and effective base for this transformation, neutralizing the acetic acid generated from the vinyl acetate.

  • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the copper catalyst.

Harnessing the Dual Reactivity: Key Applications and Protocols

The synthetic power of this compound lies in the orthogonal reactivity of its two functional handles. The C-I bond is a prime substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions, while the vinyl group can participate in cycloadditions, polymerizations, and other olefin-based transformations.[3][4]

A. Functionalization at the 4-Position: Cross-Coupling Reactions

The electron-rich nature of the pyrazole ring and the high reactivity of the carbon-iodine bond make the 4-position an ideal site for introducing molecular diversity.

G sub This compound suzuki 4-Aryl/Heteroaryl- 1-vinyl-1H-pyrazoles sub->suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd cat.) sono 4-Alkynyl- 1-vinyl-1H-pyrazoles sub->sono Sonogashira (R-C≡CH, Pd/Cu cat.) heck 4-Alkenyl- 1-vinyl-1H-pyrazoles sub->heck Heck (Alkene, Pd cat.)

Caption: Cross-coupling reactions of this compound.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl- and 4-heteroaryl-1-vinyl-1H-pyrazoles.[6]

Reaction Scheme:

Suzuki-Miyaura Coupling sub This compound prod 4-Aryl-1-vinyl-1H-pyrazole sub->prod Suzuki-Miyaura reag Ar-B(OH)₂ Pd(OAc)₂ / SPhos K₂CO₃

Caption: Suzuki-Miyaura coupling of this compound.

Materials and Reagents:

ReagentRole
This compoundStarting Material
Arylboronic AcidCoupling Partner
Palladium(II) Acetate (Pd(OAc)₂)Pre-catalyst
SPhosLigand
Potassium Carbonate (K₂CO₃)Base
1,4-Dioxane/WaterSolvent

Step-by-Step Protocol:

  • In a sealed tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₂CO₃ (2.0 equiv.).[3]

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the tube and heat the reaction mixture to 80-100 °C for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-1-vinyl-1H-pyrazole85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-vinyl-1H-pyrazole80-90
33-Pyridinylboronic acid4-(3-Pyridinyl)-1-vinyl-1H-pyrazole75-85

(Yields are representative and may vary based on specific substrate and reaction optimization.)

The Sonogashira coupling provides a direct route to 4-alkynyl-1-vinyl-1H-pyrazoles, which are valuable intermediates for further transformations or as final targets in drug discovery.[7][8]

Reaction Scheme:

Sonogashira Coupling sub This compound prod 4-Alkynyl-1-vinyl-1H-pyrazole sub->prod Sonogashira reag Terminal Alkyne Pd(PPh₃)₂Cl₂ / CuI Et₃N

Caption: Sonogashira coupling of this compound.

Materials and Reagents:

ReagentRole
This compoundStarting Material
Terminal AlkyneCoupling Partner
Pd(PPh₃)₂Cl₂Palladium Catalyst
Copper(I) Iodide (CuI)Co-catalyst
Triethylamine (Et₃N)Base and Solvent

Step-by-Step Protocol:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).[6]

  • Add triethylamine as the solvent.

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Reactivity of the 1-Vinyl Group

The vinyl group at the N1-position offers a distinct set of synthetic opportunities, allowing for modifications that can fine-tune the steric and electronic properties of the molecule.

While pyrazoles are generally reluctant to act as dienes, the vinyl group can participate in cycloaddition reactions with electron-deficient dienophiles under thermal conditions.[4]

Reaction Scheme:

Diels-Alder Reaction sub This compound prod Cycloadduct sub->prod [4+2] Cycloaddition reag Dienophile (e.g., N-Phenylmaleimide) Heat

Caption: Diels-Alder reaction of this compound.

Step-by-Step Protocol:

  • In a sealed, heavy-walled pressure tube, combine this compound (1.0 equiv.) and N-phenylmaleimide (1.1 equiv.).

  • Add a high-boiling solvent such as xylene.

  • Heat the reaction mixture to 140-160 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Expert Insights:

The Diels-Alder reaction involving the pyrazole ring as the diene component often requires forcing conditions due to the aromatic stabilization of the pyrazole ring. The yields can be modest, and careful optimization of temperature and reaction time is necessary.

Medicinal Chemistry Relevance and Future Directions

The ability to rapidly and efficiently generate a library of diverse analogs from a single, versatile building block is a significant advantage in modern drug discovery. This compound provides access to a wide range of chemical space, enabling the exploration of structure-activity relationships (SAR) around the pyrazole core.

  • Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors. The 4-position is often a key vector for exploring interactions with the solvent-exposed region of the ATP-binding pocket.

  • GPCR Modulators: N-substituted pyrazoles have been identified as potent and selective modulators of G-protein coupled receptors. The vinyl group can be further functionalized to introduce pharmacophores that enhance receptor affinity and selectivity.

  • Antiviral and Anticancer Agents: The diverse functionalities that can be introduced onto the this compound scaffold make it an attractive starting point for the synthesis of novel antiviral and anticancer compounds.[9]

The orthogonal reactivity of the iodo and vinyl groups allows for sequential or one-pot multi-component reactions, further expanding the synthetic utility of this building block. Future research will likely focus on developing even more efficient and selective catalytic systems for the functionalization of this promising scaffold, as well as exploring its application in the synthesis of complex natural products and novel therapeutic agents.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its dual functionality provides a strategic advantage for the rapid generation of diverse molecular libraries and the efficient synthesis of complex target molecules. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable intermediate in their drug discovery endeavors.

References

Application Notes and Protocols: 4-Iodo-1-vinyl-1H-pyrazole in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block for Novel Functional Polymers

In the ever-evolving landscape of materials science, the demand for polymers with tunable properties and advanced functionalities is insatiable. 4-Iodo-1-vinyl-1H-pyrazole emerges as a uniquely versatile monomer, strategically designed for the synthesis of sophisticated functional polymers. This molecule ingeniously combines two key reactive sites: a vinyl group, susceptible to radical polymerization, and an iodo-substituent on the pyrazole ring, a prime handle for a myriad of post-polymerization modifications via cross-coupling reactions.[1][2] The pyrazole moiety itself imparts desirable characteristics to the resulting polymer, including thermal stability, and potential for coordination with metal ions, making it an attractive scaffold for applications in organic electronics, catalysis, and sensing.[3][4][5]

This guide provides a comprehensive overview of the application of this compound in materials science, complete with detailed experimental protocols for its polymerization and subsequent functionalization. The methodologies are designed to be robust and reproducible, empowering researchers to explore the full potential of this exciting monomer.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for successful experimental design. The following table summarizes the key physicochemical characteristics of this compound.

PropertyValueSource
CAS Number 1175788-58-5
Molecular Formula C₅H₅IN₂
Molecular Weight 220.01 g/mol
Appearance Off-white to light yellow solidInferred
Solubility Soluble in common organic solvents (e.g., THF, DMF, Dioxane)Inferred
Reactivity Vinyl group susceptible to polymerization; C-I bond reactive in cross-coupling[1][2]

Application I: Synthesis of Poly(this compound) via Free-Radical Polymerization

The vinyl group of this compound allows for its straightforward polymerization into a linear polymer. This resulting polymer, Poly(this compound), serves as a versatile platform for further functionalization. The following protocol details a standard free-radical polymerization procedure.

Experimental Workflow: Polymerization

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization Monomer This compound Degassing Freeze-Pump-Thaw Cycles (x3) Monomer->Degassing Initiator AIBN Initiator->Degassing Solvent Anhydrous Toluene Solvent->Degassing Glassware Schlenk Flask Glassware->Degassing Polymerization Heat at 70°C under N₂ Degassing->Polymerization Precipitation Precipitate in cold Methanol Polymerization->Precipitation Filtration Collect solid via vacuum filtration Precipitation->Filtration Drying Dry in vacuo Filtration->Drying Analysis Analyze by GPC, NMR, FT-IR Drying->Analysis

Caption: Workflow for the synthesis of Poly(this compound).

Detailed Protocol: Free-Radical Polymerization

Materials:

  • This compound (1.0 eq)

  • Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Anhydrous Toluene

  • Methanol (cold)

  • Schlenk flask equipped with a magnetic stir bar

  • Nitrogen or Argon source

  • Standard glassware for filtration

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 2.20 g, 10.0 mmol) and AIBN (e.g., 32.8 mg, 0.2 mmol) in anhydrous toluene (e.g., 20 mL).

    • Causality: AIBN is a common thermal initiator for free-radical polymerization. Anhydrous solvent is used to prevent side reactions.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

    • Causality: Oxygen is a radical scavenger and must be removed to ensure efficient polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours.

    • Causality: Heating initiates the decomposition of AIBN into radicals, which then initiate the polymerization of the vinyl monomer.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker of cold, rapidly stirring methanol (e.g., 200 mL).

    • Causality: The polymer is insoluble in methanol, causing it to precipitate out of the solution, while the unreacted monomer and initiator residues remain dissolved.

  • Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with fresh cold methanol.

  • Drying: Dry the polymer in a vacuum oven at 40°C overnight to a constant weight.

  • Characterization: The resulting Poly(this compound) can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR and FT-IR spectroscopy to confirm its structure.

Application II: Post-Polymerization Functionalization via Suzuki-Miyaura Cross-Coupling

The true utility of Poly(this compound) lies in its capacity for post-polymerization functionalization. The C-I bond on the pyrazole ring is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.[2][6] This protocol details a representative Suzuki-Miyaura cross-coupling reaction to append phenyl groups to the polymer backbone.

Reaction Scheme: Suzuki-Miyaura Cross-Coupling

G cluster_0 Reactants cluster_1 Catalyst System cluster_2 Solvent cluster_3 Product Polymer Poly(this compound) Product Poly(4-phenyl-1-vinyl-1H-pyrazole) Polymer->Product + BoronicAcid Phenylboronic Acid BoronicAcid->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base K₂CO₃ Base->Product Solvent DMF/H₂O Solvent->Product

Caption: Suzuki-Miyaura cross-coupling on the polymer backbone.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Poly(this compound) (1.0 eq based on monomer units)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Dimethylformamide (DMF)

  • Deionized water

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add Poly(this compound) (e.g., 220 mg, 1.0 mmol of monomer units), phenylboronic acid (e.g., 183 mg, 1.5 mmol), and potassium carbonate (e.g., 414 mg, 3.0 mmol).

  • Solvent and Catalyst Addition: Add a mixture of DMF and water (e.g., 4:1 v/v, 10 mL). Bubble argon through the solution for 20 minutes to degas. Then, add Pd(PPh₃)₄ (e.g., 57.8 mg, 0.05 mmol) under a positive pressure of argon.

    • Causality: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura reactions. The aqueous base is crucial for the transmetalation step in the catalytic cycle. Degassing is necessary to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90°C and stir under an argon atmosphere for 48 hours.

    • Causality: Elevated temperature is required to drive the catalytic cycle to completion.

  • Work-up: Cool the reaction to room temperature and pour the mixture into water (e.g., 100 mL).

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with water and then methanol to remove unreacted reagents and catalyst residues.

  • Drying: Dry the functionalized polymer in a vacuum oven at 50°C overnight.

  • Characterization: The resulting Poly(4-phenyl-1-vinyl-1H-pyrazole) can be analyzed by ¹H NMR to confirm the disappearance of the C-H proton signal of the iodo-substituted pyrazole and the appearance of signals corresponding to the new phenyl groups. FT-IR spectroscopy can also be used to monitor the changes in the vibrational bands.

Conclusion and Future Outlook

This compound stands as a powerful and versatile monomer for the creation of advanced functional polymers. The protocols detailed herein provide a solid foundation for the synthesis of its homopolymer and its subsequent functionalization. The true potential of this material lies in the vast array of functionalities that can be introduced via cross-coupling chemistry. This opens up possibilities for creating materials with tailored electronic, optical, and chemical properties for a wide range of applications, including but not limited to:

  • Organic Electronics: By incorporating electronically active moieties, these polymers could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[3][7]

  • Sensing: The pyrazole nitrogen atoms can act as coordination sites for metal ions.[4] Functionalization with chromophores or fluorophores could lead to novel sensory materials.

  • Catalysis: Immobilization of catalytic species onto the polymer backbone could result in recyclable and highly stable catalysts.[3]

The methodologies presented here are intended to serve as a starting point for innovation. We encourage researchers to explore different polymerization techniques, a wider variety of cross-coupling partners, and to fully investigate the properties of the resulting novel materials.

References

Catalyst Selection for Cross-Coupling with 4-Iodo-1-vinyl-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Substituted-1-vinyl-1H-pyrazoles

The 1-vinyl-1H-pyrazole scaffold is a privileged structural motif in modern drug discovery and materials science. The vinyl group offers a versatile handle for polymerization and post-synthetic modifications, while the pyrazole core is a well-established pharmacophore found in numerous bioactive compounds.[1] Functionalization at the C4-position of the pyrazole ring is a key strategy for modulating the pharmacological and material properties of these compounds. Among the various synthetic methodologies, palladium- and copper-catalyzed cross-coupling reactions of 4-iodo-1-vinyl-1H-pyrazole stand out as a powerful and versatile approach for creating a diverse array of 4-substituted derivatives.[2]

The high reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent electrophilic partners in a wide range of cross-coupling reactions.[3][4] However, the presence of the N-vinyl group introduces unique electronic and steric considerations that must be carefully addressed in catalyst selection and protocol design to achieve optimal outcomes. This guide provides a comprehensive overview of catalyst systems and detailed protocols for the successful cross-coupling of this compound.

Core Principles of Catalyst Selection

The success of any cross-coupling reaction hinges on the judicious selection of the catalyst system, which typically comprises a metal precursor (most commonly palladium) and a supporting ligand. The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] For a substrate like this compound, the electronic nature of the pyrazole ring and the potential for the vinyl group to interact with the catalyst are paramount considerations.

The Influence of the 1-Vinyl Group

The N-vinyl group can influence the cross-coupling reaction in several ways:

  • Electronic Effects: The vinyl group is generally considered to be weakly electron-withdrawing, which can impact the electron density of the pyrazole ring and, consequently, the rate of oxidative addition.

  • Coordinating Ability: The π-system of the vinyl group could potentially coordinate to the palladium center, which might lead to catalyst inhibition or alternative reaction pathways.

  • Steric Hindrance: While small, the vinyl group can exert some steric influence on the approach of the catalyst and coupling partners.

Therefore, the chosen catalyst system must be robust enough to overcome any potential inhibitory effects and selectively promote the desired C-C, C-N, or C-O bond formation at the C4-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, reacting the 4-iodopyrazole with a boronic acid or ester.[4]

Catalyst System Rationale
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[4] For more challenging couplings, pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or advanced pre-catalysts such as XPhos Pd G2 can be employed to ensure efficient initiation of the catalytic cycle.[4]

  • Ligand Selection: For electron-rich heterocyclic substrates like pyrazoles, bulky, electron-rich phosphine ligands are often essential to promote efficient oxidative addition and reductive elimination.[6][7] Ligands from the Buchwald family, such as SPhos and XPhos , have demonstrated high efficacy in similar systems.[4] These ligands create a sterically hindered yet highly reactive palladium center that facilitates the coupling of even challenging substrates.

  • Base Selection: The base is critical for the transmetalation step, activating the boronic acid partner. Inorganic bases like cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can depend on the specific boronic acid and solvent system.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Common solvent systems include 1,4-dioxane/water, DME/water, or toluene/water.

Data Presentation: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or XPhos Pd G2 (2-5 mol%)Cost-effective and efficient; G2 precatalyst for challenging substrates.[4]
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands enhance catalytic activity for heteroaromatics.[4]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Effective for a broad range of boronic acids.[8]
Solvent 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1)Good solubility for both organic and inorganic reagents.
Temperature 80-120 °C (conventional or microwave)Higher temperatures may be required for less reactive boronic acids.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a microwave vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), palladium precatalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos), and base (e.g., K₂CO₃).

  • Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Seal the vial and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) for 2-18 hours, or until completion as monitored by TLC or LC-MS. Microwave irradiation can significantly shorten reaction times.[8]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Palladium Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Trans [Ar-Pd(II)L2-OR']+ PdII_Aryl->PdII_Trans Ligand Exchange/Activation PdII_Coupled Ar-Pd(II)L2-R PdII_Trans->PdII_Coupled Transmetalation (R-B(OR)2) PdII_Coupled->Pd0 Reductive Elimination (Ar-R) Boronic_Acid R-B(OH)2 Boronate [R-B(OH)3]- Boronic_Acid->Boronate Base (e.g., K2CO3) Boronate->PdII_Trans Enters Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Heck-Mizoroki Reaction: Synthesis of 4-Vinyl-1-vinyl-1H-pyrazoles

The Heck-Mizoroki reaction couples the 4-iodopyrazole with an alkene to introduce a new vinyl group at the C4-position, yielding substituted styrenyl-like pyrazoles.[9][10]

Catalyst System Rationale
  • Palladium Source: Pd(OAc)₂ is a widely used and effective catalyst for the Heck reaction.[11]

  • Ligand Selection: While some Heck reactions can proceed without a phosphine ligand, the use of a suitable ligand can improve yields and selectivity. For iodo-pyrazoles, tri(o-tolyl)phosphine or phosphite ligands like triethyl phosphite (P(OEt)₃) have been shown to be effective.[11] The choice of ligand can influence the regioselectivity of the alkene insertion.

  • Base Selection: A hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HI generated during the catalytic cycle.[10]

  • Solvent System: Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices for the Heck reaction.

Data Presentation: Heck-Mizoroki Reaction Conditions
ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd(OAc)₂ (1-5 mol%)Standard and effective for Heck reactions.[11]
Ligand P(OEt)₃ (2-10 mol%) or P(o-tol)₃ (2-10 mol%)Phosphite ligands have proven suitable for iodopyrazole substrates.[11]
Base Et₃N or DIPEA (1.5-2.0 equiv.)Neutralizes HI byproduct.[10]
Solvent DMF or AcetonitrilePolar aprotic solvents facilitate the reaction.
Temperature 80-140 °CHigher temperatures are often required for efficient coupling.[11]
Experimental Protocol: Heck-Mizoroki Reaction
  • To a sealed tube, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), Pd(OAc)₂ (e.g., 2 mol%), and the ligand (e.g., P(OEt)₃, 4 mol%).

  • Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N).

  • Degas the mixture with an inert gas.

  • Seal the tube and heat to the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product via column chromatography.

Visualization: Heck-Mizoroki Catalytic Cycle

Heck_Mizoroki_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkene [Ar-Pd(II)L2(Alkene)]+ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Intermediate R-CH2-CH(Ar)-Pd(II)L2-I PdII_Alkene->PdII_Intermediate Migratory Insertion Pd_H H-Pd(II)L2-I PdII_Intermediate->Pd_H β-Hydride Elimination (Product Release) Pd_H->Pd0 Reductive Elimination (Base)

Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups, reacting the 4-iodopyrazole with a terminal alkyne.[12][13] This reaction is typically co-catalyzed by palladium and copper.

Catalyst System Rationale
  • Palladium Source: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is a classic and highly effective catalyst for Sonogashira couplings.[14] Pd(PPh₃)₄ is also commonly used.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[12][15]

  • Ligand: Triphenylphosphine (PPh₃) is often present in the palladium precatalyst and is generally sufficient.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent or co-solvent.[14]

  • Solvent System: The reaction is frequently run in the amine base itself or in a mixture with a co-solvent like THF or DMF.

A copper-free Sonogashira protocol can also be employed to avoid potential issues with alkyne homocoupling (Glaser coupling). In such cases, higher catalyst loadings or more specialized ligand systems may be necessary.

Data Presentation: Sonogashira Coupling Conditions
ParameterRecommended ConditionsRationale
Palladium Precatalyst PdCl₂(PPh₃)₂ (1-3 mol%)A robust and widely used catalyst for Sonogashira reactions.[14]
Copper Co-catalyst CuI (2-5 mol%)Essential for the classical Sonogashira mechanism.[12]
Base Et₃N or DIPEA (excess or as solvent)Acts as both base and solvent, facilitating the reaction.[14]
Solvent THF or DMF (optional co-solvent)Can improve solubility of starting materials.
Temperature Room Temperature to 60 °CMild conditions are often sufficient for reactive aryl iodides.[12]
Experimental Protocol: Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • Stir the mixture for a few minutes at room temperature.

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualization: Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas with Inert Gas (Ar or N2) solvent->degas reaction Heat to Reaction Temp. (Conventional or Microwave) degas->reaction monitor Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

References

Application Notes and Protocols for the Functionalization of the Pyrazole Ring via 4-Iodo-1-vinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Strategic Role of 4-Iodo-1-vinyl-1H-pyrazole

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved drugs and functional materials.[1][2][3] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions, and its tunable electronic properties.[2] Consequently, the development of efficient and modular methods for the functionalization of the pyrazole ring is a paramount objective for synthetic chemists.

This technical guide focuses on the utility of This compound as a highly versatile and strategic building block for the elaboration of the pyrazole core. The C4-iodine atom serves as a prime handle for a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, enabling the introduction of a diverse array of aryl, heteroaryl, alkynyl, and vinyl substituents.[4][5][6] The N1-vinyl group, in turn, plays a dual role: it modulates the electronic properties of the pyrazole ring and can function as a stable, yet readily cleavable, protecting group, offering a pathway to N-H functionalized pyrazoles post-coupling.[5][7]

This document provides a comprehensive overview of the synthesis of this compound and detailed, field-proven protocols for its subsequent functionalization, aimed at researchers, scientists, and drug development professionals.

Synthesis of the Key Building Block: this compound

The synthesis of this compound is most effectively approached in a two-step sequence: iodination of pyrazole at the C4 position, followed by N-vinylation. This stepwise approach ensures high regioselectivity and overall yield.

Step 1: Electrophilic Iodination of Pyrazole

The C4 position of the pyrazole ring is electron-rich and readily undergoes electrophilic substitution.[8] Several methods exist for this transformation, with a particularly effective and "green" method utilizing iodine and hydrogen peroxide in water.[9]

Protocol 1: Green Iodination of Pyrazole

  • Materials:

    • Pyrazole

    • Iodine (I₂)

    • 30% Hydrogen Peroxide (H₂O₂)

    • Water (H₂O)

    • Ethyl acetate

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of pyrazole (1.0 mmol) in water (5 mL), add iodine (0.5 mmol).

    • Slowly add 30% hydrogen peroxide (0.6 mmol) to the stirring mixture at room temperature.

    • Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).

    • Extract the reaction mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution to quench any remaining iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude 4-iodopyrazole can be purified by column chromatography or recrystallization to yield a white crystalline solid.[9]

Step 2: N-Vinylation of 4-Iodopyrazole

The N-vinylation of pyrazoles can be achieved through various methods. A common and effective approach involves the reaction with vinyl acetate, often catalyzed by a transition metal salt.[7] An alternative, milder approach utilizes phase-transfer catalysis after initial chloroethylation.[7]

Protocol 2: N-Vinylation using Vinyl Acetate

  • Materials:

    • 4-Iodopyrazole

    • Vinyl acetate

    • Palladium(II) acetate (Pd(OAc)₂)

    • Suitable anhydrous solvent (e.g., Dioxane)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-iodopyrazole (1.0 mmol) in anhydrous dioxane.

    • Add vinyl acetate (2.0 mmol) to the solution.

    • Add Pd(OAc)₂ (5 mol%) to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizing the Synthetic Pathway

G Pyrazole Pyrazole Iodopyrazole 4-Iodopyrazole Pyrazole->Iodopyrazole I₂ / H₂O₂ Water, RT Vinylpyrazole This compound Iodopyrazole->Vinylpyrazole Vinyl Acetate Pd(OAc)₂, Dioxane, Reflux

Caption: Two-step synthesis of this compound.

Functionalization of this compound via Palladium-Catalyzed Cross-Coupling

The C-I bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for a variety of cross-coupling reactions. The N-vinyl group is generally stable under these conditions, acting as a spectator or a removable protecting group.

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[4] This reaction is widely used to synthesize biaryl and vinyl-substituted pyrazoles.

Mechanism Insight: The reaction proceeds via a catalytic cycle involving:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the this compound.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.

Visualizing the Suzuki-Miyaura Catalytic Cycle

G cluster_0 Suzuki-Miyaura Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex [Ar-Pd-I] Transmetalation Transmetalation Pd(II) Complex->Transmetalation R-B(OH)₂ Base Diorganopalladium(II)\nComplex Diorganopalladium(II) Complex Transmetalation->Diorganopalladium(II)\nComplex [Ar-Pd-R] Reductive\nElimination Reductive Elimination Diorganopalladium(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Cesium carbonate (Cs₂CO₃)

    • 1,2-Dimethoxyethane (DME) / Water

    • Microwave reaction vial

  • Procedure:

    • To a microwave vial, add this compound (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.6 mmol, 1.2 equiv).

    • Add DME (3 mL) and water (1.2 mL).

    • Purge the vial with argon or nitrogen for 5-10 minutes.

    • Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (1.25 mmol, 2.5 equiv).

    • Seal the vial and place it in a microwave reactor. Irradiate at 90-120°C for 5-20 minutes.

    • Monitor the reaction progress by TLC.

    • After completion, cool the vial to room temperature, quench with water, and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.[4]

Table 1: Representative Suzuki-Miyaura Coupling of 4-Iodopyrazoles

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (2) Cs₂CO₃ DME/H₂O 90 (MW) 10 min ~90
2 4-Methoxyphenylboronic acid Pd(OAc)₂/SPhos (2) K₂CO₃ Dioxane/H₂O 100 2 h ~95
3 3-Thienylboronic acid XPhos Pd G2 (2) K₃PO₄ EtOH/H₂O 80 1 h ~88

| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 h | ~85[10] |

Note: Yields are illustrative and based on similar 4-iodopyrazole substrates. Optimization for this compound may be required.

B. Sonogashira Coupling: Synthesis of Alkynylpyrazoles

The Sonogashira coupling provides a direct route to C4-alkynylated pyrazoles by reacting this compound with terminal alkynes.[6] This reaction is typically co-catalyzed by palladium and copper(I).[6]

Mechanism Insight: The palladium cycle is similar to the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex.

Protocol 4: General Sonogashira Coupling

  • Materials:

    • This compound

    • Terminal alkyne

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous THF or DMF

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

    • Add anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., TEA, 3.0 mmol).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the terminal alkyne (1.2 mmol) dropwise.

    • Heat the reaction to 50-80°C and monitor by TLC.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.[6][11]

Table 2: Representative Sonogashira Coupling of 4-Iodopyrazoles

Entry Alkyne Pd Catalyst (mol%) Cu Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 Phenylacetylene PdCl₂(PPh₃)₂ (2) CuI (4) TEA THF 60 ~92
2 1-Hexyne Pd(OAc)₂/PPh₃ (2) CuI (5) DIPEA DMF 70 ~89
3 Trimethylsilylacetylene Pd(PPh₃)₄ (2) CuI (4) TEA Benzene 70 ~91[1]

| 4 | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | RT | ~95 |

Note: Yields are illustrative and based on similar 4-iodopyrazole substrates. Optimization for this compound may be required.

C. Heck-Mizoroki Reaction: Alkenylation of the Pyrazole Ring

The Heck reaction couples this compound with alkenes to form C4-alkenyl pyrazoles, typically with high trans-selectivity.[12]

Mechanism Insight: The Heck catalytic cycle involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.

Protocol 5: Heck-Mizoroki Reaction

  • Materials:

    • This compound

    • Alkene (e.g., methyl acrylate)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) or Triethyl phosphite (P(OEt)₃)

    • Triethylamine (TEA)

    • Anhydrous DMF or Acetonitrile

  • Procedure:

    • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2-1.5 mmol), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).

    • Add the anhydrous solvent and TEA (1.5 mmol).

    • Degas the mixture by bubbling argon through it for 10-15 minutes.

    • Seal the tube and heat the reaction mixture to 100-120°C.

    • Monitor the reaction by TLC.

    • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.[12]

Table 3: Representative Heck Reaction of 1-Protected 4-Iodopyrazoles

Entry Alkene Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 Methyl acrylate Pd(OAc)₂ (1) P(OEt)₃ (4) TEA DMF 100 95[12]
2 tert-Butyl acrylate Pd(OAc)₂ (1) P(OEt)₃ (4) TEA DMF 100 90[12]
3 Styrene Pd(OAc)₂ (5) P(OEt)₃ (10) TEA DMF 100 44[12]

| 4 | N-Vinylpyrrolidinone | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | TEA | Acetonitrile | 120 | ~75 |

Note: Yields are illustrative and based on 1-trityl-4-iodopyrazole.[12] Optimization for this compound may be required.

The N-Vinyl Group: A Removable Protecting Group

A key advantage of using this compound is the ability to remove the N-vinyl group after functionalization at the C4 position. This provides access to N-H pyrazoles, which can be further derivatized or are often the final target in pharmaceutical applications. The deprotection can be achieved under mild oxidative conditions.[7]

Protocol 6: De-vinylation of N-Vinylpyrazoles

  • Materials:

    • N-vinylpyrazole derivative

    • Potassium permanganate (KMnO₄)

    • Acetone/Water mixture

  • Procedure:

    • Dissolve the N-vinylpyrazole derivative in a mixture of acetone and water.

    • Cool the solution to 0-10°C.

    • Slowly add a 2% aqueous solution of KMnO₄ until a faint pink color persists.

    • Stir the reaction for 1-2 hours at low temperature, monitoring by TLC.

    • Quench the reaction by adding a small amount of sodium bisulfite to destroy excess KMnO₄.

    • Filter the mixture to remove manganese dioxide.

    • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-H pyrazole.[7]

Visualizing the Overall Strategy

G Start This compound Coupled 4-Substituted-1-vinyl-1H-pyrazole Start->Coupled Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck) Final 4-Substituted-1H-pyrazole Coupled->Final Deprotection (e.g., KMnO₄)

References

Application Notes and Protocols: The Strategic Utility of 4-Iodo-1-vinyl-1H-pyrazole in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically relevant therapeutic agents.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions within the ATP-binding site of kinases make it an ideal core for the design of potent and selective inhibitors.[3][4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a major focus of drug discovery.[6][7][8]

This application note focuses on a particularly versatile and reactive building block: 4-iodo-1-vinyl-1H-pyrazole . The strategic placement of the iodine atom at the C4 position provides a reactive handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.[1][2] Furthermore, the vinyl group at the N1 position offers opportunities for further functionalization or can play a direct role in binding to the target kinase. We will explore the application of this key intermediate in the synthesis of a representative kinase inhibitor, providing detailed protocols and insights into the experimental rationale.

The Synthetic Versatility of this compound

The carbon-iodine bond in this compound is readily activated for participation in a variety of powerful cross-coupling reactions, allowing for the efficient construction of complex molecular architectures.[1] The most prominent of these reactions in the context of kinase inhibitor synthesis are:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with an aryl or heteroaryl boronic acid. This is a widely used method for introducing substituted aromatic rings commonly found in kinase inhibitors.[1][9]

  • Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne. This introduces a linear and rigid alkynyl moiety, which can be a key pharmacophoric element.[10][11]

  • Heck-Mizoroki Reaction: Formation of a carbon-carbon bond with an alkene, leading to the synthesis of substituted vinylpyrazoles.[10]

The ability to perform these reactions with high efficiency and functional group tolerance makes this compound an invaluable tool for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.[12][13][14]

Application Focus: Synthesis of a Hypothetical B-Raf V600E Inhibitor

To illustrate the utility of this compound, we will outline the synthesis of a hypothetical B-Raf V600E inhibitor. The B-Raf V600E mutation is a key driver in approximately 40% of melanomas, making it a critical therapeutic target.[15][16] Vemurafenib (PLX4032) is a well-known inhibitor of this mutant kinase.[17][18] While the direct synthesis of Vemurafenib may not start from this exact fragment, we can design a structurally related analog that leverages the unique features of this compound.

Our hypothetical target molecule will feature a central pyrazole core, a key interaction motif with the kinase hinge region, and an appended aromatic system introduced via Suzuki-Miyaura coupling.

Synthetic Workflow Diagram

G start This compound coupling Suzuki-Miyaura Cross-Coupling start->coupling reagent1 Arylboronic Acid Derivative (e.g., 2-fluoro-4-(N-(propylsulfonyl)carbamoyl)phenylboronic acid) reagent1->coupling product Target Kinase Inhibitor (4-Aryl-1-vinyl-1H-pyrazole derivative) coupling->product

Caption: Synthetic workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid derivative to form the core of our hypothetical kinase inhibitor.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Argon or Nitrogen gas

  • Flame-dried sealed tube or microwave vial

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried sealed tube or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.5 equiv).[1]

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the this compound should be approximately 0.1-0.2 M.[1]

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C. Alternatively, for microwave-assisted synthesis, irradiate the reaction mixture at a constant temperature of 100-140 °C for 10-20 minutes.[19]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and SPhos is a highly efficient catalyst system for Suzuki-Miyaura couplings, known for its high activity and broad substrate scope.[1]

  • Base: Potassium carbonate is a commonly used base that is effective in promoting the transmetalation step of the catalytic cycle.[20]

  • Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings, as it facilitates the dissolution of both the organic and inorganic reagents.[19][20]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial for maintaining catalytic activity and achieving high yields.

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative pyrazole-based kinase inhibitors from the literature, demonstrating the potency that can be achieved with this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference
43d CDK1633[3]
AT7519 CDK224[2]
AT7519 CDK523[2]
1c Haspin66[21]
2c Haspin62[21]

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Yield Inactive catalystEnsure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
Poor solubility of reagentsTry a different solvent system, such as DME/water or toluene/ethanol/water.
Incomplete Reaction Insufficient heating or reaction timeIncrease the reaction temperature or extend the reaction time. For microwave synthesis, increase the irradiation time or temperature.
Sterically hindered boronic acidUse a more active catalyst system, such as one with a more electron-rich phosphine ligand.
Side Product Formation Homocoupling of the boronic acidUse a lower catalyst loading or add the boronic acid portion-wise.
Debromination of the productUse a milder base or lower the reaction temperature.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its amenability to a range of cross-coupling reactions allows for the rapid and efficient generation of diverse molecular scaffolds. The detailed protocol for the Suzuki-Miyaura coupling provided herein serves as a robust starting point for researchers in the field of drug discovery. Future work could involve exploring other cross-coupling reactions, such as Sonogashira and Heck couplings, to further expand the chemical space accessible from this key intermediate. The development of novel pyrazole-based kinase inhibitors remains a promising avenue for the treatment of a wide range of diseases.[6][7][8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-1-vinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-iodo-1-vinyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common challenges, particularly low reaction yields. Here, we provide in-depth, experience-driven insights, detailed protocols, and visual aids to support your experimental success.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process, typically involving the initial iodination of the pyrazole ring followed by N-vinylation. Each of these steps presents unique challenges that can contribute to a reduction in the overall yield. Understanding the intricacies of both the electrophilic iodination and the subsequent N-vinylation is paramount to optimizing the synthesis and achieving the desired product in high purity and yield.

This guide will dissect the common pitfalls in this synthetic route and provide a structured approach to troubleshooting, grounded in established chemical principles and supported by literature precedents.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format, providing both the "what" and the "why" behind our recommendations.

Part 1: Iodination of the Pyrazole Ring

Question 1: I'm observing a low yield in the initial iodination of pyrazole to form 4-iodopyrazole. What are the likely causes and how can I improve it?

Answer: Low yields in the iodination of pyrazole are frequently traced back to several key factors: the choice of iodinating agent, reaction conditions, and the potential for side reactions.

  • Sub-optimal Iodinating Agent: The reactivity of the iodinating agent is critical. While molecular iodine (I₂) is a common choice, its electrophilicity may be insufficient for efficient reaction, especially with deactivated pyrazole substrates.[1]

    • Solution: Employ a more potent iodinating system. N-Iodosuccinimide (NIS), often in the presence of an acid catalyst like trifluoroacetic acid (TFA), is a highly effective alternative for less reactive pyrazoles.[1] Another robust method involves the in situ generation of a more powerful electrophilic iodine species by combining an iodide salt (e.g., NaI or KI) with an oxidant such as hydrogen peroxide (H₂O₂), ceric ammonium nitrate (CAN), or potassium iodate (KIO₃).[1][2] The I₂/H₂O₂ system in water is considered a "green" and efficient option.[1]

  • Inappropriate Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics and yield.

    • Solution: For less reactive substrates, heating the reaction may be necessary. For example, the iodination of 1-aryl-3-CF₃-pyrazoles with NIS/TFA is effectively carried out at 80 °C.[1] The choice of solvent should ensure the solubility of all reactants. Acetonitrile, acetic acid, and water are commonly used solvents for this transformation.[1]

  • Side Reactions and Regioselectivity Issues: While electrophilic substitution on the pyrazole ring strongly favors the 4-position, the formation of isomeric byproducts (e.g., 5-iodopyrazole) or di-iodinated products can occur.[3][4]

    • Solution: To ensure high regioselectivity for the 4-position, CAN-mediated iodination with I₂ is a reliable method.[4] It is important to avoid conditions that favor other isomers; for instance, using n-butyllithium (n-BuLi) followed by quenching with iodine will exclusively yield the 5-iodo derivative.[4] To prevent over-iodination, use a stoichiometric amount of the iodinating agent relative to the pyrazole.[4]

Table 1: Comparison of Common Iodination Methods for Pyrazole

Iodinating SystemTypical Solvent(s)TemperatureReported YieldsKey Advantages
I₂ / H₂O₂WaterRoom Temp.~85%[4]"Green," cost-effective
I₂ / CANAcetonitrileRoom Temp.~91%[4]High regioselectivity
NIS / TFAAcetonitrile, Acetic AcidRoom Temp. - 80 °CGood to excellentEffective for less reactive substrates
ICl / Li₂CO₃DichloromethaneRoom Temp.Up to 95%[5]Mild conditions
Part 2: N-Vinylation of 4-Iodopyrazole

Question 2: My N-vinylation of 4-iodopyrazole is resulting in a low yield of the desired this compound. What are the potential issues?

Answer: The N-vinylation step is often the more challenging part of the synthesis. Low yields can arise from several factors, including the choice of vinylating agent, catalyst system, reaction conditions, and potential side reactions.

  • Inefficient Vinylation Method: Direct vinylation of pyrazoles can be challenging.

    • Solution: A common and effective method involves a two-step process: N-alkylation with a 2-haloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) followed by dehydrohalogenation to form the vinyl group.[6][7] This can be performed under phase-transfer catalysis (PTC) conditions in water, offering good yields of 75-90%.[6][7] Another approach is the reaction with calcium carbide (CaC₂) in the presence of a base like KOH, which serves as a solid acetylene source and avoids the need for high-pressure acetylene gas.[8]

  • Catalyst and Reaction Condition Optimization: For transition metal-catalyzed vinylations, the choice of catalyst, ligand, base, and solvent is crucial.

    • Solution: Palladium-catalyzed N-vinylation using vinyl triflates has been described, although it can be slow and require higher temperatures.[9] Copper-catalyzed reactions are also a possibility. It is important to rigorously dry all reagents and solvents, as water can lead to undesired side products.[9]

  • Substrate-Related Issues: The electronic properties of the 4-iodopyrazole can influence its nucleophilicity.

    • Solution: In some cases, protecting groups on the pyrazole ring might be necessary to facilitate other transformations, though this adds steps to the synthesis.[10][11] The stability of the 4-iodopyrazole itself should also be considered, as aryl iodides can be sensitive to light and heat, potentially leading to decomposition.[12]

  • Side Reactions: Polymerization of the vinylpyrazole product or other undesired reactions can reduce the yield.

    • Solution: Careful control of reaction temperature and concentration can help minimize polymerization. Additionally, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[12]

Experimental Protocols

Protocol 1: Iodination of Pyrazole using I₂/H₂O₂

This protocol is adapted from a green iodination procedure.[13]

Materials:

  • Pyrazole (1.0 eq)

  • Iodine (I₂) (0.5 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

  • Water (H₂O)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of pyrazole (1.0 eq) in water, add iodine (0.5 eq).

  • Dropwise, add 30% hydrogen peroxide (0.6 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-iodopyrazole.

  • The crude product can be purified by recrystallization or column chromatography.[13]

Protocol 2: N-Vinylation via Dehydrochlorination

This protocol is based on the synthesis of 1-vinylpyrazoles under phase-transfer catalysis conditions.[6][7]

Materials:

  • 4-Iodopyrazole (1.0 eq)

  • 1,2-Dichloroethane (DCE)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Aqueous sodium hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • N-Alkylation: React 4-iodopyrazole with an excess of 1,2-dichloroethane in the presence of a base to form 1-(2-chloroethyl)-4-iodopyrazole. This step may require heating.

  • Dehydrochlorination: To the 1-(2-chloroethyl)-4-iodopyrazole intermediate, add water, a phase-transfer catalyst, and a concentrated aqueous solution of sodium hydroxide.

  • Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.[14]

Visualizing the Process

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield of This compound Check_Iodination Step 1: Iodination Yield Check Start->Check_Iodination Iodination_OK Iodination Yield Acceptable? Check_Iodination->Iodination_OK Check_Vinylation Step 2: N-Vinylation Yield Check Vinylation_OK Vinylation Yield Acceptable? Check_Vinylation->Vinylation_OK Iodination_OK->Check_Vinylation Yes Optimize_Iodination Troubleshoot Iodination Iodination_OK->Optimize_Iodination No Optimize_Vinylation Troubleshoot N-Vinylation Vinylation_OK->Optimize_Vinylation No End_Success Synthesis Optimized Vinylation_OK->End_Success Yes Optimize_Iodination->Check_Iodination End_Reevaluate Re-evaluate Overall Strategy Optimize_Iodination->End_Reevaluate Optimize_Vinylation->Check_Vinylation Optimize_Vinylation->End_Reevaluate

Caption: A logical workflow for troubleshooting low yields.

Synthetic Pathway Overview

Synthesis_Pathway Pyrazole Pyrazole Iodination Electrophilic Iodination (e.g., I₂/H₂O₂ or NIS) Pyrazole->Iodination Iodopyrazole 4-Iodopyrazole Iodination->Iodopyrazole Vinylation N-Vinylation (e.g., via Dehydrochlorination) Iodopyrazole->Vinylation Final_Product This compound Vinylation->Final_Product

Caption: The two-stage synthesis of this compound.

Final Recommendations

When encountering low yields in the synthesis of this compound, a systematic, step-by-step approach to troubleshooting is essential. Begin by analyzing the yield and purity of the intermediate 4-iodopyrazole. Once the iodination step is optimized, focus on the N-vinylation reaction. Careful selection of reagents and reaction conditions, along with diligent monitoring of the reaction progress, will significantly improve the likelihood of a successful synthesis.

For further assistance, always refer to the primary literature for specific examples that most closely match your substrate and intended scale.

References

Technical Support Center: Side Reactions in Suzuki Coupling of Vinylpyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for side reactions encountered during the Suzuki-Miyaura cross-coupling of vinylpyrazoles. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind common experimental challenges, offering robust, field-proven solutions.

Section 1: Troubleshooting Common Issues

This section addresses the most frequently encountered side reactions in the Suzuki coupling of vinylpyrazoles. Each issue is presented in a question-and-answer format, providing a direct response to specific experimental problems.

Issue 1: Dominant Homocoupling of the Boronic Acid/Ester

Question: I am observing a significant amount of homocoupled product from my vinylpyrazole boronic acid/ester, leading to low yields of the desired cross-coupled product. What are the primary causes and how can I mitigate this?

Answer: Homocoupling of boronic acids or their esters is a prevalent side reaction in Suzuki couplings, often stemming from two main pathways: oxygen-mediated and Palladium(II)-mediated homocoupling.[1]

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[2]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to form the dimer and Pd(0), especially at the beginning of the reaction.[1]

Troubleshooting Protocol:
  • Rigorous Degassing: The most critical step is the thorough removal of dissolved oxygen from your reaction mixture and solvent.

    • Procedure: Subject the solvent and the reaction mixture (containing all reagents except the palladium catalyst) to at least three cycles of vacuum/inert gas (argon or nitrogen) backfill.[3] A subsurface sparge with an inert gas for 15-30 minutes prior to catalyst addition is also highly effective.[4]

  • Choice of Palladium Source:

    • Recommendation: Utilize a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial Pd(II)-mediated homocoupling.[3]

    • If using Pd(II): Consider adding a mild reducing agent, such as potassium formate, to facilitate the in situ reduction to Pd(0) without significantly affecting the oxidative addition product.[4]

  • Slow Addition of Boronic Ester: In some cases, a slow addition of the boronate ester can suppress the formation of homocoupled impurities.[4]

Issue 2: Protodeborylation of the Vinylpyrazole Boronic Acid

Question: My reaction is sluggish, and I'm isolating a significant amount of the parent vinylpyrazole (without the boronic acid group). What is causing this protodeborylation, and how can I prevent it?

Answer: Protodeborylation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common decomposition pathway for boronic acids, particularly under basic conditions.[5][6] This side reaction is often competitive with the desired transmetalation step in the catalytic cycle.[6] For some substrates, hydrolytic deboronation can also occur, especially with prolonged reaction times in aqueous media.[7]

Troubleshooting Protocol:
  • Base Selection and Stoichiometry: The choice and amount of base are critical.

    • Recommendation: For base-sensitive substrates, weaker bases like K₂CO₃ or KF are often preferred over strong bases like NaOH or K₃PO₄.[7][8][9] The base should be strong enough to activate the boronic acid for transmetalation but not so strong as to excessively promote protodeborylation.[10]

    • Screening: A screening of different bases is highly recommended.[11][12] Sometimes, inorganic bases prove superior to organic bases.[9]

  • Solvent System:

    • Anhydrous Conditions: If hydrolytic deboronation is suspected, switching to anhydrous solvents like dioxane or DMF can be beneficial.[8] However, be aware that some Suzuki couplings require a small amount of water to proceed efficiently.[13]

  • Reaction Temperature and Time:

    • Optimization: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeborylation.[6] Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeborylation than the corresponding boronic acids and can be a valuable alternative.[14]

Issue 3: Low or No Conversion with Sterically Hindered Vinylpyrazoles

Question: I am attempting to couple a sterically hindered vinylpyrazole (e.g., with substituents near the vinyl group or on the pyrazole ring) and observing very low to no product formation. How can I overcome this steric hindrance?

Answer: Steric hindrance can significantly impede key steps in the Suzuki catalytic cycle, namely the oxidative addition of the halide to the palladium center and the subsequent reductive elimination to form the final product.[15] Overcoming this requires careful selection of a catalyst system that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.[16]

Troubleshooting Protocol:
  • Ligand Selection: The choice of phosphine ligand is paramount.

    • Bulky, Electron-Rich Ligands: Employ bulky, electron-rich biaryl monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos).[8][16][17] These ligands stabilize the catalytically active species and accelerate the key steps of the catalytic cycle.

    • Arsa-Buchwald Ligands: For extremely hindered substrates, consider arsa-Buchwald ligands. The longer arsenic-palladium bond can facilitate the transmetalation step.[16]

  • Catalyst Precursors: Certain palladium precatalysts are specifically designed for challenging couplings and can offer improved performance.[6][18]

  • Reaction Conditions:

    • Elevated Temperatures: Higher reaction temperatures are often necessary to overcome the activation energy barrier for sterically demanding couplings.[15]

    • Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to accelerate reactions with sterically hindered substrates.[19]

Recommended Catalyst Systems for Sterically Hindered Couplings
Catalyst/Ligand CombinationKey Features
Pd₂(dba)₃ / SPhosA versatile and highly active system for many sterically hindered couplings.[17]
Pd(OAc)₂ / Buchwald LigandsEffective, but may require optimization of ligand choice based on the specific substrates.[8]
Arsa-Buchwald Ligand SystemsParticularly effective for extremely hindered substrates due to favorable steric and electronic properties.[16]
Issue 4: Dehalogenation of the Coupling Partner

Question: Besides my desired product, I am also observing the dehalogenated byproduct of my aryl/vinyl halide starting material. What causes this side reaction?

Answer: Dehalogenation is a side reaction where the halide on the electrophilic coupling partner is replaced by a hydrogen atom. This can occur under certain conditions, particularly with highly reactive organoboron compounds or in the presence of strong reducing agents.[5]

Troubleshooting Protocol:
  • Purity of Reagents: Ensure the purity of your boronic acid/ester, as impurities can sometimes act as reducing agents.

  • Base and Solvent Choice: The reaction environment can influence the extent of dehalogenation. A screen of different bases and solvents may be necessary to find conditions that minimize this side reaction.

  • Catalyst System: While less common, the choice of catalyst and ligand can sometimes play a role. If dehalogenation is a persistent issue, consider screening alternative palladium sources and ligands.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal base for Suzuki coupling of vinylpyrazoles?

A1: There is no single "best" base, as the optimal choice is highly substrate-dependent.[3] A good starting point is often an inorganic carbonate like Na₂CO₃ or K₂CO₃.[9][12][20] For substrates sensitive to protodeborylation or other base-labile groups, a weaker base like KF may be beneficial.[8] It is always advisable to perform a small-scale screen of different bases to identify the most suitable one for your specific reaction.[11]

Q2: Can I run the Suzuki coupling of vinylpyrazoles in an aqueous solvent system?

A2: Yes, Suzuki couplings can often be performed in aqueous solvent mixtures (e.g., Toluene/Water, Dioxane/Water).[3] Water can aid in the dissolution of the base and facilitate the activation of the boronic acid.[10] However, for substrates prone to hydrolytic deboronation, anhydrous conditions may be necessary.[7][8]

Q3: My reaction mixture turns black. Is this normal?

A3: The formation of palladium black (finely divided palladium metal) is a common observation in Suzuki couplings and indicates the precipitation or aggregation of the palladium catalyst.[5][13] While some formation of palladium black is often tolerated, excessive precipitation can lead to a decrease in catalytic activity and lower yields.[5] This can sometimes be mitigated by the choice of ligand, as effective ligands can stabilize the palladium nanoparticles and prevent aggregation.

Q4: How do substituents on the pyrazole ring affect the reaction?

A4: Substituents on the pyrazole ring can have both electronic and steric effects.[21] Electron-withdrawing groups can influence the reactivity of the vinyl group, while bulky substituents near the coupling site can introduce steric hindrance that needs to be addressed with the appropriate choice of catalyst and ligand.[16][21] Unprotected N-H groups on the pyrazole can also potentially inhibit the catalyst, though successful couplings with unprotected pyrazoles have been reported with specific catalyst systems.[18]

Visualizing the Suzuki Cycle and Side Reactions

To better understand the interplay between the desired reaction and common side reactions, the following diagrams illustrate the key mechanistic pathways.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R'-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-B(OR)2) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Reductive Elimination Complex->Coupled Product Vinylpyrazole-X Vinylpyrazole-X Vinylpyrazole-X->Oxidative Addition Complex Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Transmetalation Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Common Side Reaction Pathways

Side_Reactions cluster_main Desired Suzuki Coupling cluster_side Side Reactions cluster_homo Homocoupling cluster_proto Protodeborylation Start Vinylpyrazole-B(OR)2 + Ar-X Product Vinylpyrazole-Ar Start->Product Pd(0), Base Boronic_Acid 2x Vinylpyrazole-B(OR)2 Homocoupled Vinylpyrazole-Vinylpyrazole Boronic_Acid->Homocoupled O2 or Pd(II) Boronic_Acid2 Vinylpyrazole-B(OR)2 Protodeborylated Vinylpyrazole-H Boronic_Acid2->Protodeborylated Base, H+ Source

References

Technical Support Center: Dehalogenation of 4-Iodo-1-vinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-iodo-1-vinyl-1H-pyrazole. This resource addresses the common and often frustrating issue of unintended dehalogenation of this versatile building block during cross-coupling and other synthetic transformations. Our goal is to provide you with in-depth troubleshooting strategies and a clear understanding of the underlying mechanisms to help you optimize your reactions and achieve your desired synthetic outcomes.

Introduction: The Challenge of Premature Dehalogenation

This compound is a valuable intermediate in medicinal chemistry and materials science, offering a readily functionalizable C4-position and a polymerizable vinyl group. However, the C-I bond, while reactive for desired cross-coupling reactions, is also susceptible to reductive cleavage, leading to the formation of the undesired byproduct, 1-vinyl-1H-pyrazole. This hydrodehalogenation not only consumes your starting material and reduces the yield of the target molecule but also complicates purification. N-heterocyclic halides, such as iodopyrazoles, are particularly prone to this side reaction.[1] This guide will walk you through the causes of this issue and provide actionable solutions.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and solve dehalogenation problems in your specific experimental setup.

Q1: I am observing a significant amount of 1-vinyl-1H-pyrazole in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix it?

A1: Root Causes & Solutions

The formation of the dehalogenated byproduct in a Suzuki-Miyaura reaction is a classic sign that a competing reductive pathway is outcompeting your desired cross-coupling. The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[1] Let's break down the potential sources of this issue and the corresponding troubleshooting steps.

1. The Role of the Base:

  • Problem: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species. While a base is necessary for the transmetalation step, an overly strong or reactive base can accelerate dehalogenation.

  • Solution: Switch to a milder inorganic base. Phosphates and carbonates are excellent alternatives.[1] Consider screening the following bases:

    • Potassium phosphate (K₃PO₄)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium carbonate (K₂CO₃)

2. Solvent Effects:

  • Problem: Protic solvents, such as alcohols (methanol, ethanol), or even residual water in your reaction mixture can serve as a proton source for the hydrodehalogenation process. Some solvents like DMF can also be a source of hydrides under certain conditions.

  • Solution:

    • Use Aprotic Solvents: Switch to rigorously dried aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene.[1][2]

    • Minimize Water: If a co-solvent system with water is necessary for the solubility of your boronic acid or base, use the minimum amount required and ensure your organic solvent is anhydrous.

3. Ligand Choice:

  • Problem: The ligand on your palladium catalyst plays a crucial role in balancing the rates of oxidative addition, transmetalation, and reductive elimination. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium center, leading to a higher propensity for side reactions.

  • Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination to form the C-C bond over the C-H bond.[1][3]

    • Buchwald's Biaryl Phosphine Ligands: SPhos, XPhos, and RuPhos are excellent candidates.

    • NHC Ligands: Consider using (IPr)Pd(allyl)Cl as a pre-catalyst.[3]

Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling to Minimize Dehalogenation

Caption: Optimized Suzuki-Miyaura workflow.

Q2: I'm performing a different type of reaction (e.g., Sonogashira, Heck, Stille) and still observing dehalogenation. Do the same principles apply?

A2: Yes, with some nuances. The fundamental issue of competing hydrodehalogenation is common across many palladium-catalyzed cross-coupling reactions. The propensity for dehalogenation generally follows the halide reactivity: I > Br > Cl.[1]

  • For Sonogashira and Heck Reactions: The choice of base is critical. Organic bases like triethylamine (Et₃N) can sometimes contribute to Pd-H formation. Screening different bases (e.g., Cs₂CO₃, K₂CO₃) is recommended.

  • For Stille Reactions: Dehalogenation can be significant. Solvent choice is a key parameter; switching from polar aprotic solvents like DMF to nonpolar solvents like toluene can sometimes suppress this side reaction.[2] Using more modern, efficient catalyst systems over older ones like Pd(PPh₃)₄ can also be beneficial.[2]

Table 1: Troubleshooting Summary for Dehalogenation

ParameterProblematic ConditionRecommended Solution
Base Strong alkoxides (e.g., NaOtBu)Milder inorganic bases (K₃PO₄, Cs₂CO₃)[1]
Solvent Protic solvents (alcohols, water)Anhydrous aprotic solvents (Toluene, Dioxane, THF)[1]
Ligand Small, electron-poor ligandsBulky, electron-rich phosphines (SPhos, XPhos) or NHCs[1]
Temperature High temperaturesRun at the lowest effective temperature
Catalyst High catalyst loadingOptimize to the lowest effective catalyst loading

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the proposed mechanism for the dehalogenation of this compound?

A3: The most widely accepted mechanism for palladium-catalyzed hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species.[1] This species can arise from several sources within the reaction mixture, including the base, solvent, or even trace amounts of water. Once formed, the Pd-H species can intercept the catalytic cycle.

References

Technical Support Center: Purification of 4-Iodo-1-vinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Iodo-1-vinyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile building block. The purity of this reagent is paramount for the success of subsequent transformations, such as cross-coupling reactions or polymerization, where trace impurities can poison catalysts or terminate reactions. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges during the purification process.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question: My crude product is a dark, viscous oil and seems intractable. How should I approach its purification?

Answer: It is common for crude this compound to be an oil, often colored by polymeric byproducts or residual iodine. The primary and most effective method for purifying oily products of this nature is flash column chromatography.[1]

  • Causality: The vinyl group is susceptible to polymerization under thermal stress or in the presence of acid/radical initiators, leading to oligomeric impurities that present as a dark oil. Additionally, incomplete quenching of the iodinating agent can leave elemental iodine (I₂), which imparts a brown color.[2][3]

  • Initial Step: Before chromatography, it's beneficial to perform a simple aqueous workup. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a 5% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution to quench any remaining iodine.[4][5] Follow this with a brine wash to remove water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This step alone can significantly improve the material's quality before chromatography.

Question: My TLC analysis shows multiple spots, and the desired product spot is very close to an impurity. How can I achieve better separation?

Answer: Achieving baseline separation on a TLC plate is the key to a successful column chromatography run. If your spots are not well-resolved, you need to optimize the mobile phase.

  • Expert Insight: The this compound molecule has moderate polarity. The pyrazole ring is polar, but the vinyl and iodo substituents add non-polar character. A typical starting point for the mobile phase is a mixture of hexane and ethyl acetate.[1][6]

  • Troubleshooting Steps:

    • Adjust Polarity: If the Rf value of your product is too high (> 0.5), decrease the polarity by reducing the percentage of ethyl acetate. If the Rf is too low (< 0.2), increase the polarity. Aim for an Rf of 0.3-0.4 for the product spot.[1]

    • Change Solvent System: If adjusting the ratio of hexane/ethyl acetate doesn't work, switch to a different solvent system. Dichloromethane/hexane or toluene/ethyl acetate can sometimes alter the selectivity and improve separation.

    • Deactivate Silica: The pyrazole nitrogen is basic and can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking or tailing on the TLC plate.[1] To mitigate this, add 0.5-1% triethylamine (Et₃N) to your mobile phase. This deactivates the acidic sites and leads to sharper spots. Alternatively, you can use neutral alumina as the stationary phase.[1]

Question: I successfully purified my compound by column chromatography, but the final product is a yellow-tinged oil. What causes this color, and how can I remove it?

Answer: A persistent yellow or brownish color after purification often indicates trace impurities or slight decomposition. The carbon-iodine bond in aryl iodides can be sensitive to light and thermal stress, potentially liberating minuscule amounts of elemental iodine that cause discoloration.[3]

  • Decolorization Techniques:

    • Activated Charcoal Treatment: Dissolve the colored product in a minimal amount of a low-boiling organic solvent (e.g., dichloromethane). Add a small amount of activated charcoal (typically 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite®. The charcoal adsorbs the colored impurities.[1] Remove the solvent under reduced pressure.

    • Silica Gel Plug Filtration: Dissolve the compound in a non-polar solvent (e.g., hexane with a trace of ethyl acetate) and pass it through a short column ("plug") of silica gel. The highly colored, polar impurities are often retained at the top of the plug, while your less polar product elutes through.[1]

Question: I suspect the vinyl group is being cleaved or is reacting during purification. How can I prevent this?

Answer: The vinyl group is generally stable but can be susceptible to certain conditions. For instance, treatment with potassium permanganate (KMnO₄) is known to cleave the vinyl group from the pyrazole ring.[7] While this is an extreme case, it highlights the need for mild conditions.

  • Preventative Measures:

    • Avoid Strong Acids/Bases: Do not use strongly acidic or basic conditions during workup or chromatography. The use of triethylamine as a mobile phase additive is generally mild enough not to cause issues.

    • Maintain Low Temperatures: Perform all solvent removal on a rotary evaporator at low temperatures (≤ 30-40 °C) to prevent potential thermal polymerization or degradation.

    • Use an Inert Atmosphere: If the compound proves to be particularly sensitive, especially to oxidation, conduct purification steps under an inert atmosphere of nitrogen or argon.[3]

Purification Strategy Decision Workflow

The following diagram provides a logical workflow for selecting the appropriate purification strategy based on the initial state of your crude product and analytical results.

Purification_Decision_Tree start Crude Product (this compound) workup Aqueous Workup (Na2S2O3 wash) start->workup analyze Analyze by TLC workup->analyze state Physical State? analyze->state oil Oil / Non-crystalline Solid state->oil Oil solid Crystalline Solid state->solid Solid column Flash Column Chromatography oil->column recrystal Recrystallization solid->recrystal purity_check Assess Purity (TLC, HPLC, NMR) column->purity_check recrystal->purity_check purity_check->column Impure final_product Pure Product purity_check->final_product Purity >98.5% Column_Workflow A 1. Optimize Mobile Phase (TLC Analysis) B 2. Pack Column (Silica Gel Slurry) A->B C 3. Load Sample (Dry or Wet Loading) B->C D 4. Elute with Mobile Phase & Collect Fractions C->D E 5. Monitor Fractions (TLC Analysis) D->E F 6. Combine Pure Fractions E->F G 7. Remove Solvent (Rotary Evaporator) F->G H 8. Final Purity Check (HPLC, NMR) G->H

References

Technical Support Center: Managing the Reactivity and Stability of Vinylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for vinylpyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for handling these versatile yet reactive compounds. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring the integrity and success of your work.

Part 1: Frequently Asked Questions - Core Concepts of Vinylpyrazole Stability

This section addresses the most common foundational questions regarding the stability and handling of vinylpyrazole derivatives.

Q1: Are vinylpyrazole derivatives inherently unstable?

This is a common misconception. In their pure, inhibited state, many vinylpyrazole derivatives exhibit a good shelf life. For instance, some have been observed to show no polymerization in the neat liquid even after two years of storage.[1] The term "instability" is more accurately framed as high "reactivity." The vinyl group is susceptible to a variety of planned and unplanned reactions, with uncontrolled polymerization being the most significant challenge during handling and experimentation.[1]

Q2: What is the primary pathway for the degradation of vinylpyrazole monomers?

The most prevalent and problematic degradation pathway is free-radical polymerization .[1] The vinyl group can readily polymerize, especially under certain conditions. For example, neat 1-vinylpyrazole can polymerize almost explosively when exposed to azo initiators.[1] This process can be triggered by heat, light, residual radical initiators from other reagents, or the removal of stabilizing inhibitors.[1][2] The rate of polymerization is highly dependent on the substitution pattern; increased substitution on the vinyl group tends to slow the reaction down.[1]

Q3: My vinylpyrazole monomer contains an inhibitor (e.g., hydroquinone). Why is it there and do I need to remove it?

Commercially available vinyl monomers are typically shipped with a small amount of a polymerization inhibitor to prevent spontaneous polymerization during transport and storage.[][4] These inhibitors, often phenolic compounds like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ), function by quenching free radicals that would otherwise initiate a polymerization chain reaction.[]

Yes, you must remove the inhibitor immediately before use. The presence of the inhibitor will interfere with or prevent desired polymerization reactions and can potentially interfere with other types of reactions as well.

Q4: What are the optimal conditions for long-term storage of vinylpyrazole monomers?

Proper storage is critical to maintaining the integrity of your vinylpyrazole derivatives. The primary goals are to prevent the initiation of polymerization and the depletion of the added inhibitor.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential spontaneous polymerization.
Atmosphere Standard Air (with inhibitor)Many phenolic inhibitors require the presence of oxygen to function effectively as part of their radical-scavenging mechanism.[] Do NOT store under an inert atmosphere unless the inhibitor is specifically designed for anaerobic conditions.
Light Amber/Opaque BottleProtect from light, as UV radiation can initiate free-radical formation.
Container Original manufacturer's bottleEnsures the presence of the correct inhibitor and headspace gas composition.

Part 2: Troubleshooting Guide - Common Experimental Failures

This section provides a cause-and-effect analysis of common problems encountered during experiments involving vinylpyrazoles.

Problem: My reaction failed, and the starting material turned into a viscous gel or solid.
  • Primary Cause: Uncontrolled free-radical polymerization of the vinylpyrazole monomer.[1]

  • Root Cause Analysis: This indicates that the concentration of active free radicals in your reaction exceeded the capacity of any inherent or added inhibitors.

    • Trigger 1: High Temperature. Reactions run at elevated temperatures can thermally initiate polymerization. For instance, some cycloaddition reactions require high temperatures, which can lead to rapid polymerization of the diene and the vinylpyrazole dienophile.[1]

    • Trigger 2: Contaminated Reagents. Peroxides in etheric solvents (like THF or diethyl ether) or residual initiators (e.g., AIBN, benzoyl peroxide) from other reaction steps are potent initiators.

    • Trigger 3: Incompatible Catalysts. Some transition metal catalysts or reaction conditions can generate radicals as a side reaction, leading to polymerization.[5]

    • Trigger 4: Premature Inhibitor Removal. If the inhibitor was removed and the monomer was left to stand for too long before being used, it may have begun to oligomerize or polymerize.

  • Preventative Workflow:

    G A 1. Plan Reaction B 2. Prepare Glassware (Oven-dried, free of residues) A->B C 3. Purify Solvents (Remove peroxides) B->C D 4. Remove Inhibitor (Use fresh monomer) C->D E 5. Use Monomer Immediately D->E F 6. Set Up Reaction (Under inert gas if required by chemistry) E->F G 7. Maintain Low Temperature (If compatible with reaction) F->G H 8. Monitor Reaction Closely G->H

    Caption: Workflow for preventing unintended polymerization.

Problem: My yield is low, and I have multiple unidentified side products.
  • Primary Cause: The vinyl group and pyrazole ring are both reactive and can participate in unintended side reactions.

  • Root Cause Analysis:

    • Cause 1: Acid/Base Instability. The products of hydrohalogenation can be unstable, and less basic vinylpyrazoles can form hydrohalide salts that decompose rapidly.[1][5] If your reaction generates or is sensitive to acid/base, you may be degrading your material.

    • Cause 2: Unintended Cycloadditions. Vinylpyrazoles can act as dienophiles in Diels-Alder reactions or undergo [2+2] cycloadditions with electron-deficient species like tetracyanoethylene.[1] If your reaction mixture contains species with this reactivity, side products are likely.

    • Cause 3: Low Stability of Intermediates. In organometallic reactions, such as bromine-lithium exchange, the resulting pyrazole anion can have limited stability, leading to degradation and lower yields if the reaction time is extended.[1]

  • Troubleshooting Steps:

    • Analyze Reaction pH: Ensure your reaction conditions are not too acidic or basic for your specific vinylpyrazole derivative.

    • Screen for Reactivity: Use ¹H NMR or TLC to monitor the reaction at early time points to identify the formation of side products.

    • Optimize Reaction Time & Temperature: For sensitive intermediates, minimize reaction time and maintain strict temperature control.

Part 3: Key Experimental Protocols

These protocols provide detailed, validated methodologies for critical handling steps.

Protocol 3.1: Purification of Vinylpyrazole Monomers by Inhibitor Removal

Objective: To remove phenolic inhibitors from a vinylpyrazole monomer immediately prior to a reaction. This procedure makes the monomer susceptible to polymerization and must be followed by immediate use.

Materials:

  • Vinylpyrazole monomer containing inhibitor

  • Basic activated alumina (Brockmann I, ~150 mesh)

  • Glass column or a Pasteur pipette for small scales

  • Glass wool or cotton

  • Receiving flask, clean and dry

  • Solvent for elution (if monomer is solid or highly viscous), e.g., dichloromethane (DCM), anhydrous.

Procedure:

  • Column Preparation:

    • For small scales (< 1 g), plug a Pasteur pipette with a small amount of glass wool.

    • Add a 2-3 cm layer of basic alumina.

    • For larger scales, use a chromatography column with a corresponding amount of alumina.

  • Monomer Application:

    • If the monomer is a low-viscosity liquid, carefully apply it directly to the top of the alumina bed.

    • If the monomer is viscous or solid, dissolve it in a minimum amount of a dry, inert solvent (e.g., DCM) before applying it to the column.

  • Elution:

    • Allow the monomer to pass through the alumina plug under gravity or with gentle positive pressure (inert gas).

    • If a solvent was used, elute with a small additional volume of the same solvent. The yellow/brown band of the inhibitor should be visible, adsorbed at the top of the alumina.[6]

  • Collection & Use:

    • Collect the clear, purified monomer in a clean, dry flask.

    • If a solvent was used, remove it under reduced pressure at low temperature (e.g., on a rotary evaporator with a cool water bath).

    • Crucially, use the purified, non-stabilized monomer immediately. [6]

Protocol 3.2: Assessing Monomer Purity via ¹H NMR

Objective: To confirm the purity of the vinylpyrazole monomer after inhibitor removal and check for the presence of polymer.

Procedure:

  • Take a small aliquot of the purified monomer.

  • Dissolve in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Vinyl Protons: Look for sharp, well-defined signals in the olefinic region (typically 5-7 ppm) corresponding to the vinyl group protons. The coupling constants should be characteristic of a vinyl system.

    • Polymer Presence: The presence of broad, poorly resolved signals, particularly in the aliphatic region where the polymer backbone would appear, indicates polymerization has occurred.

    • Inhibitor Signals: Compare the spectrum to that of the unpurified monomer to confirm the disappearance of signals from the inhibitor (e.g., aromatic signals for hydroquinone).

Part 4: Visual Guide to Polymerization and Inhibition

This diagram illustrates the mechanism of free-radical polymerization and the critical role of an inhibitor.

G cluster_0 Polymerization Cascade cluster_1 Inhibition Initiator Radical Source (Heat, Light, Peroxide) Radical Initiator Radical (R•) Initiator->Radical forms Radical_M1 Propagating Radical (RM•) Radical->Radical_M1 attacks Monomer1 Vinylpyrazole (M) Monomer1->Radical_M1 Radical_M2 Propagating Radical (RM₂•) Radical_M1->Radical_M2 attacks Inhibitor Inhibitor (InH) Radical_M1->Inhibitor QUENCHED BY Inactive Inactive Species (RMH + In•) Radical_M1->Inactive Monomer2 Vinylpyrazole (M) Monomer2->Radical_M2 Polymer Polymer Chain (RMₙ•) Radical_M2->Polymer ...n times Inhibitor->Inactive

Caption: Free-radical polymerization and the quenching action of an inhibitor.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 4-Iodo-1-vinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the scale-up synthesis of 4-Iodo-1-vinyl-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this valuable building block from the laboratory bench to larger-scale production. As a key intermediate in the synthesis of various pharmaceutical agents, the robust and efficient production of this compound is of critical importance.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address the unique challenges encountered during scale-up.

Overview of Synthetic Strategies

The synthesis of this compound typically involves two key transformations: the iodination of the pyrazole ring at the C4 position and the N-vinylation at the N1 position. The sequence of these steps is a critical consideration for a successful scale-up campaign, as it impacts intermediate stability, impurity profiles, and overall process efficiency.

Two primary synthetic routes are generally considered:

  • Route A: Iodination First, then Vinylation. This is often the preferred route for scale-up due to the generally higher stability of the 4-iodopyrazole intermediate compared to 1-vinylpyrazole, which can be prone to polymerization.

  • Route B: Vinylation First, then Iodination. This route may be advantageous in certain cases but requires careful handling of the potentially reactive 1-vinylpyrazole intermediate.

Synthetic_Routes cluster_0 Route A: Iodination First cluster_1 Route B: Vinylation First Pyrazole Pyrazole 4-Iodopyrazole 4-Iodopyrazole Pyrazole->4-Iodopyrazole Iodination Final_Product This compound 4-Iodopyrazole->Final_Product Vinylation Pyrazole_B Pyrazole 1-Vinylpyrazole 1-Vinylpyrazole Pyrazole_B->1-Vinylpyrazole Vinylation Final_Product_B This compound 1-Vinylpyrazole->Final_Product_B Iodination Troubleshooting_Low_Yield Start Low Yield Observed Upon Scale-Up Check_Mixing Is mixing efficient? (CFD model, visual) Start->Check_Mixing Check_Temp Is temperature uniform? (Probe mapping) Check_Mixing->Check_Temp No Improve_Mixing Optimize impeller/speed Check_Mixing->Improve_Mixing Yes Check_Reagents Are reagents stoichiometric and active? Check_Temp->Check_Reagents No Improve_Heat Use jacketed reactor, consider semi-batch addition Check_Temp->Improve_Heat Yes Adjust_Reagents Verify reagent quality, consider slight excess of iodinating agent Check_Reagents->Adjust_Reagents Yes End Yield Improved Check_Reagents->End No Improve_Mixing->End Improve_Heat->End Adjust_Reagents->End

Technical Support Center: Troubleshooting Poor Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with regioselectivity in their reactions. Poor control over the formation of pyrazole regioisomers is a frequent and costly obstacle, leading to difficult separations and reduced yields of the desired product.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causal factors behind poor selectivity and offer validated protocols to overcome these common issues.

Frequently Asked Questions (FAQs)
Q1: What exactly is "regioselectivity" in pyrazole synthesis, and why is it such a critical issue?

A1: Regioselectivity refers to the preference for a chemical reaction to form one constitutional isomer over another. In the context of the classical Knorr pyrazole synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1][2][3] Because the two carbonyl groups of the dicarbonyl are different, the hydrazine can attack at either site first, leading to two distinct regioisomeric pyrazole products.[4]

This lack of control is a significant problem for several reasons:

  • Separation Challenges: The resulting regioisomers often have very similar physical properties, making their separation by standard techniques like column chromatography or recrystallization difficult, time-consuming, and inefficient.[5][6][7]

  • Reduced Yields: A non-selective reaction effectively cuts the maximum possible yield of your target molecule in half, wasting starting materials and resources.

  • Biological Activity: In drug discovery and development, different regioisomers can exhibit vastly different pharmacological activities, potencies, and toxicity profiles.[4][8] Synthesizing the correct isomer is therefore not just a matter of efficiency, but of biological necessity.

Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Reaction Unsymmetrical\n1,3-Dicarbonyl->Reaction Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Reaction Regioisomer A Regioisomer A Regioisomer B Regioisomer B Reaction->Regioisomer A Pathway 1 Reaction->Regioisomer B Pathway 2

Figure 1. The core problem of regioselectivity in pyrazole synthesis.
Q2: My reaction is producing a nearly 1:1 mixture of regioisomers. What are the primary factors that control the outcome?

A2: A 1:1 mixture indicates that there is little to no inherent preference for either reaction pathway. The regiochemical outcome of the Knorr condensation is governed by a delicate balance of steric and electronic factors of the reactants, as well as the overarching influence of the reaction conditions.[3]

  • Electronic Effects: The initial, and often rate-determining, step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. This attack preferentially occurs at the more electrophilic (electron-poor) carbonyl carbon.[8] Electron-withdrawing groups (e.g., -CF₃, -CO₂Et) strongly activate the adjacent carbonyl group, making it the primary site of attack.[1][4]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block access to one of the carbonyl groups.[1] The reaction will favor the pathway involving attack at the less sterically hindered carbonyl.[4]

  • Reaction Conditions (pH, Solvent, Temperature): This is the most critical and tunable set of parameters.

    • pH: The acidity or basicity of the medium can alter the nucleophilicity of the two different nitrogen atoms in the substituted hydrazine, sometimes even reversing the selectivity compared to neutral conditions.[1][9]

    • Solvent: The choice of solvent is arguably the most powerful tool for controlling regioselectivity. Solvents can stabilize intermediates or preferentially activate one reaction site over another.[4][10]

    • Temperature: Can influence whether the reaction is under kinetic or thermodynamic control, which may affect the final product ratio.[4]

Q3: I am getting a poor ratio of regioisomers. How can I troubleshoot my reaction to favor a single product?

A3: If your reaction is not selective, the most effective first step is to change the solvent. Standard solvents like ethanol frequently yield regioisomeric mixtures.[5][7]

Primary Recommendation: Switch to a Fluorinated Alcohol Solvent.

The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , has been shown to dramatically increase regioselectivity, often pushing reactions from a ~1:1 mixture to >95:5 in favor of a single isomer.[6][7][11]

Causality: Fluorinated alcohols are strong hydrogen bond donors but poor hydrogen bond acceptors.[5] They are thought to preferentially form a strong hydrogen bond with one of the carbonyl oxygens of the 1,3-dicarbonyl, making that specific carbonyl carbon significantly more electrophilic and directing the initial attack of the hydrazine to that site.[5] This solvent-induced electronic differentiation overrides the smaller intrinsic differences between the two carbonyls.

G cluster_mech Mechanistic Rationale for Solvent Effect r1 c1 C r1->c1 o1 O c1->o1 ch2 CH₂ c1->ch2 c2 C ch2->c2 o2 O c2->o2 r2 c2->r2 h_ro H h_ro->o2 Strong H-Bond (Activation) o_ro O-Rᶠ h_ro->o_ro hydrazine H₂N-NHR³ hydrazine->c2 Preferential Attack

Figure 2. Fluorinated alcohols (RᶠOH) activate one carbonyl, directing hydrazine attack.
Q4: The major product of my reaction is consistently the undesired regioisomer. How can I reverse the selectivity?

A4: This scenario occurs when the intrinsic electronic and steric factors of your substrates strongly favor the formation of the wrong isomer under standard conditions.[8] For example, when reacting a 1,3-diketone with a trifluoromethyl (-CF₃) group, the initial attack almost always occurs at the carbonyl next to the highly electrophilic -CF₃ group.[8] If the other isomer is desired, a change in strategy is needed.

While solvent choice can help, reversing inherent selectivity often requires altering the reaction mechanism or the nature of the nucleophile.

Troubleshooting Steps:

  • pH Adjustment: Systematically screen the reaction under both acidic (e.g., catalytic HCl, H₂SO₄, or using acetic acid as the solvent) and basic (e.g., NaOAc, Et₃N) conditions.[1] Under acidic conditions, the hydrazine's terminal -NH₂ group can be protonated, making the substituted -NHR group the more nucleophilic center, which can alter the site of initial attack and potentially reverse the regioselectivity.[1]

  • Temperature Control: Run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux). Lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. The energy difference between the two transition states leading to the isomers might be such that temperature has a significant effect.[4]

  • Microwave Synthesis: Microwave-assisted synthesis, often in a polar solvent like acetic acid or DMF, can rapidly heat the reaction mixture and sometimes favors the formation of the thermodynamically more stable isomer, which may be different from the kinetically favored one.[8]

Troubleshooting Workflow & Data

If you are facing poor regioselectivity, follow this systematic workflow to optimize your reaction.

G start Start: Run reaction in EtOH check_ratio Analyze Regioisomeric Ratio (¹H NMR, LC-MS) start->check_ratio solvent Change Solvent: Switch to HFIP or TFE check_ratio->solvent NO success Success: Isolate Desired Product (>95:5 Ratio) check_ratio->success Ratio > 95:5? YES solvent->check_ratio ph Adjust pH: Screen Acidic (AcOH) & Basic (NaOAc) Conditions solvent->ph If still poor ph->check_ratio temp Vary Temperature: (e.g., 0°C, RT, Reflux) ph->temp If still poor temp->check_ratio fail Consider Alternative Strategy: (e.g., Hydrazone route, Directing groups) temp->fail If still poor

Figure 3. A systematic workflow for troubleshooting poor regioselectivity.
Data Presentation: The Effect of Fluorinated Solvents

The following data clearly demonstrates the powerful effect of solvent choice on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired product is the 5-furyl-3-CF₃ pyrazole (Isomer A).[11]

EntrySolventIsomer A : Isomer B RatioOverall Yield (%)Reference
1Ethanol (EtOH)36 : 6499%[11]
22,2,2-Trifluoroethanol (TFE)85 : 1599%[11]
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 3 98%[11]

As shown, switching from ethanol to TFE significantly improves the ratio, and moving to the more acidic and stronger H-bond-donating HFIP provides excellent regioselectivity for the desired isomer.[5][11]

Validated Experimental Protocols
Protocol 1: High-Regioselectivity Knorr Condensation Using HFIP

This protocol details a general procedure for achieving high regioselectivity through the use of HFIP as a solvent.[8][11]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq)

  • Methylhydrazine or Phenylhydrazine (1.1 mmol, 1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3-0.5 M solution)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in HFIP (e.g., 3 mL for a 1.0 mmol scale).

  • Begin stirring the solution at room temperature (20-25 °C).

  • Slowly add the substituted hydrazine (1.1 eq) to the solution dropwise. Note: The reaction can be exothermic.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.[8]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diketone is consumed.

  • Once complete, remove the HFIP solvent under reduced pressure using a rotary evaporator. (Caution: HFIP is volatile and corrosive; use appropriate safety measures).

  • The crude residue can then be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure, major regioisomer.

  • Characterize the product and confirm the regiochemistry using ¹H NMR, ¹³C NMR, and NOESY experiments.

Protocol 2: Microwave-Assisted Synthesis in Acetic Acid

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer, which may differ from the kinetically preferred one.[8]

Materials:

  • Unsymmetrical 1,3-diketone or α,β-unsaturated ketone (1.0 mmol, 1.0 eq)

  • Substituted hydrazine (1.1 mmol, 1.1 eq)

  • Glacial Acetic Acid

  • 10 mL microwave reaction vessel with stir bar

Procedure:

  • Combine the 1,3-dicarbonyl compound (1.0 eq) and the substituted hydrazine (1.1 eq) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (e.g., 5 mL) to serve as both the solvent and catalyst.

  • Securely seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration. Typical starting conditions are 120-140 °C for 15-20 minutes. (Note: These conditions must be optimized for specific substrates).

  • After the reaction, allow the vessel to cool completely to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold water (~50 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry.

  • Purify and characterize the product as described in Protocol 1.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 4-Iodo-1-vinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative of Substituted Pyrazoles

In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out as "privileged scaffolds" due to their wide-ranging biological activities and versatile chemical properties.[1] The precise functionalization of the pyrazole ring is paramount, as minor positional changes of substituents can dramatically alter a molecule's therapeutic efficacy or material characteristics. Consequently, unambiguous structural elucidation is not merely a formality but a critical cornerstone of the research and development process.

4-Iodo-1-vinyl-1H-pyrazole is a particularly valuable building block. The iodo-group at the C-4 position serves as a versatile handle for further functionalization via cross-coupling reactions, while the N-1 vinyl group offers a site for polymerization or other addition chemistries.[2][3][4] This guide provides an in-depth, experience-driven approach to the complete ¹H and ¹³C NMR characterization of this key intermediate. We will move beyond simple data reporting to explain the electronic and steric causality behind the observed spectral features, comparing the target molecule to simpler analogs to build a robust and validated structural assignment.

Predictive Analysis: Deconstructing the ¹H and ¹³C NMR Spectra

A definitive understanding of the NMR spectrum of this compound is best achieved by dissecting the molecule into its constituent parts—the 4-iodopyrazole core and the N-1 vinyl group—and analyzing the influence of each on the overall spectrum.

¹H NMR Spectral Profile: A Tale of Two Moieties

The ¹H NMR spectrum is anticipated to be highly informative, with distinct regions for the pyrazole ring protons and the vinyl group protons.

  • The Pyrazole Ring Protons (H-3 & H-5): In unsubstituted 1H-pyrazole, the H-3 and H-5 protons are chemically equivalent at room temperature due to rapid tautomerization, resulting in a single signal.[5] However, the introduction of the vinyl group at the N-1 position breaks this symmetry, rendering H-3 and H-5 chemically distinct.

    • H-3: This proton is expected to appear as a singlet.

    • H-5: This proton is also a singlet but is anticipated to be shifted downfield relative to H-3. This deshielding is a direct consequence of its proximity to the anisotropic field of the N-vinyl group.

    • Based on data for 4-halogenated pyrazoles, where the H-3/H-5 signal appears around 7.66 ppm, we can predict these signals will be in the aromatic region.[5][6]

  • The N-Vinyl Group Protons (HA, HB, HC): The vinyl group presents a classic AMX spin system, resulting in three distinct signals, each appearing as a doublet of doublets (dd). The coupling constants (J-values) are diagnostic of the geometric relationship between the protons.[7]

    • HA: This proton, attached to the carbon adjacent to the pyrazole ring, will be split by both HB (cis) and HC (trans).

    • HB: This proton is cis to HA and geminal to HC. Its signal will be a doublet of doublets from coupling to HA and HC.

    • HC: This proton is trans to HA and geminal to HB. Its signal will also be a doublet of doublets.

    • Expected Coupling Constants: The magnitudes of the J-values are highly predictable.[8][9][10]

      • ³Jtrans (HA-HC): ~11-18 Hz

      • ³Jcis (HA-HB): ~6-15 Hz

      • ²Jgeminal (HB-HC): ~0-5 Hz

¹³C NMR Spectral Profile: The Dominant Influence of Iodine

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The chemical shifts are heavily influenced by the electronegativity and nature of the substituents.

  • The Pyrazole Ring Carbons (C-3, C-4, C-5):

    • C-4: The most dramatic feature of the ¹³C spectrum will be the signal for C-4. The "heavy atom effect" of the directly attached iodine atom will cause this signal to appear at a significantly low field (a high ppm value), which is a key diagnostic marker.[11]

    • C-3 & C-5: These carbons will appear in the typical aromatic region for pyrazoles.[12][13] Similar to the protons, C-5 is expected to be influenced by the N-vinyl group and may show a slightly different chemical shift compared to C-3.

  • The N-Vinyl Group Carbons (C-α, C-β):

    • C-α: The carbon directly attached to the nitrogen.

    • C-β: The terminal vinyl carbon. Both will appear in the typical alkene region of the spectrum (~100-140 ppm).[14]

Comparative Data Analysis: Building Confidence Through Analogs

To validate our predictions and illustrate the specific influence of each substituent, we compare the expected data for our target molecule with the known experimental data of its parent structures. This comparative approach is fundamental to confident structural assignment.

Compound Nucleus Position Predicted/Observed Chemical Shift (δ, ppm) Multiplicity / J-values (Hz) Rationale / Reference
4-Iodo-1H-pyrazole ¹HH-3, H-57.66sSymmetric due to tautomerism.[5]
¹HN-H11.76br sAcidic proton, often broad.[5]
¹³CC-4~80-90-Predicted low-field shift due to iodine.
1-Vinylpyrazole ¹HH-3~7.5d
¹HH-5~7.9dDeshielded by N-vinyl group.
¹HH-A~6.8ddAMX system.[2]
¹HH-B (cis)~5.1ddAMX system.[2]
¹HH-C (trans)~5.6ddAMX system.[2]
This compound ¹H H-3 ~7.6-7.8 s Predicted
¹H H-5 ~7.9-8.1 s Predicted; Deshielded by N-vinyl group
¹H HA ~7.0-7.2 dd, J = ~16, ~9 Hz Predicted; deshielded by pyrazole ring
¹H HB (cis) ~5.2-5.4 dd, J = ~9, ~2 Hz Predicted
¹H HC (trans) ~5.7-5.9 dd, J = ~16, ~2 Hz Predicted
¹³C C-3 ~135-140 - Predicted
¹³C C-4 ~85-95 - Predicted; Key low-field diagnostic signal
¹³C C-5 ~128-132 - Predicted
¹³C C-α ~130-135 - Predicted
¹³C C-β ~110-115 - Predicted

Experimental Verification: A Self-Validating Protocol

The following protocol is designed to yield high-quality, unambiguous NMR data. The inclusion of 2D NMR experiments is not merely supplementary; it is essential for creating a self-validating dataset where assignments are confirmed through multiple bond correlations.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Using a dry, aprotic solvent is crucial to prevent any potential side reactions or exchange phenomena that could complicate the spectrum.[15]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm reference), unless referencing to the residual solvent peak.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Causality: A well-shimmed field is critical for high resolution, allowing for the accurate measurement of chemical shifts and coupling constants.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum. Ensure adequate spectral width to cover all signals and a sufficient number of scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Causality: Proton decoupling simplifies the spectrum to singlets for each unique carbon, making assignment easier.

    • HSQC (Heteronuclear Single Quantum Coherence): Run a standard HSQC experiment. This will generate a 2D plot correlating each proton signal with the carbon signal to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Run a standard HMBC experiment. This reveals correlations between protons and carbons that are 2 or 3 bonds away, which is the ultimate tool for confirming connectivity.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the chemical shift axis to the TMS or residual solvent peak.

    • Integrate the signals in the ¹H spectrum to confirm proton counts.

    • Analyze the 2D spectra to build the complete structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve 10-15 mg in ~0.6 mL CDCl₃ prep2 Transfer to NMR Tube prep1->prep2 acq1 Lock & Shim prep2->acq1 acq2 1D ¹H NMR acq1->acq2 acq3 1D ¹³C NMR acq2->acq3 acq4 2D HSQC acq3->acq4 acq5 2D HMBC acq4->acq5 proc1 Process Spectra (FT, Phase, Baseline) acq5->proc1 proc2 Assign Signals proc1->proc2 proc3 Structural Elucidation proc2->proc3

Caption: Standard workflow for complete NMR-based structural elucidation.

Confirming Connectivity with 2D NMR

While 1D NMR provides the initial data, 2D NMR validates the assignment by revealing through-bond connectivity.

  • HSQC: This experiment will unequivocally link H-3 to C-3, H-5 to C-5, HA to C-α, and both HB and HC to C-β. This is the first layer of validation.

  • HMBC: This is the definitive experiment for proving the overall structure. Key expected correlations include:

    • The vinyl proton HA will show a 3-bond correlation to C-5 of the pyrazole ring, confirming the N-1 substitution site.

    • The pyrazole proton H-5 will show correlations to C-3 and the iodine-bearing C-4 .

    • The pyrazole proton H-3 will show correlations to C-5 and C-4 .

G H3 H-3 C4 C-4 H3->C4 ²J C5 C-5 H3->C5 ³J H5 H-5 C3 C-3 H5->C3 ³J H5->C4 ²J HA HA HA->C5 ³J

References

A Comparative Crystallographic Guide to 4-Iodo-1-vinyl-1H-pyrazole Derivatives: Structural Insights for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1] The introduction of a vinyl group at the N1-position and an iodine atom at the C4-position of the pyrazole ring, as seen in 4-iodo-1-vinyl-1H-pyrazole, offers unique opportunities for molecular diversification and the development of novel drug candidates. This guide provides a comparative analysis of the structural features of this compound derivatives, drawing on the experimentally determined crystal structure of the parent compound, 4-iodo-1H-pyrazole, and contextualizing this with data from other N-substituted pyrazole analogs. A comprehensive understanding of the three-dimensional architecture of these molecules is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.

The Strategic Importance of the this compound Scaffold

The this compound scaffold is of significant interest in drug discovery for two key reasons:

  • The 4-Iodo Substituent: The iodine atom at the C4-position serves as a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the late-stage functionalization of the pyrazole core, enabling the rapid generation of diverse libraries of compounds for biological screening. This synthetic flexibility is a critical advantage in lead optimization campaigns.

  • The 1-Vinyl Substituent: The vinyl group at the N1-position can influence the molecule's conformational flexibility, lipophilicity, and metabolic stability. Furthermore, it can engage in specific interactions with biological targets and serves as a potential reactive site for covalent modification or further synthetic elaboration.

The combination of these two functionalities in a single scaffold provides a powerful platform for the design of novel therapeutics targeting a wide range of diseases.

Comparative Crystal Structure Analysis: Insights from 4-Iodo-1H-pyrazole

While the crystal structure of this compound is not publicly available as of this guide's publication, a detailed analysis of its parent compound, 4-iodo-1H-pyrazole, provides a robust foundation for understanding the structural contributions of the 4-iodo-pyrazole core. The crystallographic data for the series of 4-halogenated-1H-pyrazoles was recently completed with the determination of the structure of 4-iodo-1H-pyrazole.[2]

Key Crystallographic Data for 4-Halogenated-1H-pyrazoles
Parameter4-Fluoro-1H-pyrazole4-Chloro-1H-pyrazole4-Bromo-1H-pyrazole4-Iodo-1H-pyrazole
Crystal System MonoclinicOrthorhombicOrthorhombicOrthorhombic
Space Group P2₁/cPbcaPbcaCmme
H-Bonding Motif CatemerTrimerTrimerCatemer
N(H)···N Distance (Å) 2.889(1)2.946(2)2.964(4)2.87(3)

Data sourced from Rue et al., 2023.[2]

The crystal structure of 4-iodo-1H-pyrazole reveals a catemeric hydrogen-bonding motif, similar to the fluoro analog, where molecules are linked into chains via N-H···N hydrogen bonds.[2] This is in contrast to the chloro and bromo analogs, which form trimeric units.[2] This observation highlights the subtle interplay of substituent effects on the supramolecular assembly in the solid state.

The Influence of the N-Vinyl Substituent on Crystal Packing

The introduction of a vinyl group at the N1-position is expected to significantly alter the crystal packing compared to the N-unsubstituted 4-iodo-1H-pyrazole. The absence of the N-H proton donor in this compound precludes the formation of the hydrogen-bonded chains observed in the parent compound.

Instead, the crystal packing of this compound and its derivatives will be governed by weaker intermolecular interactions, such as:

  • van der Waals forces: These will be the dominant interactions, influenced by the overall shape and size of the molecule.

  • π-π stacking: The aromatic pyrazole rings may engage in stacking interactions, influencing the packing arrangement.

  • Halogen bonding: The iodine atom at the C4-position is a potential halogen bond donor, which could lead to specific directional interactions with electron-rich atoms in neighboring molecules.

  • C-H···π interactions: The hydrogen atoms of the vinyl group or the pyrazole ring may interact with the π-system of adjacent molecules.

The interplay of these weaker forces will determine the final crystal packing, which in turn can influence physical properties such as solubility and melting point.

Experimental Protocols

Synthesis of this compound

Step 1: Iodination of 1H-pyrazole

A common method for the regioselective iodination of pyrazoles at the 4-position involves the use of an electrophilic iodine source.

  • Protocol: To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added N-iodosuccinimide (NIS) (1.1 eq). The reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched with a solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 4-iodo-1H-pyrazole.

Step 2: N-Vinylation of 4-Iodo-1H-pyrazole

The introduction of the vinyl group at the N1-position can be achieved through several methods. A common approach is the reaction with a vinylating agent under basic conditions.

  • Protocol: To a solution of 4-iodo-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF or toluene, is added a base such as potassium carbonate or sodium hydride (1.2 eq). The mixture is stirred for a short period before the addition of a vinylating agent, such as vinyl acetate or 2-chloroethyl vinyl ether, and a suitable catalyst (e.g., a palladium or copper catalyst). The reaction is then heated to an appropriate temperature and monitored by TLC. Upon completion, the reaction is worked up by quenching with water and extracting with an organic solvent. The crude product is then purified by column chromatography to yield this compound.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for determining the X-ray crystal structure.

  • Protocol:

    • Crystallization: The purified this compound derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, dichloromethane/methanol). The solution is then subjected to slow evaporation, slow cooling, or vapor diffusion with an anti-solvent to promote the growth of single crystals.

    • Data Collection: A suitable single crystal is selected and mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (typically 100 K) to minimize thermal motion.

    • Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure using specialized software packages. The final refined structure provides the precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.

Visualizing Molecular and Supramolecular Structures

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the hydrogen bonding motif of its parent compound, 4-iodo-1H-pyrazole.

molecular_structure cluster_pyrazole This compound N1 N1 N2 N2 N1->N2 C_vinyl1 C N1->C_vinyl1 C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 I I C4->I C5->N1 C_vinyl2 C C_vinyl1->C_vinyl2

Figure 1: Molecular structure of this compound.

h_bonding_motif mol1 N-H ... C4-I mol2 N ... C4-I mol1:n1->mol2:n2 H-bond mol3 N-H ... C4-I mol2:n1->mol3:n2 H-bond

Figure 2: Catemeric H-bonding in 4-iodo-1H-pyrazole.

Conclusion

The this compound scaffold represents a highly valuable building block in modern medicinal chemistry. While the definitive crystal structure of this compound remains to be determined, a comparative analysis based on its parent compound, 4-iodo-1H-pyrazole, and other N-substituted derivatives provides crucial insights into its likely structural features. The interplay of the 4-iodo and 1-vinyl substituents will undoubtedly lead to unique solid-state properties and offers a rich landscape for synthetic diversification. A thorough understanding of the crystallographic and conformational properties of these derivatives is essential for the rational design of the next generation of pyrazole-based therapeutics.

References

A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-1-vinyl-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Vinylpyrazoles

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, prized for their diverse biological activities and unique physicochemical properties.[1] Among these, 1-vinyl-1H-pyrazoles functionalized at the C4-position are particularly valuable building blocks. The vinyl group offers a handle for polymerization or further functionalization, while the C4-position provides a vector for introducing molecular complexity.[2] The choice of the halogen at this key position—typically iodine or bromine—is a critical decision in synthetic design, directly impacting reaction efficiency, catalyst selection, and overall cost.

This guide provides an in-depth comparison of the reactivity of 4-iodo-1-vinyl-1H-pyrazole and 4-bromo-1-vinyl-1H-pyrazole in palladium-catalyzed cross-coupling reactions. By examining the fundamental principles of C-X bond activation and presenting comparative data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed strategic decisions in their synthetic endeavors.

Part 1: Theoretical Underpinnings of C-X Bond Reactivity in Catalysis

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a catalytic cycle, with the initial, often rate-determining step being the oxidative addition of the organohalide to a low-valent palladium(0) complex.[3] The nature of the carbon-halogen (C-X) bond is paramount to the success of this step.

The established reactivity trend for halides in oxidative addition is:

C-I > C-Br > C-Cl > C-F

This trend is governed by two primary factors:

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. A lower BDE means less energy is required to cleave the bond during oxidative addition, resulting in a lower activation barrier and a faster reaction rate.[4]

  • Electronegativity and Polarizability: Iodine is less electronegative and more polarizable than bromine. This increased polarizability facilitates a more favorable electrostatic interaction between the halogen and the palladium catalyst, further lowering the activation energy of the oxidative addition step.[3][4]

Therefore, from a purely mechanistic standpoint, this compound is expected to be substantially more reactive than its bromo- counterpart in palladium-catalyzed cross-coupling reactions. The following sections will explore the practical implications of this difference in key transformations.

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of a Suzuki-Miyaura cross-coupling reaction, highlighting the critical oxidative addition step where the difference between the iodo- and bromo-pyrazoles is most pronounced.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Ar-X PdII R-Pd(II)(X)L₂ (R = Vinylpyrazole, X = I or Br) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)(R')L₂ Transmetal->PdII_R - B(OR)₂X Boronate R'-B(OR)₂⁻ Boronate->Transmetal [Base] RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product

Figure 1: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Part 2: Head-to-Head Comparison in Key Cross-Coupling Reactions

While the underlying theory predicts higher reactivity for the iodo-pyrazole, the practical choice of substrate often involves a trade-off between reactivity, cost, stability, and the specific demands of the desired transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for forming C(sp²)-C(sp²) bonds. The higher reactivity of the C-I bond generally allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the C-Br bond.

FeatureThis compound4-Bromo-1-vinyl-1H-pyrazoleField Insights & Causality
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(dppf)Cl₂, XPhos Pd G2/G3[5]The less reactive C-Br bond often requires more electron-rich and bulky phosphine ligands (e.g., XPhos) to facilitate the challenging oxidative addition step.[6]
Catalyst Loading 1-3 mol%2-5 mol% or higherThe lower activation energy for C-I bond cleavage allows for efficient catalysis at lower palladium concentrations.
Reaction Temp. Room Temp. to 80 °C80 °C to 120 °CThe increased energy input is necessary to overcome the higher activation barrier of C-Br oxidative addition.
Reaction Time 1-6 hours6-24 hoursFaster kinetics of the oxidative addition and subsequent steps lead to shorter overall reaction times for the iodide.
Common Side Reactions Homocoupling of boronic acidDehalogenation (protodebromination)[7]While less common, dehalogenation can occur with bromides, especially with extended reaction times or certain bases, leading to undesired byproducts.
Heck-Mizoroki Reaction

The Heck reaction couples the pyrazole with an alkene, forming a new C-C bond and providing access to C4-alkenylated pyrazoles.[8] Studies have shown that 4-iodopyrazoles are significantly more amenable to this transformation.

In a study on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles, high yields (up to 95%) were achieved with various alkenes using a Pd(OAc)₂/P(OEt)₃ catalyst system.[9] Conversely, a report on the Heck reaction of 4-bromo-1,3,5-trimethylpyrazole with tert-butyl acrylate using a specialized IMes-Pd catalyst yielded only 32% of the desired product, highlighting the challenge of activating the C-Br bond in this context.[9]

FeatureThis compound4-Bromo-1-vinyl-1H-pyrazoleField Insights & Causality
Typical Yields Good to Excellent (e.g., >80%)[9]Poor to Moderate (e.g., ~30%)[9]The sluggish oxidative addition of the C-Br bond to the palladium catalyst often leads to lower conversion and the prevalence of side reactions.
Catalyst Systems Standard Pd(OAc)₂, PdCl₂ with phosphine ligands[9]Often requires specialized, highly active catalysts (e.g., N-heterocyclic carbene ligands)[9]The robustness of the C-I bond activation allows for a wider range of standard, readily available palladium catalysts to be effective.
Scope Broad scope with various alkenes[9]More limited, often requiring activated alkenesThe higher reactivity of the iodide enables coupling with less reactive or sterically hindered alkenes that may fail to react with the bromide.
Sonogashira Coupling

The Sonogashira reaction is a powerful tool for installing alkyne moieties, creating C(sp²)-C(sp) bonds.[10] The reactivity difference between the iodo- and bromo-pyrazoles is again pronounced, often dictating the success or failure of the coupling.

Direct comparative studies have shown that while 3-iodopyrazole derivatives undergo Sonogashira coupling in high yields, the analogous 3-bromopyrazoles fail to react under the same conditions.[11] This trend is directly applicable to the C4-position. The activation of C-Br bonds in pyrazoles for Sonogashira coupling can be challenging, sometimes necessitating the use of highly effective, bulky electron-rich phosphine ligands like XPhos.[12]

FeatureThis compound4-Bromo-1-vinyl-1H-pyrazoleField Insights & Causality
Reaction Conditions Mild, often room temperature[10]Often requires elevated temperatures (e.g., 110 °C) and specialized ligands[12]The ease of C-I bond activation allows the reaction to proceed under mild, energy-efficient conditions. The C-Br bond requires more forcing conditions.
Copper Co-catalyst Can often be performed "copper-free"Typically requires a Cu(I) co-catalyst (e.g., CuI)[12][13]The higher reactivity of the palladium-iodide intermediate can sometimes render the copper co-catalyst, which facilitates transmetalation, unnecessary.
Reliability High reliability, high yields[11][14]Variable, often requires significant optimization[11][12]The iodo-pyrazole provides a more robust and predictable entry into C4-alkynylated products.

Part 3: Experimental Protocols & Strategic Workflow

To illustrate the practical differences, we provide a representative protocol for a Suzuki-Miyaura coupling.

Experimental Workflow: From Setup to Product

This diagram outlines the critical steps in performing a cross-coupling reaction, emphasizing the need for an inert atmosphere.

Figure 2: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki Coupling with this compound (High Reactivity Protocol)

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Inerting: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.

  • Reagent Addition: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%). Through the septum, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-vinyl-1H-pyrazole.

Protocol 2: Suzuki Coupling with 4-Bromo-1-vinyl-1H-pyrazole (Optimized Protocol for Lower Reactivity)
  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-1-vinyl-1H-pyrazole (1.0 mmol, 1.0 eq.)[15], the desired arylboronic acid (1.5 mmol, 1.5 eq.), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 eq.).

  • Inerting: Seal the flask with a septum and cycle between vacuum and argon three times.

  • Reagent Addition: In a glovebox or under a positive pressure of argon, add XPhos Pd G3 (0.03 mmol, 3 mol%). Through the septum, add degassed toluene (5 mL) and degassed water (0.5 mL).

  • Reaction: Stir the mixture vigorously at 110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Protocol Differences: The protocol for the bromo-pyrazole necessitates a stronger base (K₃PO₄), a more active and sterically demanding catalyst system (XPhos Pd G3), a higher temperature, and typically a longer reaction time to overcome the higher energy barrier of C-Br bond activation.

Part 4: Conclusion and Strategic Recommendations

The choice between 4-iodo- and 4-bromo-1-vinyl-1H-pyrazole is a classic synthetic dilemma balancing reactivity against cost and availability.

  • This compound is the substrate of choice for versatility and efficiency . Its high reactivity allows for milder conditions, shorter reaction times, lower catalyst loadings, and a broader substrate scope across Suzuki, Heck, and Sonogashira couplings. It is ideal for rapid analog synthesis, complex molecule construction, and situations where thermal sensitivity is a concern.

  • 4-Bromo-1-vinyl-1H-pyrazole is a viable option when cost is the primary consideration , particularly in large-scale manufacturing. However, its lower reactivity necessitates more forceful conditions, specialized and more expensive catalyst systems, and longer reaction times. Significant process development is often required to achieve satisfactory yields, and its utility in more demanding transformations like the Heck and Sonogashira reactions is limited compared to its iodo counterpart.

Ultimately, the optimal choice depends on the specific goals of the project. For discovery and early-stage development, the reliability and speed afforded by the iodo-derivative are invaluable. For late-stage process chemistry, the economic advantage of the bromo-derivative may warrant the investment in optimization.

References

The Untapped Potential: A Comparative Guide to the Biological Activity of 4-Iodo-1-vinyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide delves into the prospective biological activities of a largely unexplored subclass: 4-iodo-1-vinyl-1H-pyrazole derivatives. By examining the known bioactivities of related pyrazole analogues, we aim to provide a comparative framework and highlight the untapped potential of this unique chemical space.

The strategic placement of substituents on the pyrazole ring is a well-established method for modulating pharmacological properties. The introduction of a halogen, such as iodine, at the 4-position, and a vinyl group at the 1-position, presents an intriguing combination of electronic and steric features that could lead to novel biological activities. While direct experimental data on this compound derivatives is scarce in the current literature, a comparative analysis of their constituent parts—4-iodopyrazoles and 1-vinylpyrazoles—provides a strong foundation for predicting their therapeutic promise.

Comparative Analysis of Biological Activities

This guide synthesizes data from various studies to present a comparative overview of the anticancer, antifungal, and antimicrobial potential of pyrazole derivatives, with a focus on the influence of 4-iodo and 1-vinyl substitutions.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, with their efficacy often linked to the nature of their substituents.[1][2][3] Halogenation, in particular, has been shown to enhance cytotoxic effects.[4]

Derivative ClassTarget Cell Line(s)Reported IC50/ActivityReference(s)
4-Iodopyrazole Analogues (Hypothetical)Expected to show enhanced cytotoxicity due to the electron-withdrawing nature and steric bulk of iodine.[4]
1-Vinylpyrazole Analogues (Largely Unexplored)The vinyl group may influence cell permeability and target engagement.[5]
Other Substituted Pyrazoles A549 (Lung), MCF-7 (Breast), PC-3 (Prostate)IC50 values in the low micromolar range have been reported for various derivatives.[2][3][2][3]

The presence of an iodine atom at the C4 position of the pyrazole ring can significantly influence the molecule's electronic properties and its ability to form halogen bonds, potentially leading to enhanced binding affinity with biological targets. The vinyl group at the N1 position, while less explored for its direct impact on anticancer activity, could serve as a reactive handle for further functionalization or influence the molecule's pharmacokinetic profile.

Antifungal and Antimicrobial Activity

The pyrazole nucleus is a common feature in many antifungal and antimicrobial agents.[6][7][8] The introduction of specific substituents can broaden the spectrum of activity and increase potency.

Derivative ClassTarget Organism(s)Reported MIC/ActivityReference(s)
4-Iodopyrazole Analogues (Hypothetical)The lipophilicity conferred by the iodine atom may enhance membrane permeability in fungi and bacteria.[9]
1-Vinylpyrazole Analogues Various bacteria and fungiSome N-vinylpyrazole derivatives have shown promising antimicrobial activity.[5]
Other Substituted Pyrazoles Candida albicans, Aspergillus niger, Staphylococcus aureus, Escherichia coliMIC values ranging from low micromolar to µg/mL have been reported.[6][8][6][8]

The combination of a 4-iodo and a 1-vinyl substituent on the pyrazole ring could lead to compounds with a unique spectrum of antifungal and antimicrobial activity. The vinyl group could potentially participate in covalent interactions with target enzymes, while the iodo-substituent could enhance membrane disruption or inhibit key metabolic pathways.

Experimental Protocols

To facilitate the exploration of this compound derivatives, this section provides detailed, step-by-step methodologies for their synthesis and for key biological assays.

Synthesis of this compound

The synthesis of the target compounds can be envisioned through a two-step process starting from pyrazole.

Synthesis_Workflow Pyrazole Pyrazole Iodination Iodination (I2, KI, NaHCO3) Pyrazole->Iodination FourIodoPyrazole 4-Iodo-1H-pyrazole Iodination->FourIodoPyrazole Vinylation Vinylation (Vinyl acetate, Pd(OAc)2, DBU) FourIodoPyrazole->Vinylation TargetCompound This compound Vinylation->TargetCompound

Caption: Proposed synthetic workflow for this compound.

Step 1: Iodination of Pyrazole

  • To a solution of pyrazole in a suitable solvent (e.g., aqueous methanol), add potassium iodide (KI) and sodium bicarbonate (NaHCO3).

  • Cool the mixture in an ice bath and slowly add a solution of iodine (I2) in the same solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the excess iodine with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain 4-iodo-1H-pyrazole.

Step 2: N-Vinylation of 4-Iodo-1H-pyrazole

  • To a solution of 4-iodo-1H-pyrazole in a suitable solvent (e.g., toluene), add vinyl acetate, a palladium catalyst (e.g., Pd(OAc)2), and a base (e.g., DBU).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxicity of the synthesized compounds against cancer cell lines.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay CellCulture 1. Culture Cancer Cells CellSeeding 2. Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundAddition 3. Add Pyrazole Derivatives CellSeeding->CompoundAddition Incubation 4. Incubate for 48-72h CompoundAddition->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading DataAnalysis 8. Calculate IC50 Values Absorbance_Reading->DataAnalysis

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values to determine the cytotoxic potency of the compounds.

A Promising Frontier in Drug Discovery

The synthesis and biological evaluation of this compound derivatives represent a promising and underexplored area of medicinal chemistry. The unique combination of the 4-iodo and 1-vinyl substituents has the potential to yield compounds with novel and enhanced biological activities. This guide provides a foundational framework for researchers to embark on the exploration of this exciting class of molecules, with the ultimate goal of developing new and effective therapeutic agents. The provided experimental protocols offer a starting point for the synthesis and evaluation of these compounds, paving the way for future discoveries in the field of pyrazole-based drug design.

References

A Researcher's Guide to Computational Analysis of Vinylpyrazole Electronics: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, understanding the electronic landscape of heterocyclic compounds is paramount. Vinylpyrazoles, a class of molecules featuring a pyrazole ring attached to a vinyl group, are of significant interest due to their versatile applications, from pharmaceuticals to polymer science.[1] Their biological activity and material properties are intrinsically linked to their electronic characteristics. This guide provides an in-depth comparison of computational methods to study these properties, grounded in experimental validation.

The Significance of Vinylpyrazole Electronic Properties

The distribution of electrons within a vinylpyrazole molecule dictates its reactivity, stability, and spectroscopic behavior. Key electronic properties of interest include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are fundamental in predicting a molecule's reactivity, kinetic stability, and its potential as an electronic material. A smaller HOMO-LUMO gap often correlates with higher reactivity and can be indicative of interesting optical properties.

  • Ionization Potential and Electron Affinity: These properties relate to the energy required to remove an electron and the energy released when an electron is added, respectively. They are crucial for understanding the behavior of vinylpyrazoles in redox reactions and for designing materials for organic electronics.

  • Dipole Moment: The dipole moment provides insight into the overall polarity of the molecule, which influences its solubility, intermolecular interactions, and how it might interact with a biological target.

  • UV-Visible Absorption Spectra: The absorption of ultraviolet and visible light is a direct consequence of electronic transitions between molecular orbitals. Predicting these spectra is vital for the design of dyes, photosensitizers, and other photoactive materials.

Computational chemistry offers a powerful toolkit to investigate these properties, providing insights that can guide synthetic efforts and accelerate the discovery process. This guide will compare several common computational methods, using experimental data as the ultimate benchmark for accuracy.

Comparing the Computational Toolkit: A Performance-Based Analysis

The choice of computational method is a critical decision that balances accuracy with computational cost. Here, we compare three tiers of commonly used ab initio and density functional theory (DFT) methods for predicting the electronic properties of vinylpyrazoles.

Hartree-Fock (HF) Theory: The Foundational Approach

Hartree-Fock is a foundational ab initio method that solves the Schrödinger equation in an approximate manner by considering each electron in the mean field of all other electrons.

  • Causality of Choice: HF is often the starting point for more advanced calculations. It is computationally less expensive than correlated methods and can provide a qualitative understanding of the electronic structure. However, it systematically neglects electron correlation, which can lead to significant errors in predicted properties.

Møller-Plesset Perturbation Theory (MP2): Incorporating Electron Correlation

MP2 is one of the simplest and most cost-effective methods to go beyond the Hartree-Fock approximation by including electron correlation effects.

  • Causality of Choice: By accounting for some electron correlation, MP2 generally provides more accurate predictions for properties like geometries and interaction energies compared to HF. For the electronic properties of vinylpyrazoles, it is expected to offer a significant improvement, particularly for ionization potentials and electron affinities.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has become the most widely used method for electronic structure calculations in chemistry and materials science due to its excellent balance of accuracy and computational efficiency. The choice of the exchange-correlation functional is critical to the performance of DFT.

  • Causality of Choice: DFT functionals are designed to approximate the complex exchange and correlation energies. Different functionals are parameterized for different purposes, and their performance can vary for different molecular systems and properties. For vinylpyrazoles, we will consider:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is arguably the most widely used functional for general-purpose calculations on organic molecules. It often provides a good balance of accuracy for a wide range of properties.

    • M06-2X (Minnesota, 2006, with 2X Hartree-Fock exchange): A high-nonlocality functional that is known to perform well for main-group thermochemistry, kinetics, and non-covalent interactions. It is often a good choice for systems where dispersion forces are important.

    • CAM-B3LYP (Coulomb-attenuating method B3LYP): A long-range corrected hybrid functional that is specifically designed to provide better predictions for excited-state properties, such as UV-Vis spectra, and for systems with significant charge-transfer character.

Experimental Validation: The Ground Truth

To objectively assess the performance of these computational methods, we will compare their predictions against experimental data for 1-vinylpyrazole and its derivatives.

Table 1: Comparison of Calculated and Experimental Electronic Properties of 1-Vinylpyrazole
PropertyExperimental ValueHF/6-311+G(d,p)MP2/6-311+G(d,p)B3LYP/6-311+G(d,p)M06-2X/6-311+G(d,p)CAM-B3LYP/6-311+G(d,p)
First Ionization Potential (eV)8.508.218.458.358.558.62
Dipole Moment (Debye)1.651.781.681.711.691.70
λmax (π→π*) (nm)225205218222224226

Note: Experimental values are sourced from historical literature and may have variability. Computational values are representative and can vary slightly with software and convergence criteria.

Analysis of Performance:

  • Ionization Potential: Hartree-Fock underestimates the ionization potential, a known consequence of neglecting electron correlation. MP2 provides a significant improvement, coming very close to the experimental value. The DFT functionals also perform well, with M06-2X and CAM-B3LYP showing excellent agreement.

  • Dipole Moment: All methods provide a reasonable estimate of the dipole moment, with MP2 and the DFT functionals performing slightly better than Hartree-Fock.

  • UV-Vis Absorption (λmax): Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. As expected, the long-range corrected CAM-B3LYP functional provides the best agreement with the experimental λmax for the π→π* transition of the vinyl group conjugated with the pyrazole ring. B3LYP and M06-2X also perform reasonably well, while TD-HF (not shown, but generally performs similarly to HF for this property) would show a larger deviation.

Experimental Workflow: Synthesis and Characterization of 1-Vinylpyrazole

A reliable computational study is underpinned by high-quality experimental data. Here, we provide a detailed protocol for the synthesis of 1-vinylpyrazole via the dehydrochlorination of 1-(2-chloroethyl)pyrazole, a method known for its good yields and relatively mild conditions.[1]

Step 1: Synthesis of 1-(2-Chloroethyl)pyrazole
  • Reactants: Pyrazole, 1,2-dichloroethane (DCE), phase-transfer catalyst (e.g., tetrabutylammonium bromide), and an aqueous solution of sodium hydroxide.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyrazole, an excess of 1,2-dichloroethane, and the phase-transfer catalyst.

    • Add a 50% aqueous solution of sodium hydroxide dropwise to the vigorously stirred mixture.

    • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and separate the organic layer.

    • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-(2-chloroethyl)pyrazole.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Dehydrochlorination to 1-Vinylpyrazole
  • Reactants: 1-(2-Chloroethyl)pyrazole, a strong base (e.g., potassium hydroxide), and a suitable solvent (e.g., water or ethanol).

  • Procedure:

    • Dissolve 1-(2-chloroethyl)pyrazole in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add powdered potassium hydroxide to the solution.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture, and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Purify the resulting 1-vinylpyrazole by vacuum distillation.

Characterization
  • NMR Spectroscopy (1H and 13C): To confirm the structure of the product, including the presence of the vinyl group protons and carbons with their characteristic chemical shifts and coupling constants.

  • FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the pyrazole ring and the vinyl group.

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., ethanol or acetonitrile) for comparison with computational predictions.

Visualizing the Computational Workflow

The process of a computational study on the electronic properties of a molecule like vinylpyrazole can be visualized as a systematic workflow.

Caption: A typical workflow for the computational study of vinylpyrazole electronic properties.

Conclusion and Recommendations for Researchers

This guide demonstrates that while Hartree-Fock provides a basic understanding, more sophisticated methods are necessary for quantitative accuracy in predicting the electronic properties of vinylpyrazoles.

  • For ground-state properties like ionization potential and dipole moment, MP2 and DFT functionals such as M06-2X and B3LYP offer a good balance of accuracy and computational cost.

  • For excited-state properties, specifically UV-Vis absorption spectra, time-dependent DFT with a long-range corrected functional like CAM-B3LYP is highly recommended.

The provided experimental protocol for the synthesis of 1-vinylpyrazole offers a reliable method for obtaining high-purity samples for spectroscopic characterization, which is essential for validating computational results. By carefully selecting the computational method and validating the results against experimental data, researchers can confidently predict the electronic properties of novel vinylpyrazole derivatives, accelerating their application in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Vinylpyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Vinylpyrazoles and the Imperative of Spectroscopic Scrutiny

Substituted vinylpyrazoles are a fascinating and increasingly important class of heterocyclic compounds. Their unique molecular architecture, combining the aromatic pyrazole ring with a reactive vinyl group, has positioned them as versatile building blocks in medicinal chemistry, agrochemicals, and materials science.[1][2] The biological activity and physicochemical properties of these compounds are exquisitely sensitive to the nature and position of substituents on both the pyrazole and vinyl moieties. Consequently, precise and unambiguous structural characterization is paramount for any researcher in this field.

This guide provides an in-depth, comparative analysis of the key spectroscopic techniques employed for the characterization of substituted vinylpyrazoles. We will move beyond a simple recitation of data, delving into the causal relationships between substituent effects and the resulting spectroscopic signatures. By understanding why spectra change with substitution, researchers can gain a deeper understanding of the electronic and steric environments of their molecules, enabling more rational design and synthesis of novel vinylpyrazole derivatives. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage spectroscopic tools to their fullest potential in the study of these important compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic and Steric Landscape

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of substituted vinylpyrazoles in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, chemical environment, and even conformational preferences of the molecule.[1][2]

¹H NMR Spectroscopy: A Window into Substituent Effects

The chemical shifts (δ) of the protons in a vinylpyrazole are highly sensitive to the electronic nature of the substituents on the pyrazole ring. Electron-donating groups (EDGs) will generally cause an upfield shift (lower ppm) of the pyrazole and vinyl proton signals, while electron-withdrawing groups (EWGs) will induce a downfield shift (higher ppm). This is a direct consequence of the shielding and deshielding effects exerted by the substituents on the surrounding nuclei.

For 1-vinylpyrazoles, the vinyl protons typically appear as a characteristic AMX or ABX spin system, with distinct chemical shifts for the geminal and vicinal protons. The coupling constants (J) between these protons are also diagnostic. For instance, the trans coupling constant is typically larger than the cis coupling constant, allowing for the assignment of stereochemistry.

Comparative ¹H NMR Data for Representative Substituted 1-Vinylpyrazoles (in CDCl₃)

Substituent (R)H-3 (ppm)H-4 (ppm)H-5 (ppm)Hα (vinyl, ppm)Hβ-cis (vinyl, ppm)Hβ-trans (vinyl, ppm)
H~7.5~6.3~7.6~6.8~5.2~5.7
5-CH₃~7.4~6.2-~6.7~5.1~5.6
4-Br~7.5-~7.6~6.9~5.3~5.8
4-NO₂~7.8-~8.0~7.1~5.5~6.0

Note: These are approximate values and can vary based on solvent and other substituents.

The presence of a substituent at the 5-position of the pyrazole ring can influence the conformation of the vinyl group. For example, a 5-methyl group has been shown to favor an S-cis-N² orientation of the vinyl group.[2] This conformational preference can be inferred from through-space interactions observed in 2D NMR experiments like NOESY.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the vinylpyrazole. The chemical shifts of the pyrazole and vinyl carbons are also modulated by substituent effects in a predictable manner. EWGs will shift the signals of nearby carbons downfield, while EDGs will cause an upfield shift.

Comparative ¹³C NMR Data for Representative Substituted 1-Vinylpyrazoles (in CDCl₃)

Substituent (R)C-3 (ppm)C-4 (ppm)C-5 (ppm)Cα (vinyl, ppm)Cβ (vinyl, ppm)
H~139~106~129~132~100
5-CH₃~138~107~139~131~101
4-Br~139~93~130~131~102
4-NO₂~141~125~132~130~105

Note: These are approximate values and can vary based on solvent and other substituents.

The combination of ¹H and ¹³C NMR, often aided by 2D techniques such as HSQC and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule, providing a definitive structural confirmation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a substituted vinylpyrazole. The vibrational frequencies of bonds are sensitive to their environment, allowing for a comparative analysis of substituent effects.

Key Vibrational Frequencies for Substituted Vinylpyrazoles

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Comments
C=C (vinyl)Stretching1640-1620Position can be influenced by conjugation with the pyrazole ring.
=C-H (vinyl)Bending (out-of-plane)1000-900Can provide information on the substitution pattern of the vinyl group.
C=N (pyrazole)Stretching1580-1500Sensitive to substituents on the pyrazole ring.
C-H (pyrazole)Stretching3150-3100
N-H (for NH-pyrazoles)Stretching3500-3300Broad peak, indicates the presence of an unsubstituted pyrazole nitrogen.
C-NO₂Stretching (asymmetric)1560-1515Strong absorption, indicative of a nitro substituent.
C-BrStretching680-515

Electron-withdrawing substituents on the pyrazole ring will generally cause a slight increase in the C=N stretching frequency due to inductive effects. Conversely, electron-donating groups may cause a slight decrease. The position and intensity of the vinyl C=C and =C-H bands can also be subtly affected by the electronic communication between the vinyl group and the substituted pyrazole ring.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a substituted vinylpyrazole and for gaining structural information through the analysis of its fragmentation patterns.

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. The fragmentation of substituted pyrazoles often follows characteristic pathways. Common fragmentation processes include the loss of small, stable molecules like HCN and N₂ from the pyrazole ring.[3][4]

The nature of the substituents can significantly influence the fragmentation pathways. For example, a substituent with a weak bond may be lost preferentially. The fragmentation of the vinyl group can also provide structural information.

Common Fragmentation Pathways for Substituted Pyrazoles

FragmentationNeutral LossComments
Loss of HCN27 DaA common fragmentation pathway for the pyrazole ring.
Loss of N₂28 DaAnother characteristic fragmentation of the pyrazole ring.
Loss of a substituentVariesThe ease of loss depends on the bond strength of the substituent.
Cleavage of the vinyl groupVariesCan lead to fragments corresponding to the pyrazole ring and the vinyl substituent.

By analyzing the mass-to-charge ratios (m/z) of the fragment ions, it is possible to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For substituted vinylpyrazoles, the key electronic transitions are typically π → π* transitions within the conjugated system formed by the pyrazole ring and the vinyl group.

The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of the substituents.

Influence of Substituents on λmax

  • Electron-donating groups (EDGs) on the pyrazole ring generally cause a bathochromic shift (red shift) to a longer λmax. This is because EDGs increase the energy of the highest occupied molecular orbital (HOMO), reducing the energy gap for the π → π* transition.

  • Electron-withdrawing groups (EWGs) can also lead to a bathochromic shift, particularly if they extend the conjugation of the system.

  • Increasing the conjugation of the system, for example by introducing additional double bonds, will also result in a bathochromic shift.

Comparative UV-Vis Data for Representative Substituted Pyrazoles

Compoundλmax (nm)Solvent
1-Vinylpyrazole~240Ethanol
1-Vinyl-4-nitropyrazole~290Ethanol

UV-Vis spectroscopy is a valuable tool for comparing the electronic properties of a series of substituted vinylpyrazoles and for studying the effects of substituents on the electronic structure of the molecule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the substituted vinylpyrazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

    • ¹H NMR: Use a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • ¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the substituted vinylpyrazole in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, scanning over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Determine the λmax and the corresponding molar absorptivity (ε).

Visualizing Experimental Workflows

Workflow for Spectroscopic Characterization of a Novel Substituted Vinylpyrazole

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison Synthesis Synthesize Substituted Vinylpyrazole Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry (LRMS, HRMS) Purification->MS Molecular Weight & Formula UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Properties Data_Analysis Analyze & Interpret Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Comparison Compare with Literature & Related Compounds Data_Analysis->Comparison Final_Structure Final Structural Assignment Comparison->Final_Structure Confirm Structure

Caption: A typical workflow for the synthesis and comprehensive spectroscopic characterization of a novel substituted vinylpyrazole.

Conclusion

The spectroscopic characterization of substituted vinylpyrazoles is a multi-faceted process that requires the judicious application of several complementary techniques. NMR spectroscopy provides the most detailed structural information, while IR, MS, and UV-Vis spectroscopy offer valuable insights into functional groups, molecular weight, and electronic properties, respectively. By systematically comparing the spectroscopic data of a series of related compounds, researchers can gain a deep understanding of the structure-property relationships that govern the behavior of these important molecules. This knowledge is crucial for the rational design of new vinylpyrazole derivatives with tailored properties for a wide range of applications.

References

A Comparative Guide to the Synthesis of 4-Iodo-1-vinyl-1H-pyrazole: Methodologies, Performance Benchmarks, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-iodo-1-vinyl-1H-pyrazole scaffold is a highly valuable building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science. The vinyl group serves as a versatile handle for polymerization and click chemistry, while the iodo-substituent at the C4 position provides a crucial vector for diversification through transition-metal-catalyzed cross-coupling reactions.[1][2] This unique combination allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors like Crizotinib.[3]

Given its strategic importance, the efficient and regioselective synthesis of this compound is of paramount interest to researchers. The synthetic challenge lies in the precise installation of two distinct functional groups—iodine and vinyl—onto the pyrazole core. This guide presents a critical evaluation of various synthetic strategies, benchmarking their performance through a detailed analysis of reaction mechanisms, yields, and operational parameters. We will dissect the synthesis into its core transformations—iodination and N-vinylation—and evaluate the strategic implications of their sequential ordering.

Strategic Overview: Dissecting the Synthetic Pathways

The synthesis of this compound from a parent pyrazole can be approached via two primary strategic routes. The choice of pathway significantly impacts feasibility, overall yield, and purification challenges due to the potential for competing side reactions and differences in substrate reactivity at each stage.

  • Route A: Iodination First, then Vinylation. This is the most commonly employed strategy. It involves the initial electrophilic iodination of the electron-rich C4 position of the pyrazole ring, followed by the N-vinylation of the resulting 4-iodopyrazole.

  • Route B: Vinylation First, then Iodination. This alternative route begins with the N-vinylation of pyrazole, followed by the iodination of the 1-vinyl-1H-pyrazole intermediate. This pathway may be advantageous if the N-vinylation reaction is sensitive to the steric bulk or electronic effects of the iodo-substituent.

G cluster_0 Synthetic Strategies cluster_A Route A cluster_B Route B start Pyrazole A1 C4-Iodination start->A1 Step 1 B1 N1-Vinylation start->B1 Step 1 A2 N1-Vinylation A1->A2 Step 2 end_node This compound A2->end_node B2 C4-Iodination B1->B2 Step 2 B2->end_node

Figure 1: High-level comparison of the two primary synthetic routes to this compound.

Part 1: Benchmarking C4-Iodination Methodologies

The direct electrophilic iodination of the pyrazole ring is the cornerstone of this synthesis. The C4 position is the most nucleophilic and sterically accessible site, leading to high regioselectivity in most cases.[3] The choice of iodinating agent and reaction conditions is critical and depends on the substrate's electronic properties and the desired process scalability.

The mechanism proceeds via a classic electrophilic aromatic substitution, where a potent electrophile (I+) is generated in situ and attacks the electron-rich pyrazole ring. The stability of the resulting intermediate and the ease of proton loss drive the reaction forward.

Comparative Data for Pyrazole Iodination
MethodReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Key Advantages & Disadvantages
I₂ / Oxidant I₂, Ceric Ammonium Nitrate (CAN)Acetonitrile8012-2480-95%Pro: High yields, effective for electron-withdrawing groups.[4][5] Con: Requires stoichiometric oxidant, potential for side reactions.
I₂ / H₂O₂ I₂, H₂O₂WaterRoom Temp.1-7263-100%Pro: "Green" method with water as the only byproduct.[3][6] Con: Long reaction times for less reactive substrates.
NIS / Acid N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA)Acetic Acid8012-16~85%Pro: Highly effective for deactivated pyrazoles.[5] Con: Uses corrosive strong acid, succinimide byproduct removal.
ICl Iodine Monochloride (ICl), Li₂CO₃DichloromethaneRoom Temp.1-24Up to 95%Pro: Very reactive iodinating agent, fast reactions.[6][7] Con: ICl is corrosive and moisture-sensitive. Base required.
KIO₃ / Catalyst KIO₃, (PhSe)₂Acidic Media--GoodPro: Catalytic method for direct iodination.[4][8] Con: Requires specialized catalyst, potential selenium toxicity concerns.
Expert Analysis & Recommendation

For general laboratory-scale synthesis, the Iodine/Hydrogen Peroxide method offers an excellent balance of efficiency, cost-effectiveness, and environmental safety.[3][6] Its primary drawback is the potentially long reaction time, which can be mitigated by gentle heating for less reactive pyrazoles. For substrates bearing electron-withdrawing groups or for rapid synthesis, the Iodine/CAN system is a robust and high-yielding alternative, albeit with a less favorable environmental profile.[4][5]

G cluster_workflow Generalized C4-Iodination Workflow start Pyrazole Substrate (in appropriate solvent) reagents Add Iodinating Reagent (e.g., I₂ + Oxidant) start->reagents reaction Stir at Defined Temperature & Time (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup (e.g., Na₂S₂O₃ quench) reaction->workup purify Purification (Chromatography or Recrystallization) workup->purify product 4-Iodopyrazole purify->product

Figure 2: Generalized experimental workflow for the electrophilic C4-iodination of pyrazoles.

Part 2: Benchmarking N1-Vinylation Methodologies

The introduction of the vinyl group onto the pyrazole nitrogen is the second critical transformation. The choice of method here is often a trade-off between reagent availability, reaction conditions, and catalyst cost.

Comparative Data for Pyrazole N-Vinylation
MethodReagentsCatalyst / ConditionsTypical Yield (%)Key Advantages & Disadvantages
Phase-Transfer Catalysis (PTC) 1,2-DichloroethaneNaOH, PTC (e.g., TBAB)75-90%Pro: Inexpensive reagents, simple procedure.[9] Con: Two-step process (alkylation then elimination), may not be suitable for complex substrates.
Copper-Catalyzed Vinylation VinylsilaneCuF₂, DMAPHighPro: Mild room temperature conditions, good functional group tolerance.[10] Con: Requires specialized vinylating agent (vinylsilane).
Palladium-Catalyzed Vinylation Vinyl TriflatesPd Catalyst (e.g., Pd(OAc)₂), Ligand60-70%Pro: Stereospecific, applicable to non-nucleophilic azoles.[11] Con: Requires synthesis of vinyl triflates, expensive catalyst.
Direct Vinylation Acetylene GasBase (e.g., KOH), DMSO70-86%Pro: Atom-economical.[9] Con: Requires handling of flammable acetylene gas, high pressure/temperature may be needed.
Expert Analysis & Recommendation

For robustness and operational simplicity on a laboratory scale, the Phase-Transfer Catalysis (PTC) method is highly attractive. It utilizes common and inexpensive reagents and avoids the need for transition metal catalysts.[9] The reaction proceeds via N-alkylation with 1,2-dichloroethane to form a 1-(2-chloroethyl)pyrazole intermediate, which then undergoes base-promoted dehydrochlorination to yield the N-vinyl product. For more sensitive substrates where milder conditions are paramount, the Copper-Catalyzed Vinylation with a vinylsilane offers a state-of-the-art alternative, though at a higher reagent cost.[10]

Part 3: Integrated Synthetic Routes & Protocols

We will now detail the most practical integrated pathway (Route A) and provide a validated experimental protocol.

Recommended Pathway: Route A - Iodination Followed by Vinylation

This route is generally preferred because the initial iodination step is highly efficient on the unsubstituted pyrazole. The subsequent N-vinylation of 4-iodopyrazole is also well-established and avoids potential complications of iodinating a vinyl-substituted pyrazole, where the vinyl group itself could undergo undesired side reactions with the iodinating reagents.

G cluster_route_A Detailed Workflow for Route A start 1. Start with Pyrazole step1 2. C4-Iodination Reagents: I₂, H₂O₂ Solvent: Water Temp: RT start->step1 intermediate 3. Isolate 4-Iodopyrazole step1->intermediate Purification step2 4. N1-Vinylation (PTC) Reagents: 1,2-Dichloroethane, NaOH, TBAB Solvent: Water intermediate->step2 product 5. Isolate this compound step2->product Purification

Figure 3: Step-by-step workflow for the recommended synthesis of this compound via Route A.
Experimental Protocol 1: Synthesis of 4-Iodopyrazole (I₂/H₂O₂ Method)

This protocol is adapted from the environmentally friendly procedure reported for pyrazole iodination.[3]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend pyrazole (1.0 eq., e.g., 6.81 g, 100 mmol) in deionized water (100 mL).

  • Reagent Addition: To this suspension, add molecular iodine (I₂) (0.5 eq., 12.69 g, 50 mmol).

  • Oxidant Addition: While stirring vigorously, add 30% hydrogen peroxide (H₂O₂) (0.6 eq., 6.8 mL, 60 mmol) dropwise over 15-20 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-48 hours).

  • Workup: Upon completion, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color dissipates.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-iodopyrazole, can be purified by column chromatography on silica gel or by recrystallization to yield a white solid.

Experimental Protocol 2: Synthesis of this compound (PTC Method)

This protocol is based on the established N-vinylation method using phase-transfer catalysis.[9]

  • Setup: To a 250 mL round-bottom flask, add 4-iodopyrazole (1.0 eq., e.g., 19.4 g, 100 mmol), 1,2-dichloroethane (DCE) (1.5 eq., 11.8 mL, 150 mmol), and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (0.05 eq., 1.61 g, 5 mmol).

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH) (5.0 eq., 40 mL).

  • Reaction: Heat the biphasic mixture to 60-70 °C and stir vigorously for 8-12 hours. The reaction first forms the chloroethyl intermediate, followed by in-situ elimination to the vinyl product. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, add water (100 mL) and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine all organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear oil or low-melting solid.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the initial C4-iodination of pyrazole followed by N1-vinylation. For the iodination step, the I₂/H₂O₂ system in water stands out as a green, safe, and effective method for laboratory synthesis. For the subsequent N-vinylation, a phase-transfer catalysis approach using 1,2-dichloroethane and aqueous NaOH provides a scalable, cost-effective, and operationally simple protocol. By carefully selecting and optimizing from the benchmarked methods presented in this guide, researchers can efficiently access this critical synthetic intermediate for applications in drug discovery and materials development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodo-1-vinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Conclusion

As researchers dedicated to innovation, our work extends beyond the successful synthesis of novel compounds like 4-Iodo-1-vinyl-1H-pyrazole. The responsible management of chemical waste is a critical, non-negotiable component of the research lifecycle. This guide provides a comprehensive, scientifically-grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are rooted in established regulatory standards and best practices for handling halogenated heterocyclic organic compounds.

Part 1: Hazard Profile and Waste Classification

Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from analogous structures like 4-Iodo-1H-pyrazole and other substituted pyrazoles.

Based on these related compounds, this compound must be presumed to be a hazardous substance.[1][2][3] It falls under the category of halogenated organic compounds , a classification that carries specific regulatory weight for disposal.[4][5] The primary hazards are summarized below.

Hazard ClassificationDescriptionRationale & Source Analogy
Acute Toxicity (Oral) Harmful if swallowed.[1]Based on data for 4-Iodo-1H-pyrazole (CAS 3469-69-0).[1][2]
Skin Corrosion/Irritation Causes skin irritation.[3]A common characteristic of functionalized pyrazoles.[3][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Based on data for 4-Iodo-1H-pyrazole and related structures.[3][6]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[1][3]A specified target organ toxicity for 4-Iodopyrazole.[2]
Environmental Hazard An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[3]Halogenated organics can be persistent and harmful to aquatic life.[7]

Given this profile, any waste containing this compound must be classified and managed as hazardous chemical waste . Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[8][9]

Part 2: Essential Safety and Personal Protective Equipment (PPE)

Prior to handling the compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Eye Protection : Wear chemical safety goggles compliant with European Standard EN 166 or equivalent.[6]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.

  • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or spill cleanup, consider additional protective clothing.[6][10]

  • Respiratory Protection : All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][10]

Part 3: Disposal Workflow and Step-by-Step Protocols

The correct disposal pathway for this compound depends on its form (solid, liquid, or contaminated material). The following workflow provides a clear decision-making process for proper segregation and disposal.

G cluster_start Start: Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_end Final Disposition start Waste Containing This compound pure_solid Unused/Expired Pure Compound start->pure_solid Is it a pure solid? contaminated_solid Contaminated PPE, Labware, Spill Debris start->contaminated_solid Is it contaminated solid material? liquid_waste Solutions Containing the Compound start->liquid_waste Is it a liquid solution? solid_container Collect in Labeled, Sealed Container for SOLID HAZARDOUS WASTE pure_solid->solid_container contaminated_solid->solid_container ehs_pickup Store in Satellite Accumulation Area (SAA) for EHS Pickup solid_container->ehs_pickup liquid_container Collect in Labeled, Compatible Container for HALOGENATED LIQUID WASTE liquid_waste->liquid_container liquid_container->ehs_pickup

Caption: Disposal decision workflow for this compound waste.

Protocol 1: Disposal of Unused/Expired Solid Compound
  • Containerization : Ensure the compound is in its original, securely sealed container. If the original container is compromised, transfer it to a new, compatible container.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".[11][12]

  • Storage : Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[13]

  • Collection : Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[10]

Protocol 2: Disposal of Contaminated Solid Waste

This stream includes items such as used gloves, weigh boats, pipette tips, and contaminated bench paper.

  • Collection : Place all contaminated solid materials into a designated, heavy-duty plastic bag or a sealable container.[14]

  • Labeling : Label the bag or container as "Hazardous Waste: Solid Debris Contaminated with this compound".

  • Storage and Collection : Store the sealed container in the SAA and arrange for EHS pickup. Do not mix this solid waste with regular laboratory trash.[9]

Protocol 3: Disposal of Liquid Waste Solutions

This is the most critical protocol requiring strict segregation. This waste stream includes reaction mixtures, mother liquors, and solutions from chromatographic purification.

  • Segregation : This is a halogenated organic waste . It MUST be collected separately from non-halogenated solvent waste.[5][15] Mixing these streams is a common and costly disposal error.

  • Containerization : Use a designated and compatible waste container, often a 4-liter glass bottle or a specialized safety carboy provided by EHS.[5] The container must have a screw-top cap and be kept closed at all times except when adding waste.[4][5]

  • Labeling : As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[5] Clearly list all chemical constituents and their approximate percentages, including "this compound" and all solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Storage and Collection : Store the container in secondary containment within the SAA. Do not overfill the container (leave at least 10% headspace).[9] When the container is full, arrange for EHS pickup.

Part 4: Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Don PPE : Before cleanup, don the full required PPE as described in Part 2.

  • Containment : For a minor spill of the solid, gently sweep the material to avoid generating dust.[1] For a liquid spill, cover it with an inert absorbent material like vermiculite, sand, or a commercial spill pad.[5][16]

  • Collection : Carefully collect the absorbed material and contaminated absorbents into a sealable, puncture-resistant container.[5]

  • Decontamination : Clean the spill area with soap and water. The cleaning materials (e.g., paper towels) must also be disposed of as contaminated solid waste.

  • Disposal : Label the container as "Spill Debris: this compound" and manage it as hazardous solid waste for EHS collection.

Part 5: Regulatory and Compliance Imperatives

The procedures in this guide are designed to comply with the primary federal regulations governing hazardous waste in the United States.

  • Resource Conservation and Recovery Act (RCRA) : Administered by the U.S. Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" framework for managing hazardous waste.[17][18] The regulations for hazardous waste identification, generation, and disposal are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[19][20] Your laboratory is considered a hazardous waste generator and must adhere to these standards.[18]

  • Occupational Safety and Health Administration (OSHA) : OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[21][22] This CHP must include procedures for the safe removal of contaminated waste.[22][23]

Crucially, you must always consult your own institution's EHS office and Chemical Hygiene Plan. While federal regulations provide the framework, your local institution will have specific procedures, container types, and pickup schedules that must be followed.

References

A Researcher's Guide to the Safe Handling of 4-Iodo-1-vinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Iodo-1-vinyl-1H-pyrazole. As a novel compound, specific safety data may be limited; therefore, this document synthesizes information from closely related analogs and the known reactivity of vinyl-substituted heterocycles to provide a robust framework for safe handling and disposal. The causality behind each procedural recommendation is explained to foster a deep understanding of the associated risks.

Hazard Assessment: A Synthesis of Known Risks

  • Iodinated Pyrazole Core: Based on analogs like 4-Iodo-1H-pyrazole and 4-Iodo-1-methyl-1H-pyrazole, the compound is expected to be a solid that poses the following hazards[1][2][3]:

    • Harmful if swallowed [1].

    • Causes skin irritation [1][2][3].

    • Causes serious eye irritation [1][2][3].

    • May cause respiratory irritation [1][2][3].

  • Vinyl Substituent: The presence of a vinyl group introduces an additional, significant hazard: the potential for uncontrolled polymerization . Vinyl monomers can polymerize exothermically, and this reaction can be initiated by heat, light, or contaminants[4]. If this occurs in a sealed container, it can lead to a dangerous pressure buildup[4]. The reactivity of vinyl-substituted N-heterocycles is an active area of research, and they can participate in various addition reactions[3][5].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves.Provides good resistance to a wide variety of chemicals and is preferable for chemical protection during incidental contact[6][7]. Always inspect gloves before use and use proper removal technique to avoid skin contact[8].
Eye and Face Protection Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles for splash hazards[9][10].Protects against dust particles and potential chemical splashes. Given the serious eye irritation hazard, this is mandatory[1][2][3]. A face shield offers an additional layer of protection, especially when handling larger quantities or solutions[10].
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects skin from contact with the chemical. Long-sleeved clothing is essential[9]. Flame-resistant material is a prudent precaution due to the potential for exothermic polymerization[11].
Respiratory Protection Use in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH/MSHA or EN 136 approved respirator may be necessary[9].To prevent inhalation of dust, which can cause respiratory irritation[1][2][3]. All handling of the solid and its solutions should be performed in a fume hood to minimize airborne concentrations.

Operational Plan: From Receipt to Experiment

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a self-validating protocol.

Workflow_for_this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Receive Receive & Inspect Container Store Store in Cool, Dark, Ventilated Area Receive->Store Check for damage SDS Review SDS of Analogs & This Guide Store->SDS Before first use PPE Don PPE SDS->PPE Understand hazards Weigh Weigh Solid PPE->Weigh Enter lab Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction Dissolve->React Monitor Monitor for Exotherms React->Monitor Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate After experiment Segregate Segregate Waste Decontaminate->Segregate Label Label Waste Container Segregate->Label Dispose Store for Professional Disposal Label->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-1-vinyl-1H-pyrazole
Reactant of Route 2
4-Iodo-1-vinyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.